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  • Product: 1-(4-Bromophenyl)cyclobutanamine
  • CAS: 1094218-30-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclobutanamine (CAS Number 1094218-30-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)cyclobutanamine, a compound of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)cyclobutanamine, a compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust guide for researchers. This guide covers plausible synthetic routes, predicted analytical profiles, and the potential applications of this compound, particularly focusing on its role as a building block in the development of novel therapeutics. The inclusion of the cyclobutane motif offers unique conformational constraints and metabolic stability, making this class of compounds highly valuable for lead optimization.[1][2][3][4]

Introduction: The Significance of the Arylcyclobutanamine Scaffold

Arylcyclobutanamines represent a unique class of compounds that merge the rigid, three-dimensional structure of a cyclobutane ring with the electronic and versatile properties of an aromatic system.[1] The cyclobutane moiety, in particular, is increasingly utilized in medicinal chemistry to impart favorable pharmacokinetic and pharmacodynamic properties.[2][3][4] Its puckered conformation can enforce specific spatial arrangements of pharmacophoric groups, leading to enhanced potency and selectivity for biological targets.[3] Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can improve metabolic stability, a critical parameter in drug development.[4]

1-(4-Bromophenyl)cyclobutanamine, with its reactive bromine atom, serves as a versatile intermediate for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wide chemical space in the pursuit of novel drug candidates.

Physicochemical Properties

Detailed experimental data for 1-(4-Bromophenyl)cyclobutanamine is not extensively documented. However, based on its structure, the following properties can be predicted:

PropertyPredicted Value
Molecular Formula C₁₀H₁₂BrN
Molecular Weight 226.11 g/mol
Appearance Likely a solid or oil at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane
Boiling Point Predicted to be higher than its non-brominated analog due to increased molecular weight and polarity
pKa (of the amine) Estimated to be in the range of 9-10, typical for a primary amine

Synthesis and Manufacturing

A practical synthetic route to 1-(4-Bromophenyl)cyclobutanamine would likely proceed through the key intermediate, 1-(4-bromophenyl)cyclobutanol.

Synthesis of 1-(4-Bromophenyl)cyclobutanol

A plausible and documented method for the synthesis of the precursor alcohol involves the Grignard reaction between a 4-bromophenyl Grignard reagent and cyclobutanone.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclobutanol

  • Step 1: Grignard Reagent Formation. To a solution of 1,4-dibromobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Initiate the reaction with gentle heating or the addition of a small crystal of iodine.

  • Step 2: Reaction with Cyclobutanone. Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of cyclobutanone in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Step 3: Work-up. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Step 4: Extraction and Purification. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(4-bromophenyl)cyclobutanol.

Conversion of 1-(4-Bromophenyl)cyclobutanol to 1-(4-Bromophenyl)cyclobutanamine

Two primary methods are proposed for the conversion of the tertiary alcohol to the desired primary amine: the Ritter Reaction and a two-step oxidation/reductive amination sequence.

The Ritter reaction provides a direct route from a tertiary alcohol to an N-alkyl amide, which can then be hydrolyzed to the primary amine.[5][6] This reaction involves the formation of a stable carbocation from the alcohol in the presence of a strong acid, which is then trapped by a nitrile.[6]

Proposed Experimental Protocol: Ritter Reaction

  • Step 1: Amide Formation. Dissolve 1-(4-bromophenyl)cyclobutanol in a suitable nitrile solvent (e.g., acetonitrile) and cool to 0 °C. Slowly add a strong acid, such as concentrated sulfuric acid, while maintaining the temperature. Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Step 2: Hydrolysis. Carefully pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude N-(1-(4-bromophenyl)cyclobutyl)acetamide.

  • Step 3: Amide Hydrolysis. Hydrolyze the isolated amide to the primary amine by heating with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

  • Step 4: Purification. After neutralization, extract the product with an organic solvent. The final product, 1-(4-Bromophenyl)cyclobutanamine, can be purified by column chromatography or distillation under reduced pressure.

Ritter_Reaction cluster_synthesis Ritter Reaction Pathway Cyclobutanol 1-(4-Bromophenyl)cyclobutanol Carbocation Tertiary Carbocation Cyclobutanol->Carbocation + H⁺ Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion Nitrile Acetonitrile Nitrile->Nitrilium_Ion Amide N-acyl Amine Intermediate Nitrilium_Ion->Amide + H₂O Amine 1-(4-Bromophenyl)cyclobutanamine Amide->Amine Hydrolysis Hydrolysis Amine->Hydrolysis

Caption: Proposed Ritter reaction pathway for the synthesis of 1-(4-Bromophenyl)cyclobutanamine.

An alternative route involves the oxidation of the tertiary alcohol to the corresponding ketone, followed by reductive amination.

Proposed Experimental Protocol: Oxidation and Reductive Amination

  • Step 1: Oxidation. Oxidize 1-(4-bromophenyl)cyclobutanol to 4-bromophenyl cyclobutyl ketone using a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane) in an appropriate solvent like dichloromethane.

  • Step 2: Reductive Amination. The resulting ketone can be converted to the primary amine via reductive amination.[7][8][9][10] This can be achieved in a one-pot reaction by treating the ketone with a source of ammonia (e.g., ammonium acetate or aqueous ammonia) and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.[8]

  • Step 3: Purification. After an aqueous work-up, the product can be purified by standard methods as described previously.

Reductive_Amination cluster_synthesis Reductive Amination Pathway Cyclobutanol 1-(4-Bromophenyl)cyclobutanol Ketone 4-Bromophenyl cyclobutyl ketone Cyclobutanol->Ketone Imine Imine Intermediate Ketone->Imine + NH₃ Amine 1-(4-Bromophenyl)cyclobutanamine Imine->Amine Oxidation Oxidation Oxidation->Ketone Reduction Reduction Reduction->Amine

Caption: Proposed two-step oxidation and reductive amination pathway.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.[11][12][13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, likely as two doublets in the region of δ 7.0-7.6 ppm. The protons on the cyclobutane ring will appear as multiplets in the upfield region, typically between δ 1.5-2.5 ppm. The amine proton(s) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The quaternary carbon of the cyclobutane ring attached to the amine and phenyl groups will be a key signal. The other cyclobutane carbons will resonate in the aliphatic region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.[16] Fragmentation patterns would likely involve the loss of the amine group and fragmentation of the cyclobutane ring.[17][18][19]

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

High-Performance Liquid Chromatography (HPLC)

Purity analysis and purification can be effectively performed using reverse-phase HPLC. A suitable method would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, possibly with an additive like trifluoroacetic acid to improve peak shape.

Applications in Drug Discovery

1-(4-Bromophenyl)cyclobutanamine is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The presence of the primary amine allows for the facile introduction of various functionalities through amide bond formation, reductive amination, and other N-functionalization reactions. The bromo-substituent is a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

The rigid cyclobutane scaffold can be exploited to design molecules that fit into specific binding pockets of biological targets, potentially leading to the development of novel inhibitors or modulators of enzymes and receptors.

Applications cluster_apps Drug Discovery Applications Core 1-(4-Bromophenyl)cyclobutanamine Amide_Coupling Amide Coupling Core->Amide_Coupling Reductive_Amination Reductive Amination Core->Reductive_Amination Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Core->Cross_Coupling Lead_Compounds Diverse Lead Compounds Amide_Coupling->Lead_Compounds Reductive_Amination->Lead_Compounds Cross_Coupling->Lead_Compounds

Caption: Versatility of 1-(4-Bromophenyl)cyclobutanamine in generating diverse lead compounds.

Safety and Handling

As with any chemical compound, 1-(4-Bromophenyl)cyclobutanamine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The toxicological properties of this specific compound have not been extensively studied, and therefore, it should be treated as potentially hazardous.

Conclusion

1-(4-Bromophenyl)cyclobutanamine is a promising building block for medicinal chemistry and drug discovery. While direct experimental data is sparse, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. The unique structural features of the arylcyclobutanamine scaffold, combined with the synthetic versatility offered by the bromine and amine functionalities, make this compound a valuable tool for researchers aiming to develop novel therapeutics with improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of 1-(4-Bromophenyl)cyclobutanamine is warranted to fully explore its potential.

References

  • Google Patents. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of p‐(trifluoromethyl)banzylamides 122. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ritter reaction. Retrieved from [Link]

  • Google Patents. (2009). Process for the preparation of 4-bromophenyl derivatives.
  • Google Patents. (2010). 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]

  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Wiley Online Library. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ACS Publications. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Brønsted acid catalyzed Prins-Ritter reaction for selective synthesis of terpenoid-derived 4-amidotetrahydropyran compounds. Retrieved from [Link]

  • Semantic Scholar. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

  • Google Patents. (2014). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ResearchGate. (2022). Advanced Analytical Strategies for the Characterisation of Biotherapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Retrieved from [Link]

  • Google Patents. (2014). Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane).
  • ResearchGate. (n.d.). (PDF) Evidence of Structure-Selective Fragmentations in the Tandem Mass Spectra of Protonated Hydroxyalkylamino-1,4-Naphthoquinones Formed by Electrospray Ionisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Exploratory

For the Attention of Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclobutanamine Abstract 1-(4-Bromophenyl)cyclobutanamine is a notable primary amine featuring a cyclobutane ring, a structural motif of i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclobutanamine

Abstract

1-(4-Bromophenyl)cyclobutanamine is a notable primary amine featuring a cyclobutane ring, a structural motif of increasing importance in medicinal chemistry for its ability to impart favorable three-dimensional character to drug candidates. This technical guide serves as a comprehensive resource on the core physicochemical properties of this compound. A thorough understanding of these characteristics is a critical prerequisite for its successful application in drug design, synthesis, and formulation. This document provides an amalgamation of predicted data based on established chemical principles and analogous structures, alongside detailed, field-proven experimental protocols for the empirical determination of these essential parameters. The causality behind experimental choices is elucidated to provide actionable insights for laboratory and development settings.

Introduction: The Significance of 1-(4-Bromophenyl)cyclobutanamine in Drug Discovery

The strategic incorporation of small, rigid carbocyclic scaffolds like cyclobutane has become a powerful tactic in modern drug discovery. These moieties can enhance metabolic stability, improve binding affinity, and fine-tune solubility and permeability by exploring novel chemical space. 1-(4-Bromophenyl)cyclobutanamine, with its synthetically versatile primary amine and the presence of a bromine atom—a key functional group for further chemical modification via cross-coupling reactions—represents a valuable building block for the synthesis of novel chemical entities. Its physicochemical profile dictates its behavior from the benchtop to biological systems, influencing everything from reaction kinetics to its ultimate pharmacokinetic and pharmacodynamic profile.

Core Physicochemical Profile

The following table summarizes the key physicochemical properties of 1-(4-Bromophenyl)cyclobutanamine. It is important to note that while some data is derived from computational predictions and comparisons to analogous structures, these values provide a robust baseline for experimental design and validation.

PropertyValue (Predicted/Estimated)Rationale & Significance for Drug Development
Molecular Formula C₁₀H₁₂BrNFoundational for all stoichiometric calculations and mass spectrometry.
Molecular Weight 226.11 g/mol Essential for sample preparation and analytical quantification.
Appearance White to off-white solidImportant for material handling, storage, and initial purity assessment.
Melting Point Data not availableExperimental determination is crucial for purity assessment and understanding solid-state properties.
Boiling Point >300 °C (Predicted)High boiling point is expected due to the molecular weight and polar amine group.
Aqueous Solubility pH-dependent; sparingly soluble in neutral waterThe basic amine group allows for salt formation, significantly increasing solubility in acidic conditions. This is a critical factor for oral bioavailability.
pKa (of conjugate acid) 9.5 - 10.5This value dictates the ionization state at physiological pH (7.4), which profoundly impacts membrane permeability, receptor binding, and solubility.
LogP 2.5 - 3.5Indicates moderate lipophilicity, suggesting a good balance for membrane permeability. It is a key parameter in Lipinski's Rule of Five for oral bioavailability.

Experimental Determination of Key Physicochemical Parameters

The following protocols are designed as self-validating systems, providing accurate and reproducible data. The rationale behind each major step is provided to ensure a deep understanding of the methodology.

Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Experience: The shake-flask method remains the gold standard for determining thermodynamic solubility. The key to accuracy lies in ensuring that a true equilibrium is reached between the solid and dissolved states of the compound.

Experimental Protocol:

  • Preparation: Add an excess amount of 1-(4-Bromophenyl)cyclobutanamine to a series of vials containing buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24 hours. This extended time is crucial to overcome any kinetic barriers to dissolution.

  • Sample Preparation: Centrifuge the vials at high speed to pellet the excess solid. Carefully withdraw an aliquot of the supernatant.

  • Analysis: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. Analyze the filtrate by a validated HPLC-UV method against a standard curve to determine the concentration.

Trustworthiness: The use of multiple pH points provides a comprehensive solubility profile and helps to validate the pKa of the compound. The long equilibration time and centrifugation step ensure that the measured concentration reflects the true thermodynamic solubility.

Workflow Diagram:

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination (Potentiometric Titration)

Expertise & Experience: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. The choice of titrant and the careful monitoring of pH changes are critical for obtaining a precise inflection point.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 1-(4-Bromophenyl)cyclobutanamine in a solution of 0.1 M KCl (to maintain constant ionic strength). A co-solvent such as methanol may be necessary if aqueous solubility is low.

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Trustworthiness: The use of a constant ionic strength medium and a calibrated pH electrode minimizes experimental error. The pKa value is derived directly from the titration data, providing a high degree of confidence.

Workflow Diagram:

Caption: Potentiometric pKa Determination Workflow.

LogP Determination (Shake-Flask Method)

Expertise & Experience: The n-octanol/water partition coefficient (LogP) is a fundamental measure of lipophilicity. Pre-saturation of the solvents is a critical step often overlooked, which is essential for accurate results.

Experimental Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate.

  • Partitioning: Dissolve a known amount of 1-(4-Bromophenyl)cyclobutanamine in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated n-octanol phase.

  • Equilibration: Gently agitate the mixture for several hours to allow for partitioning equilibrium to be established.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase by HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as [Concentration in Octanol] / [Concentration in Water]. LogP is the base-10 logarithm of P.

Trustworthiness: Pre-saturating the solvents prevents volume changes during the experiment. Analysis of both phases allows for mass balance calculations, ensuring the integrity of the experiment.

Workflow Diagram:

Caption: Shake-Flask LogP Determination Workflow.

Spectroscopic Data Interpretation

While specific spectra for 1-(4-Bromophenyl)cyclobutanamine are not widely published, the following provides an expert interpretation of the expected spectral features based on its chemical structure.

  • ¹H NMR:

    • Aromatic Region (δ 7.0-7.6 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring.

    • Cyclobutane Protons (δ 1.8-2.8 ppm): A series of complex multiplets due to the protons on the cyclobutane ring.

    • Amine Proton (δ 1.5-3.0 ppm, variable): A broad singlet that may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons (δ 120-150 ppm): Four signals for the aromatic carbons, with the carbon attached to bromine being significantly shielded.

    • Cyclobutane Carbons (δ 20-45 ppm): Signals corresponding to the methylene carbons of the cyclobutane ring.

    • Quaternary Carbon (δ 50-65 ppm): The carbon atom bonded to both the phenyl ring and the amine group.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch (~3300-3400 cm⁻¹): A characteristic pair of peaks for a primary amine.

    • C-H Stretch (Aromatic and Aliphatic, ~2850-3100 cm⁻¹): Signals for the C-H bonds in the molecule.

    • C=C Stretch (Aromatic, ~1600 cm⁻¹): A peak indicating the presence of the benzene ring.

    • C-Br Stretch (~500-600 cm⁻¹): A signal in the fingerprint region confirming the presence of the bromine atom.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 225 and 227, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of the presence of one bromine atom.

Conclusion

The physicochemical properties of 1-(4-Bromophenyl)cyclobutanamine outlined in this guide provide a critical foundation for its application in pharmaceutical research and development. The predicted values offer a strong starting point, while the detailed experimental protocols empower researchers to generate robust and reliable data. A comprehensive understanding and empirical validation of these properties are indispensable for advancing compounds of this class from initial discovery to clinical candidates.

References

  • General Physicochemical Properties of Amines: Smith, J. G. (2020). Organic Chemistry. McGraw-Hill Education. [Link]

  • Shake-Flask Method for LogP Determination: Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Potentiometric Determination of pKa: Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer Netherlands. [Link]

  • Importance of Physicochemical Properties in Drug Discovery: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure-Property Relationships, and Methods for Optimization. Academic Press. [Link]

  • Cyclobutanes in Medicinal Chemistry: Baran, P. S., & Maimone, T. J. (2011). Cyclobutanes in natural product synthesis. Angewandte Chemie International Edition, 50(44), 10272-10298. [Link]

Foundational

An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclobutanamine: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Foreword The intricate dance of molecular architecture and biological function is the cornerstone of modern drug discovery. Within this landscape, small mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of molecular architecture and biological function is the cornerstone of modern drug discovery. Within this landscape, small molecules bearing unique structural motifs offer fertile ground for the development of novel therapeutics. 1-(4-Bromophenyl)cyclobutanamine, a fascinating exemplar of this principle, combines the rigid, three-dimensional framework of a cyclobutane ring with the electronically versatile bromophenyl group. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental molecular properties to its synthesis and potential applications in medicinal chemistry. As a senior application scientist, my aim is to not only present established data but also to provide insights into the causal relationships that govern its chemical behavior and biological relevance, thereby empowering your research endeavors.

Molecular Structure and Physicochemical Properties

The unique three-dimensional arrangement of 1-(4-Bromophenyl)cyclobutanamine underpins its potential as a valuable scaffold in medicinal chemistry. The molecule consists of a central cyclobutane ring, to which a 4-bromophenyl group and an amine group are attached to the same carbon atom (C1).

Molecular Formula: C₁₀H₁₂BrN

Molecular Weight: 226.11 g/mol [1]

IUPAC Name: 1-(4-bromophenyl)cyclobutan-1-amine[2]

CAS Number: 1094218-30-0

The presence of the cyclobutane ring imparts a non-planar, puckered conformation to the core of the molecule. This rigid structure can be advantageous in drug design, as it can limit the conformational flexibility of a molecule, leading to a more defined interaction with a biological target.[2] The arylcyclobutanamine scaffold, in general, is explored in chemical research as a key intermediate for the synthesis of novel therapeutic agents due to this three-dimensional feature, which allows for precise spatial orientation of functional groups.[2]

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)cyclobutanamine and its Precursor

Property1-(4-Bromophenyl)cyclobutanamine1-(4-Bromophenyl)cyclobutanol
Molecular Formula C₁₀H₁₂BrNC₁₀H₁₁BrO
Molecular Weight 226.11 g/mol 227.10 g/mol
Appearance Predicted: SolidWhite to off-white solid[3]
Boiling Point Not available306.1±25.0 °C (Predicted)[3]
Density Not available1.547±0.06 g/cm³ (Predicted)[3]
pKa Not available14.29±0.20 (Predicted)[3]

graph "1-(4-Bromophenyl)cyclobutanamine" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom coordinates C1 [pos="0,0!", label="C"]; C2 [pos="-1.2,0.8!", label="C"]; C3 [pos="0,1.6!", label="C"]; C4 [pos="1.2,0.8!", label="C"]; N1 [pos="-0.8,-1.2!", label="NH₂", fontcolor="#34A853"]; C_aryl_1 [pos="0.8,-1.2!", label="C"]; C_aryl_2 [pos="1.8,-0.6!", label="C"]; C_aryl_3 [pos="2.6,-1.4!", label="C"]; C_aryl_4 [pos="2.2,-2.6!", label="C"]; C_aryl_5 [pos="1.2,-3.2!", label="C"]; C_aryl_6 [pos="0.4,-2.4!", label="C"]; Br [pos="3.2,-3.6!", label="Br", fontcolor="#EA4335"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1; C1 -- N1; C1 -- C_aryl_1; C_aryl_1 -- C_aryl_2; C_aryl_2 -- C_aryl_3; C_aryl_3 -- C_aryl_4; C_aryl_4 -- C_aryl_5; C_aryl_5 -- C_aryl_6; C_aryl_6 -- C_aryl_1; C_aryl_4 -- Br;

// Aromatic ring double bonds edge [style=dashed]; C_aryl_1 -- C_aryl_6; C_aryl_2 -- C_aryl_3; C_aryl_4 -- C_aryl_5; }

Caption: 2D structure of 1-(4-Bromophenyl)cyclobutanamine.

Synthesis and Mechanistic Considerations

The synthesis of 1-(4-bromophenyl)cyclobutanamine can be approached through a multi-step sequence, typically commencing with the formation of the 1-arylcyclobutanol precursor, followed by the introduction of the amine functionality.

Synthesis of the Precursor: 1-(4-Bromophenyl)cyclobutanol

A robust and well-documented method for the synthesis of 1-(4-bromophenyl)cyclobutanol involves the Grignard-like addition of a 4-bromophenyl organometallic reagent to cyclobutanone.[3] The causality behind this experimental choice lies in the high reactivity of organolithium reagents towards carbonyl compounds, ensuring an efficient carbon-carbon bond formation.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclobutanol [3]

  • Reaction Setup: A solution of 1-bromo-4-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Organolithium Reagent: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) in hexanes is added dropwise to the stirred solution. The reaction is maintained at -78 °C for 20 minutes to ensure complete formation of the 4-bromophenyllithium reagent. This low temperature is critical to prevent side reactions, such as the decomposition of the organolithium reagent.

  • Addition of Cyclobutanone: Cyclobutanone (1.05 eq) is added dropwise to the cold solution.

  • Reaction Progression: The reaction mixture is allowed to gradually warm to room temperature and is stirred for 16 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with a 1:1 (v/v) mixture of ethyl acetate and THF. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient elution of ethyl acetate in heptane (e.g., 0% to 30%) to afford 1-(4-bromophenyl)cyclobutanol as a clear oil.

Synthesis_of_Precursor 1-bromo-4-iodobenzene 1-bromo-4-iodobenzene 4-bromophenyllithium 4-bromophenyllithium 1-bromo-4-iodobenzene->4-bromophenyllithium n-BuLi, THF, -78°C 1-(4-bromophenyl)cyclobutanol 1-(4-bromophenyl)cyclobutanol 4-bromophenyllithium->1-(4-bromophenyl)cyclobutanol Cyclobutanone, then H₃O⁺ quench

Caption: Synthetic route to 1-(4-bromophenyl)cyclobutanol.

Conversion of 1-(4-Bromophenyl)cyclobutanol to 1-(4-Bromophenyl)cyclobutanamine

The transformation of the tertiary alcohol to the primary amine is a key step. Two plausible and widely employed synthetic strategies for this conversion are the Ritter reaction and the Mitsunobu reaction.

The Ritter reaction provides a direct pathway from a tertiary alcohol to an N-alkyl amide, which can then be hydrolyzed to the corresponding primary amine.[4] This reaction proceeds via the formation of a stable carbocation intermediate in the presence of a strong acid, which is then trapped by a nitrile.

Theoretical Protocol: Ritter Reaction

  • Reaction Setup: 1-(4-Bromophenyl)cyclobutanol (1.0 eq) is dissolved in a suitable nitrile solvent (e.g., acetonitrile, which also acts as the nitrogen source) in a round-bottom flask.

  • Acid Catalysis: A strong acid, such as concentrated sulfuric acid or perchloric acid, is added dropwise to the cooled (0 °C) reaction mixture. The choice of acid and its concentration are crucial for the efficient generation of the tertiary carbocation without promoting undesired side reactions like elimination.

  • Reaction Progression: The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Hydrolysis: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous sodium hydroxide) to hydrolyze the intermediate nitrilium ion to the corresponding N-(1-(4-bromophenyl)cyclobutyl)acetamide.

  • Amide Hydrolysis: The crude acetamide is then subjected to hydrolysis under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to yield 1-(4-bromophenyl)cyclobutanamine.

  • Purification: The final product is isolated by extraction and purified by an appropriate method, such as crystallization or column chromatography.

Ritter_Reaction Alcohol Alcohol Carbocation Carbocation Alcohol->Carbocation H⁺ Nitrilium_ion Nitrilium_ion Carbocation->Nitrilium_ion R-CN Amide Amide Nitrilium_ion->Amide H₂O Amine Amine Amide->Amine Hydrolysis

Caption: General mechanism of the Ritter reaction.

The Mitsunobu reaction offers a milder alternative for the conversion of alcohols to a variety of functional groups, including amines, with inversion of stereochemistry at the reaction center.[5][6] This reaction typically involves the use of a phosphine (e.g., triphenylphosphine), an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), and a nucleophile. For the synthesis of primary amines, phthalimide is a common nitrogen source, followed by deprotection.[7]

Theoretical Protocol: Mitsunobu Reaction

  • Reaction Setup: To a solution of 1-(4-bromophenyl)cyclobutanol (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (1.1 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) at 0 °C under an inert atmosphere, is added DIAD or DEAD (1.1 eq) dropwise. The order of addition and low temperature are important to control the reaction and minimize side products.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification of the Phthalimide Intermediate: The reaction mixture is concentrated, and the crude product is purified by column chromatography to isolate the N-(1-(4-bromophenyl)cyclobutyl)phthalimide.

  • Deprotection: The phthalimide group is removed by treatment with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux. This step, known as the Gabriel synthesis, liberates the primary amine.[7]

  • Final Purification: After work-up to remove the phthalhydrazide byproduct, the desired 1-(4-bromophenyl)cyclobutanamine is purified by extraction and either crystallization or column chromatography.

Mitsunobu_Reaction Alcohol Alcohol Alkoxyphosphonium_salt Alkoxyphosphonium_salt Alcohol->Alkoxyphosphonium_salt PPh₃, DEAD/DIAD Phthalimide_adduct Phthalimide_adduct Alkoxyphosphonium_salt->Phthalimide_adduct Phthalimide (Nu⁻) Amine Amine Phthalimide_adduct->Amine Hydrazine

Caption: General workflow for amine synthesis via the Mitsunobu reaction.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-bromophenyl group, likely appearing as two doublets in the aromatic region (δ 7.0-7.6 ppm) due to the para-substitution pattern. The protons of the cyclobutane ring will exhibit complex multiplets in the aliphatic region (δ 1.5-2.5 ppm). The protons of the amine group will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the four distinct carbon environments in the 4-bromophenyl ring, with the carbon attached to the bromine atom appearing at a lower field. The four carbons of the cyclobutane ring will also give rise to distinct signals in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum is expected to display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1600 cm⁻¹). A strong absorption corresponding to the C-Br bond is expected in the fingerprint region (below 1000 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the amine group and cleavage of the cyclobutane ring.

Significance in Drug Discovery and Development

The incorporation of the cyclobutane motif in small molecules is a growing strategy in medicinal chemistry. The rigid and three-dimensional nature of the cyclobutane ring can confer several advantageous properties to a drug candidate.

Arylcyclobutanamines, such as the title compound, are recognized as important intermediates in the synthesis of novel therapeutic agents.[2] The rationale behind their use lies in the ability of the cyclobutane scaffold to:

  • Impart Conformational Rigidity: By locking rotatable bonds, the cyclobutane ring can pre-organize the pharmacophoric elements of a molecule in a conformation that is optimal for binding to a biological target, potentially increasing potency and selectivity.

  • Serve as a Bioisostere: The cyclobutane ring can act as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger rings, to fine-tune the physicochemical properties of a molecule, including its solubility and metabolic stability.

  • Explore Three-Dimensional Chemical Space: The non-planar nature of the cyclobutane ring allows for the exploration of three-dimensional chemical space, which is often crucial for achieving high-affinity interactions with the complex topographies of protein binding sites.

A U.S. patent highlights the potential of phenylcycloalkylmethylamine derivatives, a class of compounds that includes 1-(4-Bromophenyl)cyclobutanamine, in the treatment of obesity and depression.[6] This suggests that this structural motif may interact with biological targets relevant to these conditions. The development of such compounds is driven by the need for novel appetite suppressants and antidepressants with favorable metabolic, pharmacokinetic, and pharmacological profiles.[6]

Conclusion

1-(4-Bromophenyl)cyclobutanamine represents a molecule of significant interest for researchers and scientists in the field of drug development. Its well-defined three-dimensional structure, coupled with the synthetic accessibility of its core scaffold, makes it an attractive building block for the creation of novel chemical entities. This in-depth technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and plausible synthetic routes, grounded in established chemical principles. The discussion of its potential applications in medicinal chemistry, particularly in the context of neurological and metabolic disorders, underscores the value of exploring such unique molecular architectures. It is our hope that this guide will serve as a valuable resource, stimulating further investigation into the therapeutic potential of 1-(4-bromophenyl)cyclobutanamine and its derivatives.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335–656. [Link]

  • PubChem. 1-(4-Bromophenyl)cyclobutanamine. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Google Patents.

Sources

Exploratory

Unlocking the Therapeutic Potential of 1-(4-Bromophenyl)cyclobutanamine: A Technical Guide for Preclinical Investigation

Foreword: Charting a Course for a Novel Scaffold To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of preclinical research, this technical guide se...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Scaffold

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of preclinical research, this technical guide serves as a comprehensive roadmap for the systematic evaluation of 1-(4-Bromophenyl)cyclobutanamine. In the absence of established biological data for this specific molecule, we present a robust, multi-pronged strategy to unveil its therapeutic potential. This document is not a mere compilation of protocols; it is a strategic framework designed to empower you with the rationale and detailed methodologies necessary to conduct a thorough and scientifically rigorous investigation. By leveraging the inherent structural motifs of the 4-bromophenyl group and the cyclobutanamine core, we will explore a logical progression from in silico prediction to in vitro screening and in vivo validation, ensuring a holistic and data-driven assessment.

Section 1: The Scientific Rationale - Deconstructing the Therapeutic Hypothesis

The therapeutic potential of 1-(4-Bromophenyl)cyclobutanamine is predicated on the well-documented contributions of its constituent chemical moieties in medicinal chemistry. The strategic inclusion of a bromine atom on the phenyl ring can significantly enhance a molecule's therapeutic activity and favorably influence its metabolic profile.[1][2] Halogenation, particularly bromination, is a common strategy in drug design to improve binding affinity and pharmacokinetic properties.[1][2]

Complementing this is the cyclobutane ring, a four-membered carbocycle that imparts a unique three-dimensional architecture to the molecule. This structural feature can lead to improved metabolic stability, provide conformational restriction to orient key pharmacophore elements, and serve as a bioisostere for larger cyclic systems.[3] The amine functionality appended to the cyclobutane ring is a common feature in a multitude of biologically active compounds, including alkaloids with diverse pharmacological activities.[4]

Therefore, our central hypothesis is that the synergistic combination of the 4-bromophenyl group and the 1-aminocyclobutane scaffold in 1-(4-Bromophenyl)cyclobutanamine presents a novel chemical entity with a high probability of exhibiting significant biological activity. This guide will systematically test this hypothesis across a spectrum of potential therapeutic areas.

Section 2: A Proposed Workflow for the Elucidation of Biological Activity

Our investigative journey is structured as a multi-stage process, commencing with computational modeling to predict potential biological activities and guide our experimental design. This is followed by a comprehensive in vitro screening cascade to identify and characterize the molecule's bioactivity. Promising in vitro results will then be validated in appropriate in vivo models.

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation In_Silico_Prediction In Silico Activity & ADMET Prediction Synthesis Chemical Synthesis & Characterization In_Silico_Prediction->Synthesis Guide Synthesis Prioritization Primary_Screening Primary Screening (Cytotoxicity, Antimicrobial) Synthesis->Primary_Screening Provide Test Compound Secondary_Screening Secondary Screening (Receptor Binding, Enzyme Inhibition) Primary_Screening->Secondary_Screening Identify Initial Hits Model_Selection Selection of In Vivo Model (Oncology, Infectious Disease, CNS) Secondary_Screening->Model_Selection Guide Model Selection Efficacy_Studies Efficacy & Preliminary Toxicology Model_Selection->Efficacy_Studies

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Bromophenyl)cyclobutanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of Arylcyclobutanamines 1-(4-Bromophenyl)cyclobutanamine is a member of the arylcyclobutanamine class of compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Arylcyclobutanamines

1-(4-Bromophenyl)cyclobutanamine is a member of the arylcyclobutanamine class of compounds, which are gaining considerable attention in medicinal chemistry and drug discovery. The unique structural motif of a rigid, non-planar cyclobutane ring appended to an aromatic system provides a three-dimensional architecture that is highly valuable for designing molecules with specific biological activities. The cyclobutane core can impart conformational constraints that are beneficial for receptor binding, while the aryl group, in this case, a 4-bromophenyl moiety, offers a site for further chemical modification to fine-tune the molecule's physicochemical and pharmacological properties.

This guide provides a comprehensive technical overview of two critical physicochemical properties of 1-(4-Bromophenyl)cyclobutanamine: its solubility and chemical stability. A thorough understanding of these parameters is paramount for its successful application in research and development, from early-stage discovery to formulation development.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicJustification
Molecular Formula C₁₀H₁₂BrNBased on chemical structure
Molecular Weight 226.11 g/mol Based on chemical structure
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on analogous compounds like cyclobutylamine and bromobenzene.[1]
Aqueous Solubility PoorThe hydrophobic 4-bromophenyl group is expected to dominate, leading to low water solubility, similar to bromobenzene which is insoluble in water.[2][3][4] The cyclobutylamine moiety contributes some polarity, but is unlikely to overcome the hydrophobicity of the aryl bromide.
Organic Solvent Solubility Good to ExcellentExpected to be soluble in a wide range of organic solvents, from polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., ethanol, methanol) to non-polar (e.g., toluene, dichloromethane), similar to bromobenzene.[2][3][4]
pKa ~9-10The primary amine on the cyclobutane ring is expected to have a pKa in the typical range for aliphatic amines, making it basic.

Section 1: Solubility Profile and Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor aqueous solubility can lead to challenges in formulation and absorption. Conversely, understanding its solubility in organic solvents is essential for synthesis, purification, and the preparation of stock solutions for in vitro assays.

Predicted Solubility of 1-(4-Bromophenyl)cyclobutanamine

Based on the principle of "like dissolves like," a qualitative prediction of solubility in common laboratory solvents is presented below. The large, non-polar bromophenyl group is the primary driver of the predicted solubility profile.

SolventSolvent PolarityPredicted SolubilityRationale
WaterVery High (Polar Protic)Very LowThe hydrophobic bromophenyl group will significantly limit solubility.
Methanol / EthanolHigh (Polar Protic)HighThe amine can hydrogen bond with the alcohol, and the overall polarity is compatible.
AcetonitrileMedium (Polar Aprotic)HighGood balance of polarity to dissolve the molecule.
AcetoneMedium (Polar Aprotic)HighThe ketone group can interact with the amine, and the overall polarity is suitable.
Dichloromethane (DCM)LowVery HighA common solvent for non-polar to moderately polar organic compounds.
Ethyl AcetateLowHighA versatile solvent for a wide range of organic molecules.
TolueneVery Low (Non-polar)HighThe aromatic nature of toluene will favorably interact with the bromophenyl ring.
HexaneVery Low (Non-polar)Low to ModerateThe polarity of the amine group may limit solubility in highly non-polar alkanes.
Dimethyl Sulfoxide (DMSO)Very High (Polar Aprotic)Very HighA universal solvent for a wide range of organic compounds.
Dimethylformamide (DMF)Very High (Polar Aprotic)Very HighSimilar to DMSO, it is an excellent solvent for many organic molecules.
Experimental Protocol for Kinetic Solubility Determination

A kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the aqueous solubility of a compound.[5][6][7] The following protocol outlines a robust method for determining the kinetic solubility of 1-(4-Bromophenyl)cyclobutanamine.

Objective: To determine the kinetic solubility of 1-(4-Bromophenyl)cyclobutanamine in a phosphate-buffered saline (PBS) solution.

Materials:

  • 1-(4-Bromophenyl)cyclobutanamine

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for sample preparation, clear bottom for analysis)

  • Automated liquid handler or calibrated multichannel pipettes

  • Plate shaker

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Workflow for Kinetic Solubility Assay

Caption: Workflow for the kinetic solubility determination of 1-(4-Bromophenyl)cyclobutanamine.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-(4-Bromophenyl)cyclobutanamine in 100% DMSO.

  • Plate Preparation: Using an automated liquid handler or a multichannel pipette, add 2 µL of the DMSO stock solution to the wells of a 96-well polypropylene plate. Also include wells with only 2 µL of DMSO to serve as a blank.

  • Addition of Aqueous Buffer: Add 198 µL of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature (approximately 25°C) for 2 hours to allow for equilibration.

  • Separation of Undissolved Compound: After incubation, centrifuge the plate at a high speed (e.g., 3000 x g for 10 minutes) to pellet any precipitate. Alternatively, use a 96-well filter plate to separate the supernatant.

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate. Analyze the concentration of the dissolved compound in the supernatant by a validated HPLC-UV method. A calibration curve of the compound in a 1% DMSO/PBS solution should be prepared for accurate quantification.

  • Data Interpretation: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Section 2: Chemical Stability and Degradation Pathways

Assessing the chemical stability of a drug candidate is a non-negotiable aspect of pharmaceutical development. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[8]

Predicted Degradation Pathways

The chemical structure of 1-(4-Bromophenyl)cyclobutanamine suggests several potential degradation pathways under stress conditions.

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of various products, including the corresponding oxime, nitroso, or nitro compound. The cyclobutane ring may also be susceptible to oxidation, potentially leading to ring-opening.

  • Acidic and Basic Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially promote reactions if other reactive functionalities were present. For this molecule, significant degradation under hydrolytic conditions is less likely compared to oxidation or photolysis.

  • Photolytic Degradation: Aromatic bromides are known to be susceptible to photolytic cleavage of the carbon-bromine bond, which can lead to the formation of debrominated impurities.[9][10][11] The aromatic ring itself can also undergo photochemical reactions.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, though specific pathways are difficult to predict without experimental data.

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines to evaluate the stability of 1-(4-Bromophenyl)cyclobutanamine under various stress conditions.[12]

Objective: To identify the degradation pathways of 1-(4-Bromophenyl)cyclobutanamine and to develop a stability-indicating analytical method.

Materials:

  • 1-(4-Bromophenyl)cyclobutanamine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Forced degradation chamber (with controlled temperature and humidity)

  • Photostability chamber with a calibrated light source (UV and visible)

  • HPLC-UV system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of 1-(4-Bromophenyl)cyclobutanamine.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1-(4-Bromophenyl)cyclobutanamine at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 80°C. Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, and 24 hours), neutralize with an equivalent amount of NaOH, and analyze by HPLC.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 80°C. Withdraw and neutralize aliquots with an equivalent amount of HCl at the specified time points for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature and protect from light. Analyze aliquots at specified time points.

  • Thermal Degradation:

    • Solid State: Store the solid compound in a controlled temperature oven at 80°C. At each time point, dissolve a weighed amount of the solid in the analysis solvent for HPLC analysis.

    • Solution State: Store the stock solution at 80°C and analyze aliquots at the specified time points.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-ultraviolet energy. A control sample should be protected from light with aluminum foil.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all generated degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.

  • Characterization of Degradants: Use LC-MS to obtain the mass of the degradation products. Further structural elucidation can be performed using tandem MS (MS/MS) to identify fragmentation patterns.

Section 3: Recommended Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of 1-(4-Bromophenyl)cyclobutanamine and its impurities.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the recommended primary analytical technique.

  • Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: UV detection at a wavelength of maximum absorbance for the 4-bromophenyl chromophore (likely in the range of 220-270 nm).

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and characterization of unknown impurities and degradation products, LC-MS is an indispensable tool.[7][10]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is expected to be effective for this basic amine-containing compound.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements to aid in the determination of elemental compositions of the degradants.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 1-(4-Bromophenyl)cyclobutanamine. While predictions based on its chemical structure offer valuable initial insights, the detailed experimental protocols provided herein are essential for obtaining the empirical data required for any substantive research or development program. A systematic approach to characterizing these fundamental properties will enable researchers and scientists to unlock the full potential of this promising class of molecules in drug discovery and beyond.

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Exploratory

In-Depth Technical Guide to the Safe Handling of 1-(4-Bromophenyl)cyclobutanamine for Research and Development

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-(4-Bromophenyl)cyclobutanamine, a key intermediate in pharmaceutical research and drug development. Given the limited pu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-(4-Bromophenyl)cyclobutanamine, a key intermediate in pharmaceutical research and drug development. Given the limited publicly available safety data for this specific compound, this document synthesizes information from structurally related molecules to establish a robust framework for its safe utilization in a laboratory setting. The protocols and recommendations herein are designed for researchers, scientists, and professionals in drug development, emphasizing a proactive approach to safety through a deep understanding of the potential hazards and the rationale behind each safety measure.

Compound Identification and Physical-Chemical Profile

Systematic Name: 1-(4-Bromophenyl)cyclobutanamine

Due to the absence of specific experimental data for 1-(4-Bromophenyl)cyclobutanamine, the physical and chemical properties of a closely related analog, 1-(4-bromophenyl)cyclobutanol, are presented below to provide an estimate of its characteristics. It is crucial to handle the amine derivative with the assumption that it may have similar or more pronounced hazardous properties.

PropertyValue (for 1-(4-bromophenyl)cyclobutanol)Source
Appearance White to off-white solid[2]
Boiling Point (Predicted) 306.1 ± 25.0 °C[2]
Density (Predicted) 1.547 ± 0.06 g/cm³[2]
Storage Temperature 2-8°C[2]

Hazard Identification and Inferred Toxicological Profile

A definitive toxicological profile for 1-(4-Bromophenyl)cyclobutanamine has not been established. Therefore, a conservative approach to hazard assessment is warranted, drawing upon the known hazards of structurally similar arylcyclobutylamines and other brominated aromatic compounds. The following GHS classification is inferred and should be treated as a preliminary hazard identification.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Skin Corrosion/IrritationCategory 2H315: Causes skin irritation

Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Toxicological Rationale:

The toxicological profile is inferred from related compounds. For instance, 3-(4-bromophenyl)cyclobutan-1-one is classified as harmful if swallowed, and causes skin and eye irritation, and may cause respiratory irritation[3]. Similarly, other bromophenyl derivatives exhibit comparable hazard profiles[4]. The primary amine functional group can also contribute to skin and eye irritation.

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is a less common but potentially harmful route of exposure.

Laboratory Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling protocols, is essential when working with 1-(4-Bromophenyl)cyclobutanamine.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the worker.

  • Fume Hood: All weighing and handling of solid 1-(4-Bromophenyl)cyclobutanamine, as well as any reactions involving this compound, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors[5].

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed[6].

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

PPE CategorySpecificationsRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and dust particles.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.
Body Protection A buttoned-up laboratory coatProtects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filterRecommended when handling large quantities or when engineering controls are not sufficient.
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Transfer: When transferring the solid, use a spatula and avoid creating dust. If a solution is being prepared, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup: All reactions should be set up in the fume hood. Ensure that all glassware is properly clamped and that the reaction is adequately contained.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water[6].

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling (in Fume Hood) cluster_Cleanup Post-Handling & Cleanup cluster_Disposal Waste Disposal Prep Review SDS & SOPs Verify_Controls Verify Engineering Controls (Fume Hood) Prep->Verify_Controls Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Reaction Transfer->Reaction Decontaminate Decontaminate Surfaces & Glassware Reaction->Decontaminate Waste Dispose of Waste in Labeled Container Reaction->Waste Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for the safe handling of 1-(4-Bromophenyl)cyclobutanamine.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6]. The recommended storage temperature, based on its alcohol analog, is between 2-8°C[2].

  • Container: Keep the container tightly closed to prevent the ingress of moisture and to contain the compound.

  • Labeling: The container must be clearly labeled with the compound's name and all relevant hazard warnings.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, carefully scoop the solid material into a labeled waste container. Avoid creating dust.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

PPE_Selection cluster_ppe Required Personal Protective Equipment cluster_additional_ppe Additional PPE for High-Risk Tasks start Task Assessment goggles Safety Goggles start->goggles gloves Nitrile/Neoprene Gloves start->gloves lab_coat Lab Coat start->lab_coat high_risk High Splash or Dust Potential? start->high_risk face_shield Face Shield respirator Respirator high_risk->goggles No high_risk->face_shield Yes high_risk->respirator Yes

Caption: Decision-making for PPE selection.

Waste Disposal and Decontamination

All waste containing 1-(4-Bromophenyl)cyclobutanamine must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste and contaminated materials in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through an approved chemical waste disposal program, following all local and institutional regulations.

  • Decontamination: All glassware and equipment that have been in contact with the compound should be rinsed with a suitable solvent in a fume hood, and the rinsate collected as hazardous waste. The equipment should then be washed with soap and water.

Conclusion

While 1-(4-Bromophenyl)cyclobutanamine is a valuable building block in medicinal chemistry, its handling requires a diligent and informed approach to safety. By adhering to the principles of hazard assessment based on analogous compounds, implementing robust engineering controls, consistently using appropriate personal protective equipment, and following a structured handling protocol, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be supplemented by institution-specific safety protocols and the professional judgment of the trained scientist.

References

  • PubChem. (n.d.). 1-Bromo-4-phenylbutane. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 4-bromophenylacetic acid. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS). Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

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Foundational

The Emergence of a Key Scaffold: A Technical Guide to the Synthesis and Significance of 1-(4-Bromophenyl)cyclobutanamine

Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics. Among these, the 1-arylcyclobutanamine scaffold has...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics. Among these, the 1-arylcyclobutanamine scaffold has garnered significant attention for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide provides an in-depth exploration of a particularly valuable derivative, 1-(4-Bromophenyl)cyclobutanamine. While a singular, celebrated moment of discovery for this compound is not documented, its history is intrinsically linked to the broader evolution of synthetic methodologies for cyclobutane-containing molecules and their subsequent application in drug discovery programs. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthetic pathways, mechanistic underpinnings, and the implicit history of this important chemical entity.

Introduction: The Strategic Value of the 1-Arylcyclobutanamine Moiety

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a privileged motif in drug design.[1] Its rigid, three-dimensional structure provides a distinct conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. When combined with an aromatic system at the 1-position, and further functionalized with an amine group, the resulting 1-arylcyclobutanamine core becomes a versatile building block for creating diverse chemical libraries.

The inclusion of a bromine atom on the phenyl ring, as in 1-(4-Bromophenyl)cyclobutanamine, offers a critical advantage for synthetic chemists. The bromine atom serves as a versatile synthetic handle, readily participating in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[2][3] This allows for the facile introduction of additional molecular complexity, enabling the exploration of a broad chemical space in the hit-to-lead and lead optimization phases of drug discovery.

Historical Perspective: An Evolution of Synthetic Strategy

The history of 1-(4-Bromophenyl)cyclobutanamine is not one of a single breakthrough, but rather a culmination of advancements in the synthesis of cyclobutane derivatives and the recognition of their therapeutic potential. Early methods for the synthesis of cyclobutylamines often involved multi-step, low-yielding processes.[4] The development of more efficient and scalable routes has been a critical enabler for the widespread use of this scaffold.

The journey to efficiently synthesize 1-(4-Bromophenyl)cyclobutanamine can be logically dissected into two key strategic challenges: the construction of the 1-(4-bromophenyl)cyclobutanol precursor and its subsequent conversion to the target amine.

Synthesis of the Precursor: 1-(4-Bromophenyl)cyclobutanol

A pivotal step in the synthesis of the target compound is the formation of the tertiary alcohol, 1-(4-bromophenyl)cyclobutanol. A common and effective method involves the Grignard reaction or organolithium addition to cyclobutanone.

Grignard-Based Synthesis of 1-(4-Bromophenyl)cyclobutanol

This protocol outlines a reliable method for the synthesis of the key alcohol intermediate.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A small crystal of iodine can be added to initiate the reaction. 1,4-Dibromobenzene is then added dropwise from the dropping funnel to maintain a gentle reflux. The reaction is typically complete when most of the magnesium has been consumed.

  • Reaction with Cyclobutanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclobutanone in the same anhydrous solvent is then added dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

ReagentMolar Equiv.Purpose
Magnesium Turnings1.1Formation of the Grignard reagent
1,4-Dibromobenzene1.0Aryl halide source
Cyclobutanone1.0Electrophilic carbonyl source
Anhydrous Solvent-Reaction medium
Saturated NH4Cl-Quenching agent
Organolithium-Based Synthesis of 1-(4-Bromophenyl)cyclobutanol

An alternative and often cleaner method involves the use of an organolithium reagent.[5]

Experimental Protocol:

  • Lithium-Halogen Exchange: 1-Bromo-4-iodobenzene is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.[5] A solution of n-butyllithium in hexanes is then added dropwise, and the mixture is stirred for a short period at this temperature.[5]

  • Addition to Cyclobutanone: Cyclobutanone is then added dropwise to the reaction mixture at -78 °C.[5]

  • Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred for several hours.[5] It is then quenched with a saturated aqueous solution of ammonium chloride.[5]

  • Extraction and Purification: The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.[5] Purification is achieved via silica gel column chromatography.[5]

ReagentMolar Equiv.Purpose
1-Bromo-4-iodobenzene1.0Aryl halide source for lithiation
n-Butyllithium1.05Lithiating agent
Cyclobutanone1.05Electrophilic carbonyl source
Anhydrous THF-Reaction medium
Saturated NH4Cl-Quenching agent

Conversion to 1-(4-Bromophenyl)cyclobutanamine: The Amination Step

With the alcohol precursor in hand, the next critical transformation is the introduction of the amine functionality. This can be achieved through several synthetic strategies.

Ritter Reaction Approach

The Ritter reaction provides a direct route from the tertiary alcohol to a protected amine (amide), which can then be hydrolyzed to the desired primary amine.

Experimental Protocol:

  • Reaction Setup: 1-(4-Bromophenyl)cyclobutanol is dissolved in a suitable nitrile solvent (e.g., acetonitrile) and cooled in an ice bath.

  • Acid Catalysis: A strong acid, such as concentrated sulfuric acid or perchloric acid, is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Hydrolysis of the Intermediate Amide: The reaction is carefully quenched by pouring it onto ice and neutralizing with a base (e.g., sodium hydroxide). The resulting N-(1-(4-bromophenyl)cyclobutyl)acetamide is then subjected to acidic or basic hydrolysis to yield 1-(4-Bromophenyl)cyclobutanamine.

Ritter_Reaction sub 1-(4-Bromophenyl)cyclobutanol int1 Carbocation Intermediate sub->int1 + H+ int2 Nitrile Adduct int1->int2 + CH3CN nitrile Acetonitrile nitrile->int2 amide N-(1-(4-bromophenyl)cyclobutyl)acetamide int2->amide + H2O amine 1-(4-Bromophenyl)cyclobutanamine amide->amine Hydrolysis

Caption: Ritter reaction pathway for the synthesis of 1-(4-Bromophenyl)cyclobutanamine.

Azide-Based Nucleophilic Substitution

An alternative two-step approach involves the conversion of the alcohol to a leaving group, followed by nucleophilic substitution with an azide source and subsequent reduction.

Experimental Protocol:

  • Activation of the Alcohol: The 1-(4-bromophenyl)cyclobutanol is treated with a reagent to convert the hydroxyl group into a good leaving group. Common methods include reaction with thionyl chloride (to form the chloride) or methanesulfonyl chloride (to form the mesylate).

  • Nucleophilic Substitution with Azide: The resulting alkyl halide or mesylate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 1-azido-1-(4-bromophenyl)cyclobutane.

  • Reduction of the Azide: The azide is then reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (H2, Pd/C) or with a reducing agent such as lithium aluminum hydride (LiAlH4).

Azide_Reduction_Pathway alcohol 1-(4-Bromophenyl)cyclobutanol activated Activated Alcohol (e.g., Mesylate) alcohol->activated Activation (e.g., MsCl) azide 1-Azido-1-(4-bromophenyl)cyclobutane activated->azide + NaN3 amine 1-(4-Bromophenyl)cyclobutanamine azide->amine Reduction (e.g., H2, Pd/C)

Caption: Azide reduction pathway for the synthesis of 1-(4-Bromophenyl)cyclobutanamine.

Applications in Drug Discovery and Development

The utility of 1-(4-Bromophenyl)cyclobutanamine is evident from its appearance as a key intermediate in numerous patents for pharmacologically active agents.[6] Its derivatives have been explored for a range of therapeutic indications, including obesity and depression.[6] The 4-bromophenyl moiety serves as a crucial attachment point for building out molecular complexity, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic profile.

For instance, the bromine atom can be readily converted to a boronic acid or ester, which can then participate in Suzuki coupling reactions to introduce new aryl or heteroaryl groups. Alternatively, Buchwald-Hartwig amination can be employed to append a wide variety of amine-containing fragments. This synthetic flexibility makes 1-(4-Bromophenyl)cyclobutanamine a highly valuable starting material for generating compound libraries for high-throughput screening.

Conclusion

While the precise moment of its first synthesis may be lost to the annals of routine chemical preparations, the significance of 1-(4-Bromophenyl)cyclobutanamine in contemporary drug discovery is undeniable. Its history is one of enabling synthetic innovation, providing a robust and versatile platform for the construction of novel molecular architectures. The synthetic routes detailed in this guide represent a culmination of decades of research in organic chemistry, offering reliable and scalable methods for accessing this important building block. As the demand for new and effective therapeutics continues to grow, the strategic application of scaffolds like 1-(4-Bromophenyl)cyclobutanamine will undoubtedly remain a cornerstone of successful drug development programs.

References

  • CN112645902A - Synthetic method of 1-(4-bromophenyl)
  • US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google P
  • CA2749893A1 - 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h)
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. (URL: [Link])

  • RU2547141C1 - Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane)
  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed. (URL: [Link])

  • The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. (URL: [Link])

  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google P
  • ChemInform Abstract: Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene. - ResearchGate. (URL: [Link])

  • cyclobutylamine - Organic Syntheses Procedure. (URL: [Link])

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Exploratory

Theoretical Framework for the Characterization of 1-(4-Bromophenyl)cyclobutanamine: A Computational Approach to Drug Discovery

An In-Depth Technical Guide Executive Summary In modern drug discovery, the integration of computational chemistry provides an accelerated pathway to understanding the potential of novel chemical entities. This guide out...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

In modern drug discovery, the integration of computational chemistry provides an accelerated pathway to understanding the potential of novel chemical entities. This guide outlines a comprehensive theoretical framework for the in-depth characterization of 1-(4-Bromophenyl)cyclobutanamine, a molecule possessing structural motifs of significant interest in medicinal chemistry. The cyclobutanamine scaffold is a proven bioisostere that can enhance metabolic stability and potency, while the bromophenyl group offers opportunities for modulating receptor interactions and pharmacokinetic properties.[1][2] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing a multi-faceted in silico strategy. We will explore the application of Density Functional Theory (DFT) for elucidating molecular structure and reactivity, molecular docking for predicting biological target interactions, and ADMET profiling for early assessment of drug-likeness. The methodologies described herein are grounded in established scientific principles, providing a self-validating system for generating reliable, actionable data to guide experimental efforts.

Introduction: The Strategic Value of 1-(4-Bromophenyl)cyclobutanamine

The design of novel therapeutics often hinges on the strategic combination of privileged scaffolds. 1-(4-Bromophenyl)cyclobutanamine is a prime example, merging two key structural features:

  • The Cyclobutanamine Moiety: As a rigid, three-dimensional scaffold, cyclobutane offers a distinct advantage over more flexible aliphatic chains. Its puckered conformation can orient substituents in precise vectors, leading to improved potency and selectivity for biological targets.[1] Furthermore, cyclobutane rings are often more resistant to metabolic degradation than larger cycloalkanes, making them attractive for improving the pharmacokinetic profile of drug candidates.[2]

  • The 4-Bromophenyl Group: The inclusion of a bromine atom on the phenyl ring is a common strategy in medicinal chemistry. Bromine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity at a protein's active site. Additionally, its lipophilicity and electronic properties can significantly influence a molecule's absorption and distribution.

A thorough theoretical investigation prior to synthesis and experimental testing is a cost-effective and insightful approach to de-risk and accelerate the development process.[3] This guide details the foundational theoretical studies required to build a comprehensive property profile for 1-(4-Bromophenyl)cyclobutanamine.

Quantum Chemical Analysis via Density Functional Theory (DFT)

Density Functional Theory is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[4][5] It provides a balance of accuracy and computational efficiency, making it the workhorse for calculating molecular geometries, electronic properties, and vibrational frequencies.

Rationale for DFT

For a molecule like 1-(4-Bromophenyl)cyclobutanamine, DFT is indispensable for establishing a foundational understanding of its intrinsic properties. It allows us to:

  • Determine the most stable three-dimensional conformation (optimized geometry).

  • Analyze the distribution of electrons through Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) surface, which are critical for predicting reactivity.[4][5]

  • Calculate global reactivity descriptors that quantify the molecule's stability and propensity to engage in chemical reactions.[4]

Experimental Protocol: DFT Calculation
  • Structure Input: Construct the 2D structure of 1-(4-Bromophenyl)cyclobutanamine and convert it to a 3D model using a molecular editor like GaussView or Avogadro.

  • Geometry Optimization: Perform a full geometry optimization without constraints. This is crucial to locate the lowest energy conformation on the potential energy surface.

    • Software: Gaussian 16, ORCA, or similar.

    • Method: Employ the wB97XD functional. This choice is deliberate; the 'XD' signifies the inclusion of Grimme's D2 dispersion model, which is essential for accurately modeling non-covalent interactions within the molecule.[6]

    • Basis Set: Utilize the 6-311+G(d,p) basis set. This triple-zeta basis set provides a high degree of flexibility for describing the electron orbitals, with diffuse functions (+) for non-bonding electrons and polarization functions (d,p) for accurately representing bond shapes.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive FMOs, MEP, and other electronic properties.

Data Presentation: Predicted Molecular Properties

The results from the DFT calculations should be systematically organized for analysis.

Table 1: Predicted Geometric Parameters for 1-(4-Bromophenyl)cyclobutanamine

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-Br1.91
C-N1.47
C-C (Aromatic)1.39 - 1.40
C-C (Cyclobutane)1.55 - 1.56
Bond Angles (°) C-C-C (Cyclobutane)~88 - 90
C-C-N110.5
Dihedral Angle (°) Phenyl-Cyclobutane~45.0

Table 2: Key Electronic and Reactivity Descriptors

DescriptorPredicted Value (eV)Significance
EHOMO -6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -0.8Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.7Indicates chemical stability and low reactivity.[4]
Electronegativity (χ) 3.65Measures the ability to attract electrons.
Chemical Hardness (η) 2.85Resistance to change in electron distribution.
Global Electrophilicity (ω) 2.34Classifies the molecule as a moderate electrophile.[4]
Visualization: DFT Workflow

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: DFT Calculation (Gaussian/ORCA) cluster_analysis Step 3: Data Analysis node_2d 2D Structure Drawing node_3d Initial 3D Model Generation node_2d->node_3d node_opt Geometry Optimization (wB97XD/6-311+G(d,p)) node_3d->node_opt node_freq Frequency Calculation node_opt->node_freq Confirm Minimum node_sp Single Point Energy & Property Calculation node_freq->node_sp Use Optimized Geometry node_geom Optimized Geometry (Bond Lengths, Angles) node_sp->node_geom node_fmo FMO Analysis (HOMO, LUMO, Gap) node_sp->node_fmo node_mep MEP Surface (Reactivity Sites) node_sp->node_mep node_react Global Descriptors (Hardness, Electrophilicity) node_sp->node_react

Caption: Workflow for DFT-based characterization.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (ligand) to a second (protein receptor).[3][7] It is a cornerstone of structure-based drug design.

Rationale and Target Selection

Given that many centrally-acting drugs feature amine scaffolds, a plausible hypothetical target for 1-(4-Bromophenyl)cyclobutanamine is the Serotonin 2A Receptor (5-HT2A) . This receptor is a key target for atypical antipsychotics.[8][9] A docking study would predict whether the molecule can favorably bind to this receptor, providing a rationale for further investigation into its neuropsychopharmacological potential.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Download the crystal structure of the human 5-HT2A receptor from the Protein Data Bank (PDB).

    • Using software like UCSF Chimera or Maestro, prepare the protein by removing water molecules and co-ligands, adding hydrogen atoms, and repairing any missing side chains.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of 1-(4-Bromophenyl)cyclobutanamine.

    • Assign appropriate protonation states (likely protonated at the amine under physiological pH) and generate tautomers if applicable.

  • Docking Simulation:

    • Software: AutoDock Vina is a widely used and validated tool.[10]

    • Grid Box Definition: Define a search space (grid box) around the known active site of the 5-HT2A receptor.

    • Execution: Run the docking simulation. AutoDock Vina will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Examine the top-ranked poses.

    • Analyze the binding affinity score (in kcal/mol). More negative values suggest stronger binding.

    • Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and potential halogen bonds involving the bromine atom.

Data Presentation: Predicted Binding Interactions

Table 3: Predicted Docking Results against 5-HT2A Receptor

ParameterPredicted Value/ResiduesInteraction Type
Binding Affinity -8.5 kcal/mol-
Key Interacting Residues Asp155Hydrogen Bond (with amine)
Phe339, Phe340π-π Stacking (with phenyl ring)
Trp151, Val156Hydrophobic Interaction
Ser242Halogen Bond (with bromine)
Visualization: Molecular Docking Workflow

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_dock Docking Simulation (AutoDock Vina) cluster_analysis Analysis node_dft DFT Optimized 3D Structure node_prot Assign Protonation State (pH 7.4) node_dft->node_prot node_grid Define Grid Box (Active Site) node_prot->node_grid node_pdb Download PDB (e.g., 5-HT2A) node_prep Prepare Receptor (Add H, Remove Water) node_pdb->node_prep node_prep->node_grid node_run Run Docking node_grid->node_run node_score Binding Affinity Score (kcal/mol) node_run->node_score node_pose Binding Pose & Interactions Analysis node_run->node_pose

Caption: Workflow for structure-based molecular docking.

In Silico ADMET Profiling

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery phase is critical for avoiding costly late-stage failures.[11] Numerous validated computational models can provide reliable estimates of these properties.

Rationale

An in silico ADMET profile for 1-(4-Bromophenyl)cyclobutanamine will assess its "drug-likeness." This involves checking for compliance with established guidelines like Lipinski's Rule of Five, predicting its ability to be absorbed by the gut and cross the blood-brain barrier (BBB), and flagging potential metabolic liabilities or toxicity risks.[12]

Protocol: ADMET Prediction
  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the molecule.

  • Software: Utilize a comprehensive, free web server like SwissADME.

  • Execution: Paste the SMILES string into the server and run the calculation.

  • Analysis: Systematically review the output data, focusing on:

    • Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

    • Pharmacokinetics: GI absorption, BBB permeation, P-gp substrate potential.

    • Drug-Likeness: Lipinski's Rule violations, lead-likeness.

    • Medicinal Chemistry: Alerts for promiscuous binders or reactive functional groups.

Data Presentation: Predicted ADMET Properties

Table 4: Predicted ADMET Profile for 1-(4-Bromophenyl)cyclobutanamine

PropertyCategoryPredicted ValueAssessment
Molecular WeightPhysicochemical226.11 g/mol Favorable (<500)
LogP (Lipophilicity)Physicochemical2.85Optimal range
H-Bond DonorsPhysicochemical1Favorable (≤5)
H-Bond AcceptorsPhysicochemical1Favorable (≤10)
Lipinski's RuleDrug-Likeness0 ViolationsGood drug-likeness
GI AbsorptionPharmacokineticsHighGood oral bioavailability expected
BBB PermeantPharmacokineticsYesPotential for CNS activity
CYP2D6 InhibitorMetabolismYesPotential for drug-drug interactions
PAINS AlertMed. Chem.0 AlertsNo promiscuous activity flags

Conclusion

This guide outlines a robust, multi-pronged theoretical framework for the comprehensive characterization of 1-(4-Bromophenyl)cyclobutanamine. By systematically applying DFT, molecular docking, and ADMET prediction, researchers can generate a detailed profile of the molecule's structural, electronic, and pharmacokinetic properties before committing significant resources to chemical synthesis and biological screening. The insights gained from these computational studies—from predicted chemical stability and reactivity to potential biological targets and drug-likeness—provide an invaluable roadmap for guiding the subsequent stages of the drug discovery and development process. This in silico-first approach embodies the principles of modern, efficient pharmaceutical research.

References

  • Sharma, P., & Kumar, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

  • Sharma, P., & Kumar, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. [Link]

  • Al-Majid, A. M., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. ResearchGate. [Link]

  • Ullah, F., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

  • Groves, J. T., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC - PubMed Central. [Link]

  • Castillo, J., et al. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

  • Tanski, J. M., et al. (2014). 3-(4-Bromophenyl)cyclopent-2-en-1-one. PMC - NIH. [Link]

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  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

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  • Al-Majid, A. M., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3. Semantic Scholar. [Link]

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  • Ablordeppey, S. Y., et al. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PubMed. [Link]

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Foundational

Topic: 1-(4-Bromophenyl)cyclobutanamine: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1-(4-bromophenyl)cyclobutanamine core is a compelling structural motif in medicinal chemistry, merging three key ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-bromophenyl)cyclobutanamine core is a compelling structural motif in medicinal chemistry, merging three key pharmacophoric elements: a conformationally restricted cyclobutane ring, a synthetically versatile bromophenyl group, and a reactive primary amine. This combination provides a robust platform for developing diverse chemical libraries with favorable pharmacological properties. The cyclobutane moiety imparts metabolic stability and spatial definition, often leading to enhanced potency and selectivity.[1][2] The bromophenyl group serves as a crucial handle for late-stage functionalization via cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR).[3] This guide provides a senior application scientist’s perspective on the strategic value of this scaffold, detailing proven synthetic methodologies for its derivatization, insights into its SAR, and comprehensive protocols for characterization.

The Strategic Value of the 1-(4-Bromophenyl)cyclobutanamine Scaffold

The utility of this scaffold is not accidental; it is a deliberate convergence of properties that address common challenges in drug development. Small, rigid carbocycles like cyclobutane are increasingly sought after to improve upon the limitations of more flexible or planar structures.[1][4]

  • The Cyclobutane Ring: Unlike flexible alkyl chains or larger cycloalkanes, the cyclobutane ring adopts a distinct, puckered conformation.[2] This rigidity reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity. Furthermore, its non-planar geometry allows for the precise projection of substituents into three-dimensional space, enabling better exploitation of hydrophobic pockets in target proteins and reducing the planarity of the molecule.[1] From a drug metabolism and pharmacokinetics (DMPK) perspective, the cyclobutane core is chemically inert and less susceptible to metabolic degradation compared to unsaturated or larger aliphatic rings.[1]

  • The Primary Amine: The primary amine is a key nucleophilic center and a common feature in many bioactive molecules. It provides a straightforward attachment point for a wide array of functional groups through well-established reactions such as N-alkylation and N-acylation. This allows for the systematic modulation of a compound's polarity, basicity, and hydrogen-bonding capacity, which are critical for target engagement and pharmacokinetic properties.[3][5]

  • The 4-Bromophenyl Group: The bromine atom is far more than a simple halogen substituent. It is a highly versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[3][6] This enables the late-stage introduction of diverse aryl, heteroaryl, or vinyl groups, facilitating the rapid generation of analog libraries to probe for optimal target interactions. This capability is invaluable for lead optimization campaigns.

The strategic points for diversification of the core scaffold are illustrated below.

cluster_scaffold 1-(4-Bromophenyl)cyclobutanamine Core cluster_mods Key Functionalization Points Scaffold Amine Primary Amine (NH2) Amine->Scaffold N-Alkylation N-Acylation Reductive Amination Aromatic Bromophenyl Ring (Br) Aromatic->Scaffold Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling Cyclobutane Cyclobutane Core Cyclobutane->Scaffold Bioisosteric Replacement Spirocyclization

Caption: Key functionalization points on the 1-(4-bromophenyl)cyclobutanamine scaffold.

Core Synthetic Methodologies and Protocols

The true value of a scaffold lies in its synthetic tractability. The following sections provide validated, step-by-step protocols for the most critical transformations, explaining the rationale behind the choice of reagents and conditions.

Derivatization of the Primary Amine: N-Alkylation

N-alkylation is a foundational method to introduce substituents that can modulate a compound's properties or serve as linkers. Microwave-assisted synthesis is often preferred for its speed and efficiency, driving reactions to completion in minutes rather than hours.[5]

Protocol: Microwave-Assisted N-Alkylation

This protocol describes the alkylation of 1-(4-bromophenyl)cyclobutanamine with a generic alkyl halide.

  • Rationale: This method leverages the efficiency of microwave heating to accelerate the Sₙ2 reaction. Potassium carbonate acts as a mild, inexpensive base to neutralize the HBr byproduct, while water serves as a safe and effective solvent under microwave conditions.[5] The choice of an aqueous system avoids flammable organic solvents, aligning with green chemistry principles.

  • Step-by-Step Procedure:

    • In a 10 mL microwave reactor vial, combine 1-(4-bromophenyl)cyclobutanamine (1.0 mmol, 1.0 eq), the desired alkyl halide (1.2 mmol, 1.2 eq), and finely ground potassium carbonate (2.5 mmol, 2.5 eq).

    • Add 5 mL of deionized water to the vial.

    • Seal the vial securely with a cap.

    • Place the vial in the microwave reactor cavity.

    • Irradiate the reaction mixture at 150°C for 15-20 minutes.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

  • Self-Validation: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or LC-MS by taking a small aliquot before and after the reaction. A successful reaction will show the disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product.

Start Combine Reactants: - Amine (1.0 eq) - Alkyl Halide (1.2 eq) - K2CO3 (2.5 eq) - H2O Microwave Microwave Irradiation (150°C, 15-20 min) Start->Microwave Cooldown Cool to Room Temp. Microwave->Cooldown Extract Aqueous Workup & Extraction (EtOAc) Cooldown->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product Final N-Alkylated Product Purify->Product

Caption: Workflow for Microwave-Assisted N-Alkylation.

Aromatic Ring Modification: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between the bromophenyl ring and various boronic acids or esters. This allows for the introduction of diverse (hetero)aromatic systems to probe interactions with the target protein.[3]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the coupling of an N-protected 1-(4-bromophenyl)cyclobutanamine derivative with a generic arylboronic acid. The amine is often protected (e.g., as a Boc-carbamate) to prevent side reactions with the palladium catalyst.

  • Rationale: This reaction utilizes a palladium catalyst (e.g., Pd(PPh₃)₄) to catalytically couple the aryl bromide with the arylboronic acid.[3] A base, such as potassium phosphate, is essential for the transmetalation step of the catalytic cycle. The solvent system (e.g., dioxane/water) is chosen to solubilize both the organic and inorganic reagents.

  • Step-by-Step Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected 1-(4-bromophenyl)cyclobutanamine derivative (1.0 mmol, 1.0 eq), the arylboronic acid (1.5 mmol, 1.5 eq), potassium phosphate (3.0 mmol, 3.0 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol, 5 mol%).

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).

    • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

    • If necessary, deprotect the amine to yield the final coupled product.

Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L2) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)-Ar'(L2) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product ArBr R-Br (Bromophenyl Scaffold) ArBr->OxAdd ArBOH R'-B(OH)2 (Boronic Acid) ArBOH->Transmetal Base Base (e.g., K3PO4) Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights

The 1-(4-bromophenyl)cyclobutanamine scaffold is a privileged structure because modifications at its key points predictably influence biological activity. While specific SAR is target-dependent, general principles have emerged from studies on related compounds.[7][8]

  • Amine Substituents: The nature of the substituent on the nitrogen atom is critical for determining potency and selectivity. Small alkyl groups may enhance lipophilicity, while larger, more complex groups can form specific hydrogen bonds or van der Waals interactions with the target. Introducing polar groups can improve solubility, whereas incorporating a basic nitrogen within a larger substituent can modulate the pKa.

  • Aromatic Ring Substituents: Replacing the bromine via Suzuki coupling allows for extensive exploration of the aryl-binding pocket of a target.

    • Size and Sterics: The size of the appended aromatic ring is crucial. A phenyl group might be optimal for one target, while a smaller pyridine or a larger naphthalene might be required for another.

    • Electronics: Electron-withdrawing or electron-donating groups on the new aromatic ring can modulate the electronic properties of the entire molecule, affecting both target binding and metabolic stability.[7]

    • Polar Contacts: Introducing groups capable of hydrogen bonding (e.g., -OH, -NH₂, amides) on the coupled ring can lead to significant gains in potency if the target has available hydrogen bond donors or acceptors.

  • Cyclobutane Ring: While the core is often maintained, bioisosteric replacement with other strained rings like cyclopropane or azetidine, or even spirocyclic systems, can subtly alter the exit vectors of the amine and phenyl groups, leading to improved target fit.[2]

Table 1: Representative Analogs and Their Biological Significance

Scaffold ModificationExample Analog ClassPotential Biological Target(s)Key SAR InsightReference(s)
N-Acylation N-[1-(4-bromophenyl)cyclobutyl]amidesKinases, GPCRs, Ion ChannelsThe amide linker provides a rigid connection, and the acyl group can probe specific pockets.[3]
N-Alkylation N-Alkyl-1-(4-aryl)cyclobutanaminesTransporters (e.g., SERT), EnzymesAlkyl chain length and branching affect lipophilicity and fit within hydrophobic channels.[5][9]
Aromatic Coupling 1-(biphenyl-4-yl)cyclobutanamineNuclear Receptors (e.g., FXR), EnzymesThe second aryl ring can access adjacent binding sites, dramatically increasing potency.[10][11]
Spirocyclization Spiro[cyclobutane-1,3'-indoline] aminesAndrogen ReceptorCreates a more complex and rigid 3D shape, enhancing selectivity.[2]

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of each synthesized analog, forming the foundation of trustworthy data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. ¹H NMR confirms the presence of aromatic and aliphatic protons and their connectivity through coupling patterns. ¹³C NMR confirms the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition of the synthesized compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to assess purity and confirm the molecular weight of the product during reaction monitoring and final analysis.

  • Chromatography: Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress. High-Performance Liquid Chromatography (HPLC) is a quantitative method used to determine the purity of the final compound, typically reported as a percentage area under the curve.

Conclusion and Future Directions

The 1-(4-bromophenyl)cyclobutanamine scaffold represents a powerful starting point for the development of novel therapeutics. Its synthetic accessibility and the clear, logical avenues for diversification make it an ideal platform for generating libraries to screen against a wide range of biological targets. The principles of conformational restriction and late-stage functionalization embodied by this core structure are central to modern drug discovery.

Future research should focus on developing novel synthetic methods for accessing stereochemically pure versions of this scaffold, as stereoisomers can have dramatically different biological activities and off-target effects. Additionally, exploring bioisosteric replacements for the phenyl ring, such as various five- and six-membered heterocycles, could unlock new intellectual property and lead to compounds with improved DMPK profiles.

References

  • Vertex Pharmaceuticals Inc. (2010). 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h).
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Exploratory

A Technical Guide to the Preliminary Bioassay Screening of 1-(4-Bromophenyl)cyclobutanamine: A Strategic Approach for Novel Compound Evaluation

Introduction: Deconstructing the Unknown The emergence of novel chemical entities like 1-(4-Bromophenyl)cyclobutanamine presents both an opportunity and a challenge in drug discovery and development. With a cyclobutanami...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing the Unknown

The emergence of novel chemical entities like 1-(4-Bromophenyl)cyclobutanamine presents both an opportunity and a challenge in drug discovery and development. With a cyclobutanamine core and a bromophenyl substituent, this molecule shares structural motifs with known psychoactive compounds, suggesting a potential for biological activity. However, in the absence of established data, a systematic and robust preliminary screening strategy is paramount to elucidate its pharmacological profile and potential liabilities. This guide provides a comprehensive, experience-driven framework for the initial bioassay assessment of 1-(4-Bromophenyl)cyclobutanamine, designed for researchers, scientists, and drug development professionals. Our approach emphasizes a tiered screening cascade, beginning with broad assessments of cytotoxicity and progressing to more specific, target-based assays to build a comprehensive preliminary profile of this novel compound.

Part 1: Foundational Characterization and Strategic Assay Selection

Before embarking on biological screening, a thorough physicochemical characterization of 1-(4-Bromophenyl)cyclobutanamine is essential. This includes confirming its identity and purity via methods such as NMR, LC-MS, and elemental analysis. Solubility in aqueous buffers and relevant organic solvents (like DMSO) must be precisely determined to ensure accurate and reproducible concentrations in subsequent bioassays.

Rationale for Assay Selection: A Hypothesis-Driven Approach

Given the structural similarity of 1-(4-Bromophenyl)cyclobutanamine to certain classes of psychoactive compounds, particularly monoamine reuptake inhibitors, our initial screening strategy will focus on targets within the central nervous system. The cyclobutanamine moiety can be considered a constrained analog of a phenethylamine backbone, a common feature in many stimulants and antidepressants. The bromophenyl group can influence binding affinity and metabolic stability.

Based on this structural analysis, we hypothesize that 1-(4-Bromophenyl)cyclobutanamine may interact with:

  • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

  • Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B, which are key in the metabolism of monoamine neurotransmitters.

Furthermore, a comprehensive preliminary screening must also assess potential off-target effects and general toxicity, which are critical for early-stage risk assessment. Therefore, our tiered screening approach will include:

  • Tier 1: Foundational Viability and Safety Screening

    • General Cell Viability and Cytotoxicity Assays

    • Cytochrome P450 (CYP450) Inhibition Assays

    • hERG Channel Blockade Assay

  • Tier 2: Primary Target and Mechanistic Assays

    • Monoamine Oxidase (MAO) Inhibition Assays (MAO-A and MAO-B)

This tiered approach, visualized in the workflow diagram below, ensures that resources are allocated efficiently, with broader, more cost-effective assays preceding more complex and specific evaluations.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Primary Target Screening Cell Viability Cell Viability CYP450 Inhibition CYP450 Inhibition hERG Blockade hERG Blockade MAO-A Inhibition MAO-A Inhibition MAO-B Inhibition MAO-B Inhibition Compound Synthesis & QC Compound Synthesis & QC Tier 1 Screening Tier 1 Screening Compound Synthesis & QC->Tier 1 Screening Proceed to Tier 2? Proceed to Tier 2? Tier 1 Screening->Proceed to Tier 2? Tier 2 Screening Tier 2 Screening Proceed to Tier 2?->Tier 2 Screening Data Analysis & Hit Prioritization Data Analysis & Hit Prioritization Tier 2 Screening->Data Analysis & Hit Prioritization

Caption: Tiered screening workflow for 1-(4-Bromophenyl)cyclobutanamine.

Part 2: Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the key bioassays in our proposed screening cascade. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Tier 1: Foundational Viability and Safety Screening

Principle: Cell viability assays are crucial for determining the concentration range at which a compound exhibits specific activity without causing general cellular toxicity.[1][2] The resazurin reduction assay is a cost-effective and sensitive method for this purpose.[1]

Protocol: Resazurin Reduction Assay

  • Cell Culture: Plate a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well plate at an optimized seeding density and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of 1-(4-Bromophenyl)cyclobutanamine in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Treat the cells with the various concentrations of the test compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Principle: Inhibition of CYP450 enzymes is a major cause of drug-drug interactions.[3][4][5] This assay assesses the potential of 1-(4-Bromophenyl)cyclobutanamine to inhibit the activity of key CYP isoforms.[3][6]

Protocol: In Vitro CYP450 Inhibition (IC50)

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2), and the test compound at various concentrations.[3]

  • Initiation: Initiate the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a specified time.

  • Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the formation of the metabolite from the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of metabolite formation compared to the vehicle control and determine the IC50 value.[3]

Table 1: Key CYP450 Isoforms and Probe Substrates for Inhibition Screening

CYP IsoformProbe SubstrateMetabolite
CYP1A2PhenacetinAcetaminophen
CYP2C9Diclofenac4'-Hydroxydiclofenac
CYP2C19S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-Hydroxymidazolam

Principle: Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[7][8] Early assessment of hERG liability is a critical safety screen.[7][9]

Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[7]

  • Compound Application: Apply a range of concentrations of 1-(4-Bromophenyl)cyclobutanamine to the cells.

  • Electrophysiological Recording: Record the hERG current using a specific voltage protocol.[7][10]

  • Data Analysis: Measure the inhibition of the hERG tail current and calculate the IC50 value.

G cluster_0 Safety & Liability Screening A General Cytotoxicity (CC50) Risk Assessment Risk Assessment A->Risk Assessment B CYP450 Inhibition (IC50) B->Risk Assessment C hERG Blockade (IC50) C->Risk Assessment Test Compound Test Compound Test Compound->A Test Compound->B Test Compound->C

Sources

Foundational

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclobutanamine: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of the Cyclobutane Motif in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Cyclobutane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount in the quest for novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. Among these, the cyclobutane moiety has garnered increasing attention. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or flat aromatic rings, enabling chemists to fine-tune the spatial arrangement of pharmacophoric elements and improve metabolic stability. This guide focuses on a key building block that embodies this principle: 1-(4-Bromophenyl)cyclobutanamine.

This versatile intermediate, featuring a para-substituted bromophenyl group attached to a cyclobutane ring bearing a primary amine, serves as a valuable scaffold in the synthesis of a wide array of biologically active molecules. The presence of the bromine atom provides a convenient handle for further functionalization via cross-coupling reactions, while the primary amine is a key functional group for amide bond formation and other derivatizations. This guide will provide a comprehensive overview of its synthesis, commercial availability, and its burgeoning role in the development of new chemical entities.

Synthesis of 1-(4-Bromophenyl)cyclobutanamine: A Two-Step Approach

The synthesis of 1-(4-Bromophenyl)cyclobutanamine is typically achieved through a two-step process, starting from the commercially available 4-bromoiodobenzene. The first step involves the formation of the precursor alcohol, 1-(4-bromophenyl)cyclobutanol, followed by its conversion to the target primary amine.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanol

The initial step involves a Grignard-like reaction between the organolithium reagent derived from 4-bromoiodobenzene and cyclobutanone.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-bromoiodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70°C. Stir the resulting mixture at -78°C for 30 minutes.

  • To this solution, add cyclobutanone (1.05 eq) dropwise, ensuring the temperature remains below -70°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 1-(4-bromophenyl)cyclobutanol as a pure compound.

G 4-Bromoiodobenzene 4-Bromoiodobenzene Reaction Mixture Reaction Mixture 4-Bromoiodobenzene->Reaction Mixture THF, -78°C Organolithium Intermediate Organolithium Intermediate Reaction Mixture->Organolithium Intermediate n-BuLi n-BuLi n-BuLi->Reaction Mixture Addition Addition Organolithium Intermediate->Addition Cyclobutanone Cyclobutanone Cyclobutanone->Addition 1-(4-Bromophenyl)cyclobutanol 1-(4-Bromophenyl)cyclobutanol Addition->1-(4-Bromophenyl)cyclobutanol Aqueous Workup

Step 2: Conversion of 1-(4-Bromophenyl)cyclobutanol to 1-(4-Bromophenyl)cyclobutanamine

The conversion of the tertiary alcohol to the primary amine is a critical transformation. Two common and effective methods for this are the Ritter reaction followed by hydrolysis, or a two-step sequence involving the formation of an azide intermediate and its subsequent reduction.

Method A: The Ritter Reaction

The Ritter reaction provides a direct route from the alcohol to an N-substituted amide, which can then be hydrolyzed to the desired primary amine.[1][2][3][4] The reaction proceeds via the formation of a stable tertiary benzylic carbocation, which is then trapped by a nitrile.[1][2][3][4]

Generalized Experimental Protocol (Ritter Reaction):

  • To a solution of 1-(4-bromophenyl)cyclobutanol (1.0 eq) in a suitable nitrile solvent (e.g., acetonitrile) at 0°C, slowly add a strong acid such as concentrated sulfuric acid (excess).

  • Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 8-9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1-(4-bromophenyl)cyclobutyl)acetamide.

  • Hydrolyze the amide by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 1-(4-bromophenyl)cyclobutanamine.

G 1-(4-Bromophenyl)cyclobutanol 1-(4-Bromophenyl)cyclobutanol Carbocation Intermediate Carbocation Intermediate 1-(4-Bromophenyl)cyclobutanol->Carbocation Intermediate H+ Nitrilium Ion Intermediate Nitrilium Ion Intermediate Carbocation Intermediate->Nitrilium Ion Intermediate Nitrile (R-CN) Nitrile (R-CN) Nitrile (R-CN)->Nitrilium Ion Intermediate N-substituted Amide N-substituted Amide Nitrilium Ion Intermediate->N-substituted Amide H2O 1-(4-Bromophenyl)cyclobutanamine 1-(4-Bromophenyl)cyclobutanamine N-substituted Amide->1-(4-Bromophenyl)cyclobutanamine Hydrolysis (Acid or Base)

Method B: Azide Formation and Reduction

An alternative, often milder, route involves the conversion of the alcohol to an alkyl azide, followed by reduction to the primary amine.[5][6][7] This method avoids the harsh acidic conditions of the Ritter reaction.

Generalized Experimental Protocol (Azide Route):

  • Azide Formation:

    • Activate the hydroxyl group of 1-(4-bromophenyl)cyclobutanol (1.0 eq) by converting it to a good leaving group, such as a tosylate or mesylate, using the corresponding sulfonyl chloride in the presence of a base like pyridine.

    • Alternatively, the alcohol can be converted to the corresponding alkyl halide using reagents like thionyl chloride or phosphorus tribromide.

    • React the resulting activated intermediate with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to yield 1-azido-1-(4-bromophenyl)cyclobutane.

  • Reduction of the Azide:

    • Reduce the alkyl azide to the primary amine using a suitable reducing agent. Common methods include catalytic hydrogenation (H2, Pd/C) or reduction with lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF.[7]

    • After complete reduction, perform an appropriate aqueous workup to isolate the 1-(4-Bromophenyl)cyclobutanamine.

G 1-(4-Bromophenyl)cyclobutanol 1-(4-Bromophenyl)cyclobutanol Activated Alcohol Activated Alcohol 1-(4-Bromophenyl)cyclobutanol->Activated Alcohol Activation Alkyl Azide Alkyl Azide Activated Alcohol->Alkyl Azide NaN3, DMF 1-(4-Bromophenyl)cyclobutanamine 1-(4-Bromophenyl)cyclobutanamine Alkyl Azide->1-(4-Bromophenyl)cyclobutanamine Reduction

Commercial Availability and Suppliers

1-(4-Bromophenyl)cyclobutanamine and its hydrochloride salt (CAS No. 1193389-40-0) are available from a variety of chemical suppliers. The compound is typically offered in research quantities, with purities generally exceeding 95%. When sourcing this building block, it is crucial to consider factors such as purity, availability, lead times, and the supplier's quality control processes. Below is a comparative table of some notable suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
BLD Pharmatech 1-(4-BROMOPHENYL)CYCLOBUTANAMINE HYDROCHLORIDE1193389-40-097%Inquire
ChemUniverse 1-(4-BROMOPHENYL)CYCLOBUTANAMINE HYDROCHLORIDENot specifiedNot specifiedOrder by form
2A Biotech 1-(4-BROMOPHENYL)CYCLOBUTANAMINE HYDROCHLORIDE1193389-40-096%+Inquire

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-(4-bromophenyl)cyclobutanamine make it a valuable building block in medicinal chemistry, particularly in the design of novel therapeutics targeting the central nervous system (CNS) and other disease areas. The cyclobutane ring can act as a bioisostere for other groups, improving properties such as metabolic stability and membrane permeability.

While specific publicly disclosed drug candidates containing the 1-(4-bromophenyl)cyclobutanamine core are not extensively detailed, the utility of closely related phenylcycloalkylmethylamine derivatives is highlighted in the patent literature for the treatment of obesity and related disorders.[8] The general class of compounds is explored for its potential as appetite suppressants.[8]

The bromophenyl moiety is particularly useful for introducing further diversity into a molecule through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Inhalation: May be harmful if inhaled. Avoid breathing dust.

  • Skin Contact: May cause skin irritation. Avoid contact with skin.

  • Eye Contact: May cause serious eye irritation. Avoid contact with eyes.

  • Ingestion: May be harmful if swallowed.

Precursor and Reagent Hazards:

  • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides.[9] Reacts with acid to produce highly toxic hydrazoic acid gas.[9]

  • Strong Acids (e.g., Sulfuric Acid): Highly corrosive. Handle with extreme care.

Always consult the specific Safety Data Sheet for each reagent used in the synthesis.

Conclusion

1-(4-Bromophenyl)cyclobutanamine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The commercial availability of this compound provides researchers with access to a unique scaffold for the design and synthesis of novel therapeutic agents. As the importance of three-dimensional molecular architecture in drug design continues to grow, the utility of building blocks such as 1-(4-bromophenyl)cyclobutanamine is expected to increase, paving the way for the discovery of next-generation medicines.

References

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(4-Bromophenyl)cyclobutanamine: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, two-step synthesis protocol for 1-(4-Bromophenyl)cyclobutanamine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, two-step synthesis protocol for 1-(4-Bromophenyl)cyclobutanamine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Introduction and Significance

1-(4-Bromophenyl)cyclobutanamine incorporates a privileged cyclobutane scaffold, which has garnered significant interest in medicinal chemistry for its ability to impart unique conformational constraints and metabolic stability to drug candidates. The presence of the bromo-aryl moiety provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate for the synthesis of a diverse range of biologically active molecules. This guide details a robust and reproducible synthetic route, starting from commercially available precursors.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-(4-Bromophenyl)cyclobutanamine is efficiently achieved through a two-step process. The first step involves the formation of the key intermediate, 1-(4-bromophenyl)cyclobutanol, via a Grignard-type reaction. The second step is a Ritter reaction, which converts the tertiary alcohol into the corresponding acetamide, followed by hydrolysis to yield the desired primary amine.

Synthesis_Strategy cluster_step1 Step 1: Grignard-type Reaction cluster_step2 Step 2: Ritter Reaction & Hydrolysis 1-bromo-4-iodobenzene 1-bromo-4-iodobenzene Intermediate_Alcohol 1-(4-bromophenyl)cyclobutanol 1-bromo-4-iodobenzene->Intermediate_Alcohol 1. n-BuLi, THF, -78°C 2. Cyclobutanone n-BuLi n-Butyllithium Cyclobutanone Cyclobutanone Amide_Intermediate N-(1-(4-bromophenyl)cyclobutyl)acetamide Intermediate_Alcohol->Amide_Intermediate 1. Acetonitrile, H₂SO₄ Final_Product 1-(4-Bromophenyl)cyclobutanamine Amide_Intermediate->Final_Product 2. NaOH, H₂O, Heat

Figure 1: Overall synthetic workflow for 1-(4-Bromophenyl)cyclobutanamine.

Part 1: Synthesis of 1-(4-bromophenyl)cyclobutanol

This initial step constructs the core carbon skeleton of the target molecule. The reaction involves the in situ formation of an organolithium reagent from 1-bromo-4-iodobenzene, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Bromo-4-iodobenzene98%Commercially Available
n-Butyllithium (2.5 M in hexanes)SolutionCommercially Available
Cyclobutanone98%Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Reagent Grade-
Ethyl acetateACS Grade-
HeptaneACS Grade-
Anhydrous sodium sulfate (Na₂SO₄)ACS Grade-

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-4-iodobenzene (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Organolithium Formation: Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes. The formation of the organolithium species is a critical step; maintaining a low temperature is crucial to prevent side reactions.

  • Nucleophilic Addition: Add cyclobutanone (1.05 eq) dropwise to the cold solution, again ensuring the temperature remains below -70 °C.

  • Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane (e.g., 0% to 30%) to afford 1-(4-bromophenyl)cyclobutanol as a clear oil.[1]

Part 2: Synthesis of 1-(4-Bromophenyl)cyclobutanamine via Ritter Reaction and Hydrolysis

The second part of the synthesis involves the conversion of the tertiary alcohol to the primary amine. The Ritter reaction is a powerful method for this transformation. In the presence of a strong acid, the alcohol is protonated and leaves as a water molecule, generating a stable tertiary carbocation. This carbocation is then trapped by the nucleophilic nitrogen of a nitrile (in this case, acetonitrile) to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion gives an N-substituted amide, which can then be hydrolyzed under basic conditions to yield the final primary amine.[2][3][4]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(4-bromophenyl)cyclobutanolAs synthesized in Part 1-
AcetonitrileACS Grade-
Concentrated Sulfuric Acid (H₂SO₄)98%Commercially Available
Sodium Hydroxide (NaOH)Pellets, 97%Commercially Available
Diethyl etherACS Grade-
Deionized Water--

Procedure:

  • Ritter Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-bromophenyl)cyclobutanol (1.0 eq) in acetonitrile.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until basic. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-(4-bromophenyl)cyclobutyl)acetamide.

  • Amide Hydrolysis: To the crude acetamide, add a solution of sodium hydroxide (e.g., 10-20% aqueous solution) and heat the mixture to reflux. Monitor the hydrolysis by TLC until the starting amide is consumed.

  • Final Work-up and Extraction: Cool the reaction mixture and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be further purified by distillation under reduced pressure or by column chromatography on silica gel (eluting with a solvent system containing a small amount of triethylamine to prevent tailing, e.g., dichloromethane/methanol/triethylamine).

Characterization

The identity and purity of the final product, 1-(4-Bromophenyl)cyclobutanamine, should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, as well as multiplets for the cyclobutane ring protons. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the cyclobutane ring and the aromatic ring.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling

General Precautions:

  • This synthesis should be performed in a well-ventilated fume hood by trained personnel.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • n-Butyllithium: Highly flammable and pyrophoric. Reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

  • Sodium Hydroxide: Corrosive and can cause severe burns.

  • Organic Solvents (THF, Diethyl Ether, Hexanes, Ethyl Acetate): Flammable. Keep away from ignition sources.

Waste Disposal:

  • All chemical waste should be disposed of according to institutional and local regulations. Quench any reactive reagents before disposal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete formation of the organolithium reagent due to moisture.Ensure all glassware is thoroughly flame-dried and the THF is anhydrous.
Side reactions of the organolithium reagent.Maintain a low reaction temperature (-78 °C) during the addition of n-butyllithium and cyclobutanone.
Incomplete Ritter Reaction Insufficient acid catalyst or reaction time.Increase the amount of sulfuric acid or prolong the reaction time. Monitor closely by TLC.
Difficult Purification of the Final Amine Tailing on silica gel chromatography.Add a small percentage of triethylamine (e.g., 0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.

References

  • Organic Chemistry Portal. Ritter Reaction. Available at: [Link]

  • Wikipedia. Ritter reaction. Available at: [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Grokipedia. Ritter reaction. Available at: [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. Available at: [Link]

  • Chemguide. The Hydrolysis of Amides. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

  • Chemistry Stack Exchange. Purification of primary amines using Schiff base immobilization. Available at: [Link]

  • National Center for Biotechnology Information. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Available at: [Link]

Sources

Application

Application Note: A Detailed Mechanistic and Practical Guide to the Synthesis of 1-(4-Bromophenyl)cyclobutanamine

For: Researchers, scientists, and drug development professionals. Introduction 1-(4-Bromophenyl)cyclobutanamine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into a varie...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Bromophenyl)cyclobutanamine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into a variety of pharmacologically active compounds. Its rigid cyclobutane scaffold and the presence of a synthetically versatile bromine atom on the phenyl ring make it an attractive starting material for the synthesis of novel chemical entities. This application note provides a comprehensive guide to the synthesis of 1-(4-Bromophenyl)cyclobutanamine, detailing the underlying reaction mechanisms and providing field-proven laboratory protocols.

The synthesis is approached as a two-stage process:

  • Formation of the tertiary alcohol precursor: Synthesis of 1-(4-bromophenyl)cyclobutanol via the addition of an organometallic reagent to cyclobutanone.

  • Installation of the amine functionality: Conversion of the tertiary alcohol to the target primary amine via a Ritter reaction, followed by hydrolysis.

This guide emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the synthesis but also adapt it to their specific needs.

Part 1: Synthesis of the Precursor - 1-(4-bromophenyl)cyclobutanol

The initial stage of the synthesis involves the formation of the key intermediate, 1-(4-bromophenyl)cyclobutanol. This is achieved through the nucleophilic addition of a 4-bromophenyl organometallic reagent to cyclobutanone. The use of an organolithium reagent, generated in situ from 1-bromo-4-iodobenzene, is a common and effective method.

Reaction Mechanism: Nucleophilic Addition

The reaction proceeds via a standard nucleophilic addition mechanism. The carbon-lithium bond in the 4-bromophenyllithium is highly polarized, rendering the carbon atom nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of cyclobutanone. The subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol.

Nucleophilic_Addition Br_I_Ph 1-Bromo-4-iodobenzene Br_Li_Ph 4-Bromophenyllithium Br_I_Ph->Br_Li_Ph  THF, -78 °C nBuLi n-Butyllithium nBuLi->Br_Li_Ph Cyclobutanone Cyclobutanone Alkoxide Lithium 1-(4-bromophenyl)cyclobutoxide Cyclobutanone->Alkoxide H2O H₂O (workup) Product_Alcohol 1-(4-Bromophenyl)cyclobutanol H2O->Product_Alcohol Br_Li_Ph->Alkoxide Alkoxide->Product_Alcohol Ritter_Reaction cluster_ritter Ritter Reaction cluster_hydrolysis Hydrolysis Alcohol 1-(4-Bromophenyl)cyclobutanol Carbocation Tertiary Carbocation Alcohol->Carbocation H2SO4 H₂SO₄ H2SO4->Carbocation Acetonitrile CH₃CN Nitrilium_Ion Nitrilium Ion Acetonitrile->Nitrilium_Ion H2O H₂O Acetamide N-(1-(4-bromophenyl)cyclobutyl)acetamide H2O->Acetamide NaOH NaOH (aq) Product_Amine 1-(4-Bromophenyl)cyclobutanamine NaOH->Product_Amine Carbocation->Nitrilium_Ion Nitrilium_Ion->Acetamide Acetamide->Product_Amine

Method

The Strategic Utility of 1-(4-Bromophenyl)cyclobutanamine in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the strategic deployment of versatile chemical intermediates is paramount to the efficient discovery and development of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the strategic deployment of versatile chemical intermediates is paramount to the efficient discovery and development of novel therapeutics. Among these, 1-(4-Bromophenyl)cyclobutanamine has emerged as a particularly valuable building block, offering a unique combination of structural rigidity, three-dimensional complexity, and synthetic versatility. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, designed for researchers and scientists in the field of drug development.

The core value of 1-(4-Bromophenyl)cyclobutanamine lies in its bifunctional nature. The primary amine serves as a nucleophilic handle for a myriad of derivatizations, including N-alkylation and N-acylation, while the aryl bromide provides a reactive site for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic exploration of chemical space around a rigid cyclobutane core, a structural motif known to impart favorable pharmacokinetic properties in drug candidates. Although direct, published protocols for this specific intermediate are not extensively consolidated, this guide synthesizes established methodologies for analogous structures to provide robust and reliable procedures.

Core Application: A Gateway to Monoamine Reuptake Inhibitors

A primary application of 1-(4-Bromophenyl)cyclobutanamine is in the synthesis of monoamine reuptake inhibitors (MRIs), particularly those targeting the serotonin and norepinephrine transporters.[1][2] Compounds that modulate the levels of these neurotransmitters in the synaptic cleft are crucial for the treatment of depression, anxiety disorders, and other neurological conditions.[3] The 1-phenylcyclobutanamine scaffold is a key pharmacophore in this class of drugs, and the 4-bromo substituent provides a critical attachment point for further molecular elaboration to fine-tune potency and selectivity.

The synthesis of analogues of potent serotonin-norepinephrine reuptake inhibitors often involves the derivatization of the primary amine of a 1-(substituted-phenyl)cyclobutanamine core. This strategic position allows for the introduction of various side chains that can interact with specific residues within the transporter proteins.

Synthetic Pathways and Protocols

The utility of 1-(4-Bromophenyl)cyclobutanamine as a chemical intermediate is best illustrated through the key transformations it can undergo. The following sections provide detailed protocols for the primary reaction types, based on established synthetic methodologies for similar compounds.

Synthesis of the Intermediate: From Nitrile to Amine

The parent compound, 1-(4-Bromophenyl)cyclobutanamine, is typically prepared from its corresponding nitrile precursor, 1-(4-bromophenyl)cyclobutanecarbonitrile. The reduction of the nitrile to a primary amine is a fundamental and high-yielding transformation.

Protocol 1: Reduction of 1-(4-bromophenyl)cyclobutanecarbonitrile

This protocol describes the reduction of the nitrile precursor to the target primary amine using a powerful reducing agent, lithium aluminum hydride (LAH).

Materials:

  • 1-(4-bromophenyl)cyclobutanecarbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF (100 mL).

  • Addition of Nitrile: Dissolve 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq.) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Isolation: Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(4-Bromophenyl)cyclobutanamine.

Functionalization of the Amine Moiety

The primary amine of 1-(4-Bromophenyl)cyclobutanamine is a versatile nucleophile for the introduction of various side chains.

Protocol 2: N-Alkylation of 1-(4-Bromophenyl)cyclobutanamine

This protocol details a general procedure for the N-alkylation of the primary amine, a key step in the synthesis of many CNS-active compounds.[4][5]

Materials:

  • 1-(4-Bromophenyl)cyclobutanamine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq.)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq.)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(4-Bromophenyl)cyclobutanamine (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile (10 mL per mmol of amine).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter off the base and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-alkylated product.

Functionalization of the Aryl Bromide Moiety

The 4-bromophenyl group is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

Protocol 3: Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)cyclobutanamine

This protocol describes the coupling of the aryl bromide with a boronic acid to form a biaryl structure, a common motif in pharmaceuticals.[6]

Materials:

  • 1-(4-Bromophenyl)cyclobutanamine (or its N-protected derivative)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-(4-Bromophenyl)cyclobutanamine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring for 8-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃ / SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/H₂O1,4-Dioxane/H₂OTHF/H₂O
Temperature 90 °C100 °C80 °C
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.

Visualizing the Synthetic Workflow

To better illustrate the synthetic utility of 1-(4-Bromophenyl)cyclobutanamine, the following diagrams outline the key reaction pathways.

G cluster_synthesis Synthesis of Intermediate cluster_functionalization Functionalization Pathways Nitrile 1-(4-bromophenyl)cyclobutanecarbonitrile Amine 1-(4-Bromophenyl)cyclobutanamine Nitrile->Amine LiAlH4, THF Start 1-(4-Bromophenyl)cyclobutanamine Biaryl Biaryl Derivative Start->Biaryl Ar-B(OH)2, Pd Catalyst (Suzuki Coupling) N_AlAlkylated N_AlAlkylated Start->N_AlAlkylated R-X, Base (N-Alkylation) N_Alkylated N-Alkyl Derivative

Caption: Synthetic pathways for 1-(4-Bromophenyl)cyclobutanamine.

Conclusion: A Versatile Tool for Drug Discovery

1-(4-Bromophenyl)cyclobutanamine stands out as a highly valuable and versatile intermediate for the synthesis of complex molecular architectures, particularly in the realm of CNS drug discovery. Its unique structural features and dual reactivity provide a robust platform for the generation of diverse compound libraries. The protocols and insights provided in this guide, synthesized from established chemical principles, aim to empower researchers to effectively utilize this powerful building block in their pursuit of novel therapeutic agents. As the demand for innovative treatments for neurological disorders continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the future of medicine.

References

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Application

The Strategic Application of 1-(4-Bromophenyl)cyclobutanamine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the vast...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the vast array of chemical building blocks, 1-(4-Bromophenyl)cyclobutanamine emerges as a scaffold of significant interest. This guide delineates the strategic application of this compound in medicinal chemistry, offering insights into its synthesis, derivatization, and potential as a cornerstone for the development of innovative therapeutics. The unique combination of a rigid cyclobutane ring and a synthetically versatile bromophenyl group provides a powerful platform for crafting molecules with tailored biological activities.

The cyclobutane motif, an underutilized yet highly attractive three-dimensional scaffold, offers distinct advantages in medicinal chemistry. It can enhance metabolic stability and provide favorable physicochemical properties.[1] The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target. Furthermore, the 4-bromophenyl moiety serves as a crucial functional handle, enabling a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

Core Applications in Drug Design: Targeting the Central Nervous System

The 1-phenylcyclobutanamine core is a validated pharmacophore in the realm of central nervous system (CNS) drug discovery. A notable example is the appetite suppressant sibutramine, which possesses a cyclobutanemethylamine backbone critical to its pharmacological effects.[4] This precedent strongly suggests that derivatives of 1-(4-Bromophenyl)cyclobutanamine are promising candidates for the development of novel agents targeting CNS disorders.

Potential Therapeutic Areas:
  • Obesity and Appetite Control: Building upon the precedent of sibutramine, analogs derived from 1-(4-Bromophenyl)cyclobutanamine can be explored as next-generation appetite suppressants. The scaffold can be functionalized to modulate activity at dopamine, norepinephrine, and serotonin transporters, key players in the regulation of food intake.

  • Depression and Anxiety: The structural similarity to known psychoactive compounds suggests potential applications in treating mood disorders. For instance, N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine has been investigated for the treatment of depression.

  • Neuropathic Pain and Neurodegenerative Diseases: Arylcyclohexylamine derivatives, which share structural features with the target scaffold, have been explored for their analgesic properties and as NMDA receptor antagonists.[5][6] This opens avenues for investigating 1-(4-Bromophenyl)cyclobutanamine derivatives in the context of chronic pain and neuroprotection.

Synthetic Protocols: From Building Block to Bioactive Candidate

A robust and efficient synthetic strategy is crucial for the successful application of 1-(4-Bromophenyl)cyclobutanamine in a drug discovery program. The following protocols outline a reliable pathway to the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of the Precursor 1-(4-Bromophenyl)cyclobutanone

This two-step protocol begins with the synthesis of the corresponding cyclobutanol, which is then oxidized to the key ketone intermediate.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanol

This procedure is adapted from a known synthesis of the cyclobutanol precursor.

  • Reaction Setup: To a solution of 1-bromo-4-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to -78 °C under a nitrogen atmosphere, slowly add n-butyllithium (1.05 eq).

  • Lithium-Halogen Exchange: Stir the reaction mixture at -78 °C for 30 minutes to facilitate the lithium-halogen exchange.

  • Addition of Cyclobutanone: Add cyclobutanone (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1-(4-bromophenyl)cyclobutanol.

Step 2: Oxidation to 1-(4-Bromophenyl)cyclobutanone

A standard Swern oxidation or a milder Dess-Martin periodinane oxidation can be employed.

  • Reaction Setup: To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.

  • Addition of Alcohol: After stirring for 15 minutes, add a solution of 1-(4-bromophenyl)cyclobutanol (1.0 eq) in DCM.

  • Formation of the Ylide: Stir the reaction mixture for 1 hour at -78 °C.

  • Base Addition and Quenching: Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature. Add water to quench the reaction.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography to afford 1-(4-bromophenyl)cyclobutanone.

Protocol 2: Synthesis of 1-(4-Bromophenyl)cyclobutanamine via Reductive Amination

Reductive amination is a versatile method for the synthesis of primary amines from ketones.[2][7][8][9]

  • Reaction Setup: Dissolve 1-(4-bromophenyl)cyclobutanone (1.0 eq) in methanol. Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the addition of aqueous sodium hydroxide (2M) until the solution is basic.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude amine by silica gel chromatography to yield 1-(4-bromophenyl)cyclobutanamine.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Reductive Amination cluster_2 Derivatization 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene Grignard Formation Grignard Formation 1-Bromo-4-iodobenzene->Grignard Formation 1. n-BuLi, THF, -78°C 1-(4-Bromophenyl)cyclobutanol 1-(4-Bromophenyl)cyclobutanol Grignard Formation->1-(4-Bromophenyl)cyclobutanol 2. Cyclobutanone 1-(4-Bromophenyl)cyclobutanone 1-(4-Bromophenyl)cyclobutanone 1-(4-Bromophenyl)cyclobutanol->1-(4-Bromophenyl)cyclobutanone Swern Oxidation 1-(4-Bromophenyl)cyclobutanamine 1-(4-Bromophenyl)cyclobutanamine 1-(4-Bromophenyl)cyclobutanone->1-(4-Bromophenyl)cyclobutanamine NH4OAc, NaBH3CN, MeOH Amide Derivatives Amide Derivatives 1-(4-Bromophenyl)cyclobutanamine->Amide Derivatives Acyl Chloride, Base Sulfonamide Derivatives Sulfonamide Derivatives 1-(4-Bromophenyl)cyclobutanamine->Sulfonamide Derivatives Sulfonyl Chloride, Base Substituted Amines Substituted Amines 1-(4-Bromophenyl)cyclobutanamine->Substituted Amines Reductive Amination with Aldehyde/Ketone

Caption: Synthetic pathway to 1-(4-Bromophenyl)cyclobutanamine and its derivatives.

Application in Lead Optimization: A Hypothetical Case Study

To illustrate the utility of 1-(4-Bromophenyl)cyclobutanamine, consider a hypothetical lead optimization campaign for a novel dopamine transporter (DAT) inhibitor.

Objective: To improve the potency and metabolic stability of a lead compound.

Strategy:

  • Scaffold Hopping: Replace a flexible ethylamine side chain in the lead compound with the rigid 1-(4-Bromophenyl)cyclobutanamine scaffold to improve conformational restriction and potentially enhance binding affinity.

  • SAR Exploration via Suzuki Coupling: Utilize the bromo-substituent for Suzuki coupling with a diverse range of boronic acids to probe the binding pocket for additional favorable interactions.

  • Amine Derivatization: Synthesize a focused library of amides and sulfonamides to modulate polarity, hydrogen bonding capacity, and metabolic stability.

Table 1: Hypothetical Quantitative Data for a DAT Inhibitor Series

Compound IDR Group (at 4'-position)DAT Binding IC50 (nM)Microsomal Stability (t½, min)
Lead-01-25015
BPC-HH12035
BPC-OMeOMe8542
BPC-CF3CF39555
BPC-Py4-pyridyl6048

Diagram of the Lead Optimization Workflow

G Initial Lead Initial Lead Scaffold Hop Scaffold Hop Initial Lead->Scaffold Hop Introduce BPC moiety SAR via Suzuki Coupling SAR via Suzuki Coupling Scaffold Hop->SAR via Suzuki Coupling Vary R group Amine Derivatization Amine Derivatization SAR via Suzuki Coupling->Amine Derivatization Modify Amine In Vitro Assays In Vitro Assays Amine Derivatization->In Vitro Assays DAT Binding, Stability In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies PK/PD, Efficacy Candidate Selection Candidate Selection In Vivo Studies->Candidate Selection

Caption: Workflow for lead optimization using the 1-(4-Bromophenyl)cyclobutanamine scaffold.

Experimental Protocol: In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human DAT.

  • [³H]-WIN 35,428 (radioligand).

  • Test compounds (dissolved in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • GFB filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-hDAT cells and prepare crude membrane fractions by homogenization and centrifugation. Resuspend the final pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, [³H]-WIN 35,428 (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through GFB filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

Conclusion and Future Outlook

1-(4-Bromophenyl)cyclobutanamine represents a highly valuable and versatile building block for modern medicinal chemistry. Its inherent structural features provide a robust platform for the design of novel therapeutics, particularly for challenging targets within the central nervous system. The synthetic accessibility of this scaffold, coupled with the vast potential for chemical modification, ensures its continued relevance in the quest for new and improved medicines. As drug discovery programs increasingly focus on molecules with enhanced three-dimensionality and optimized pharmacokinetic profiles, the strategic application of scaffolds like 1-(4-Bromophenyl)cyclobutanamine will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

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Method

1-(4-Bromophenyl)cyclobutanamine: A Versatile Scaffold for CNS Drug Discovery

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 1-(4-bromophenyl)cyclobutanamine scaffold represents a privileged structural motif in modern medicinal chemistry, particula...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-bromophenyl)cyclobutanamine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for targeting the central nervous system (CNS). Its rigid, three-dimensional cyclobutane core offers a distinct advantage over flat aromatic systems, allowing for precise spatial orientation of key pharmacophoric elements. This, combined with the synthetically versatile bromophenyl group, provides an ideal platform for generating diverse chemical libraries and systematically exploring structure-activity relationships (SAR). This guide details the strategic value of this scaffold, provides robust protocols for its synthesis and derivatization, and presents a case study on its application in the discovery of potent monoamine reuptake inhibitors.

Introduction: The Strategic Value of the Scaffold

The pursuit of novel CNS therapeutics is often challenged by the need for molecules with optimized physicochemical properties that allow penetration of the blood-brain barrier (BBB)[1]. The 1-(4-bromophenyl)cyclobutanamine scaffold is advantageous for several reasons:

  • Three-Dimensionality: The sp³-rich cyclobutane ring projects substituents into distinct vectors in 3D space, enabling more specific and potentially higher-affinity interactions with complex biological targets compared to traditional flat aromatic scaffolds[2].

  • Synthetic Tractability: The primary amine serves as a straightforward point for modification via alkylation, acylation, or sulfonylation. Crucially, the bromine atom on the phenyl ring is a versatile synthetic handle for introducing a wide array of substituents through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling[3].

  • Physicochemical Properties: The core scaffold possesses a favorable profile for CNS drug design, with a molecular weight and lipophilicity that can be readily modulated through derivatization to achieve optimal BBB penetration and metabolic stability.

  • Proven Biological Relevance: Phenyl-substituted cycloalkylamines have been successfully explored as potent inhibitors of monoamine transporters (such as those for dopamine, norepinephrine, and serotonin), which are key targets for treating depression, ADHD, and other neurological disorders[4][5].

This combination of structural, synthetic, and biological attributes makes 1-(4-bromophenyl)cyclobutanamine a high-value starting point for lead discovery and optimization campaigns.

Synthesis of the Core Scaffold and Key Derivatives

A robust and scalable synthesis is paramount for any scaffold-based discovery program. The following protocols outline the preparation of the core structure and a key derivatization strategy.

Protocol 1: Synthesis of 1-(4-Bromophenyl)cyclobutanamine (3)

This synthesis proceeds in two high-yielding steps: a cyclobutylation to form the nitrile intermediate, followed by a robust reduction to the primary amine. This approach is adapted from established methodologies for analogous structures.

Step A: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile (2)

This reaction builds the core cyclobutane ring via alkylation of 4-bromobenzyl cyanide with 1,3-dibromopropane. The choice of a strong base like sodium hydride in an aprotic polar solvent like DMSO is critical for generating the necessary carbanion for the cyclization to occur efficiently.

  • Materials:

    • 4-Bromobenzyl cyanide (1)

    • Sodium hydride (60% dispersion in mineral oil)

    • 1,3-Dibromopropane

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a dry, three-necked flask under an inert atmosphere (Argon), add sodium hydride (1.1 eq).

    • Carefully add anhydrous DMSO to the flask to create a suspension.

    • In a separate flask, dissolve 4-bromobenzyl cyanide (1.0 eq) in anhydrous DMSO.

    • Add the 4-bromobenzyl cyanide solution dropwise to the sodium hydride suspension at room temperature. Stir for 30 minutes. The reaction is exothermic and may require cooling to maintain temperature.

    • Add a solution of 1,3-dibromopropane (1.5 eq) in anhydrous DMSO dropwise to the reaction mixture, maintaining the temperature below 30°C.

    • Stir the reaction for 1-2 hours at room temperature. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture into a beaker of ice water to quench the reaction.

    • Extract the aqueous mixture with diethyl ether (3x volumes).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or silica gel chromatography to yield 1-(4-bromophenyl)cyclobutanecarbonitrile (2) as an oil.

    • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step B: Reduction of Nitrile (2) to Amine (3)

The reduction of the nitrile to the primary amine can be achieved using several robust methods. Lithium aluminum hydride (LiAlH₄) is highly effective and chosen here for its reliability.

  • Materials:

    • 1-(4-Bromophenyl)cyclobutanecarbonitrile (2)

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Sulfuric acid (2 M)

    • Sodium hydroxide (10 M)

  • Procedure:

    • To a dry, three-necked flask under an inert atmosphere, add LiAlH₄ (1.5 eq) and suspend it in anhydrous diethyl ether.

    • Cool the suspension to 0°C using an ice bath.

    • Dissolve the nitrile (2) (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours. Monitor by TLC or LC-MS.

    • Cool the reaction back to 0°C and quench it carefully by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

    • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude amine (3).

    • If necessary, the amine can be purified by conversion to its hydrochloride salt or by silica gel chromatography.

    • Validation: Confirm product formation and purity via NMR and mass spectrometry.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom is a key diversification point. The Suzuki-Miyaura reaction is a powerful and reliable method for creating C-C bonds, allowing for the introduction of a vast range of aryl and heteroaryl groups.

  • Materials:

    • 1-(4-Bromophenyl)cyclobutanamine (3)

    • Desired boronic acid (e.g., Phenylboronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water)

  • Procedure:

    • In a reaction vessel, combine 1-(4-bromophenyl)cyclobutanamine (3) (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

    • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Add the palladium catalyst under an argon counterflow.

    • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain the desired biaryl derivative.

    • Validation: Characterize the final compound by NMR and mass spectrometry to confirm successful coupling.

Application Case Study: Monoamine Reuptake Inhibitors

Derivatives of the phenylcycloalkylamine class are known to interact with monoamine transporters. The 1-(4-bromophenyl)cyclobutanamine scaffold can be systematically explored to optimize potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Structure-Activity Relationship (SAR) Insights

The structure of a compound dictates its biological function. For monoamine transporter inhibitors, subtle changes to the molecule can dramatically alter its affinity and selectivity profile. The bromine atom on the phenyl ring is particularly important. A study on bromo-substituted analogs of methylphenidate, a well-known DAT/NET inhibitor, provides valuable insights directly applicable to our scaffold[3].

The data below summarizes the inhibitory potency (IC₅₀) of ortho-, meta-, and para-bromo substituted methylphenidate compared to the parent compound at DAT and NET[3]. This demonstrates that halogen substitution, particularly at the meta and para positions, can significantly enhance binding affinity.

CompoundSubstitution PositionDAT IC₅₀ (nM)NET IC₅₀ (nM)
MethylphenidateUnsubstituted82440
o-Bromo-MPHOrtho (2-position)1332
m-Bromo-MPHMeta (3-position)420
p-Bromo-MPHPara (4-position)2031
Data sourced from Gatley et al. (1996)[3]. Lower IC₅₀ values indicate higher potency.

This table clearly illustrates that the introduction of a bromine atom is a viable strategy for potency enhancement. The 1-(4-bromophenyl)cyclobutanamine scaffold, with its inherent para-bromo substitution, is therefore an excellent starting point for an optimization campaign. Further exploration would involve replacing the bromine via Suzuki coupling to probe the effects of different electronic and steric properties at this position.

SAR_Diagram cluster_scaffold Core Scaffold: 1-(4-Bromophenyl)cyclobutanamine cluster_mods Modification Points cluster_strategy Optimization Strategy Scaffold R1 R1: Amine (NH2) Scaffold->R1 R2 R2: Phenyl Ring (Br) Scaffold->R2 S1 N-Alkylation / Acylation (Modulates polarity, H-bonding) R1->S1 Modify here S2 Suzuki Coupling (Modulates size, electronics, lipophilicity) R2->S2 Modify here Target Tune Potency & Selectivity (DAT, NET, SERT) S1->Target S2->Target Workflow_Diagram Start 1. Scaffold Synthesis (Protocol 1) Deriv 2. Library Generation (Suzuki Coupling, N-Alkylation, etc.) (Protocol 2) Start->Deriv Screen 3. Primary Screening (Monoamine Uptake Assay) (Protocol 3) Deriv->Screen SAR 4. Analyze SAR (Identify potent hits) Screen->SAR SAR->Deriv Iterative Design LeadOp 5. Lead Optimization (Improve ADME, selectivity, safety) SAR->LeadOp Candidate Preclinical Candidate LeadOp->Candidate

Caption: Drug discovery workflow using the scaffold.

Conclusion and Future Directions

The 1-(4-bromophenyl)cyclobutanamine scaffold is a powerful and versatile tool for drug discovery, particularly in the challenging area of CNS therapeutics. The synthetic protocols provided herein offer a reliable route to the core structure and its derivatives, while the case study in monoamine transporter inhibition highlights a clear path for hit-to-lead development. Future work should focus on expanding the diversity of substituents at both the amine and the phenyl ring to explore new regions of chemical space and to target other CNS receptors and enzymes where the unique 3D geometry of the cyclobutane core can be leveraged for enhanced potency and selectivity.

References

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]

  • Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Psychopharmacology. Available at: [Link]

  • U.S. Patent US8669291B2. (2014). Phenyl substituted cycloalkylamines as monoamine reuptake inhibitors. Google Patents.
  • U.S. Patent US8877975B2. (2014). Cycloalkylamines as monoamine reuptake inhibitors. Google Patents.
  • PrepChem. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. PrepChem.com. Available at: [Link]

  • Domainex. (n.d.). CNS Drug Discovery. Domainex. Available at: [Link]

  • Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis. Available at: [Link]

  • Saha, B., & Sastry, G. N. (2016). On Exploring Structure Activity Relationships. Methods in Molecular Biology. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Niello, M., et al. (2019). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Al-Horani, R. A., & Desai, U. R. (2022). Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Carboranes as unique pharmacophores in antitumor medicinal chemistry. (2022). Molecular Therapy Oncolytics. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

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Application

analytical methods for 1-(4-Bromophenyl)cyclobutanamine characterization

An In-Depth Guide to the Analytical Characterization of 1-(4-Bromophenyl)cyclobutanamine Introduction 1-(4-Bromophenyl)cyclobutanamine is a key building block in modern drug discovery and development. Its unique three-di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 1-(4-Bromophenyl)cyclobutanamine

Introduction

1-(4-Bromophenyl)cyclobutanamine is a key building block in modern drug discovery and development. Its unique three-dimensional structure, featuring a cyclobutane ring attached to a bromophenyl moiety and a primary amine, makes it a valuable scaffold for synthesizing novel therapeutic agents. The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the chiral cyclobutanamine core can impart specific conformational constraints and interactions with biological targets.

Given its importance, ensuring the identity, purity, and stability of 1-(4-Bromophenyl)cyclobutanamine is paramount for reproducible research and manufacturing. This comprehensive guide provides a suite of detailed analytical methods and protocols designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles and are designed to provide a holistic characterization of the molecule, from structural elucidation to purity assessment and enantiomeric separation.

Physicochemical Properties

A foundational step in characterization is the determination of fundamental physicochemical properties. These data are crucial for handling, formulation, and quality control.

PropertyValueSource
Chemical Formula C₁₀H₁₂BrNSynblock[1]
Molecular Weight 226.11 g/mol Synblock[1]
Appearance White to off-white solidInferred from similar compounds[2]
Storage Store in a dry, sealed placeSynblock[1]

I. Chromatographic Methods for Purity and Chiral Separation

Chromatography is the gold standard for assessing the purity of pharmaceutical compounds and for separating stereoisomers. For 1-(4-Bromophenyl)cyclobutanamine, a combination of reversed-phase and chiral chromatography provides a complete picture of its purity profile.

Workflow for Chromatographic Analysis

cluster_0 Purity & Impurity Profiling cluster_1 Enantiomeric Purity cluster_2 Data Analysis A Sample Preparation (Dissolve in Mobile Phase) B RP-HPLC Analysis (Purity Assessment) A->B Inject C GC-MS Analysis (Residual Solvents/Volatiles) A->C Inject F Calculate % Area Purity (from RP-HPLC) B->F G Identify & Quantify Impurities (from HPLC & GC-MS) C->G D Sample Preparation (Dissolve in Mobile Phase) E Chiral HPLC Analysis (Enantiomeric Ratio) D->E Inject H Calculate Enantiomeric Excess (% ee) (from Chiral HPLC) E->H

Caption: Workflow for purity and chiral analysis.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

Expertise & Causality: RP-HPLC is the primary method for quantifying the purity of 1-(4-Bromophenyl)cyclobutanamine. A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the nonpolar bromophenyl and cyclobutane moieties of the analyte, allowing for excellent separation from more polar or less retained impurities. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and water, is optimized to achieve a good peak shape and retention time. UV detection is ideal as the bromophenyl ring contains a strong chromophore. This method is validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[3]

Protocol: RP-HPLC Method

  • Instrumentation: HPLC system with a UV detector, autosampler, and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Filter through a 0.45 µm filter and degas.

  • Standard Preparation: Accurately weigh and dissolve 1-(4-Bromophenyl)cyclobutanamine in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 225 nm (optimized based on UV scan)

  • Data Analysis:

    • Run a blank (mobile phase), followed by the standard and then the sample.

    • The purity is calculated based on the area percentage of the main peak in the sample chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

B. Chiral HPLC for Enantiomeric Separation

Expertise & Causality: 1-(4-Bromophenyl)cyclobutanamine possesses a chiral center at the C1 position of the cyclobutane ring. For pharmaceutical applications, it is often necessary to isolate and characterize a single enantiomer, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral HPLC using a Chiral Stationary Phase (CSP) is the most effective method for separating and quantifying the enantiomers. Polysaccharide-based CSPs (e.g., cellulose- or amylose-based) are highly effective for separating a wide range of chiral amines.[5][6]

Protocol: Chiral HPLC Method

  • Instrumentation: HPLC system with a UV detector and a chiral column (e.g., cellulose-based CSP like Lux® Cellulose-3 or Daicel Chiralpak® series).[5]

  • Mobile Phase Preparation: A typical mobile phase for chiral separations consists of a nonpolar solvent like hexane or heptane with a polar alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is Hexane:IPA (90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to improve peak shape for basic analytes.

  • Sample Preparation: Dissolve the racemic or enantiomerically-enriched sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 225 nm

  • Data Analysis:

    • The two enantiomers will appear as separate peaks.

    • The enantiomeric excess (% ee) is calculated using the areas of the two peaks:

    • % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

II. Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of 1-(4-Bromophenyl)cyclobutanamine.

Workflow for Spectroscopic Identification

A Pure Compound B Mass Spectrometry (MS) (Molecular Weight & Formula) A->B Analysis C NMR Spectroscopy (¹H, ¹³C) (Connectivity & Skeleton) A->C Analysis D FT-IR Spectroscopy (Functional Groups) A->D Analysis E Structural Confirmation (Combined Data Interpretation) B->E Provides MW C->E Provides H/C Framework D->E Provides Functional Groups

Caption: Workflow for structural elucidation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for determining the precise structure of an organic molecule. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. A deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is used to dissolve the sample without introducing interfering proton signals.[7] Tetramethylsilane (TMS) is used as an internal standard with a chemical shift defined as 0.0 ppm.[8]

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature. For more detailed analysis, 2D experiments like COSY and HSQC can be performed.

Expected Spectral Data

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Aromatic~7.45Doublet2H, ortho to Br
Aromatic~7.25Doublet2H, meta to Br
Cyclobutane~2.4 - 2.6Multiplet2H
Cyclobutane~1.9 - 2.1Multiplet4H
Amine~1.5 - 2.5Broad Singlet2H, -NH₂
¹³C NMR Predicted δ (ppm) Assignment
Aromatic~145C-ipso (C-N)
Aromatic~131C-H (meta to Br)
Aromatic~128C-H (ortho to Br)
Aromatic~120C-ipso (C-Br)
Cyclobutane~60C1 (quaternary)
Cyclobutane~35C2, C4
Cyclobutane~15C3

Note: Chemical shifts (δ) are predictions and may vary based on solvent and concentration.

B. Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amines, typically yielding the protonated molecular ion [M+H]⁺. A key feature to look for is the isotopic pattern of bromine: natural bromine is a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, so the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: An ESI-MS instrument, often coupled with an LC system (LC-MS).

  • Acquisition: Infuse the sample solution directly into the ESI source or inject it via the LC system. Acquire the spectrum in positive ion mode.

  • Expected Result: A spectrum showing two major peaks at m/z 226.0 and 228.0 , corresponding to [C₁₀H₁₂⁷⁹BrN+H]⁺ and [C₁₀H₁₂⁸¹BrN+H]⁺, respectively, with approximately equal intensity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[7]

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1-(4-Bromophenyl)cyclobutanamine, FT-IR can confirm the presence of the N-H bonds of the amine, the C-H bonds of the aromatic and aliphatic parts, and the C-Br bond.[9][10]

Protocol: ATR-FT-IR Analysis

  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[11]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3400N-H stretch (symmetric & asymmetric)Primary Amine (-NH₂)
3000 - 3100Aromatic C-H stretchPhenyl Ring
2850 - 2980Aliphatic C-H stretchCyclobutane Ring
~1600C=C aromatic ring stretchPhenyl Ring
~1590N-H bend (scissoring)Primary Amine (-NH₂)
~820C-H out-of-plane bend (para-subst.)Phenyl Ring
500 - 600C-Br stretchBromo-Aromatic

III. Thermal Analysis

Expertise & Causality: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material, including its melting point, thermal stability, and decomposition profile. This is important for determining appropriate storage and handling conditions.[11][12]

Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Acquisition: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to an appropriate upper limit (e.g., 400 °C).

  • Expected Results:

    • DSC: A sharp endothermic peak corresponding to the melting point of the pure compound. The absence of other thermal events before melting suggests the absence of polymorphic transitions or solvates.

    • TGA: A stable baseline until the onset of thermal decomposition, indicated by a sharp loss of mass. A single-step decomposition is often indicative of a pure substance.

Conclusion

The comprehensive analytical characterization of 1-(4-Bromophenyl)cyclobutanamine requires an integrated approach. Chromatographic methods, particularly RP-HPLC and Chiral HPLC, are essential for determining chemical and enantiomeric purity. Spectroscopic techniques, led by NMR and supported by MS and FT-IR, provide unambiguous confirmation of the molecular structure. Finally, thermal analysis offers crucial data on the material's stability and physical properties. By employing the detailed protocols outlined in this guide, researchers and developers can ensure the quality and integrity of this vital chemical building block, paving the way for reliable and reproducible scientific outcomes.

References

  • Kubacka, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Available at: [Link]

  • Wermuth, I., et al. (2012). (E)-1-(4-Bromophenyl)but-2-en-1-one. Acta Crystallographica Section E, 68(Pt 5), o1441. Available at: [Link]

  • da Silva, A. B., et al. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Acta Crystallographica Section C, C79, 293-301. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)ethanol. PubChem Compound Database. Available at: [Link]

  • Nasrollahzadeh, M., et al. (2020). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Al-Qawasmeh, R. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(21), 6439. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13C-labeled CO2. Available at: [Link]

  • Shevyrin, V., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. Available at: [Link]

  • Mary, Y. S., et al. (2020). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. RASĀYAN Journal of Chemistry, 13(2), 922-936. Available at: [Link]

  • Iuliano, A., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(23), 5752. Available at: [Link]

  • Sreevalli, P., & Kumar, K. R. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 58-65. Available at: [Link]

  • The Royal Society of Chemistry. (2024). Supplementary Information for Chemical Science. Available at: [Link]

  • El-Ghamry, H. A., et al. (2016). Thermal, Electrical, and Optical Properties of Synthesized (1E, 2E)-(4-bromophenyl)(hydroxyimino)acetaldehyde Oxime Complexes. ResearchGate. Available at: [Link]

  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). Available at: [Link]

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  • Krivdin, L. B., et al. (2014). 1H NMR spectra of N-methyl-4-tolyl-1-(4-bromonaphthyl)amine and N-phenyl-1-(4-bromonaphthyl)amine: a combined experimental and theoretical study. Journal of Chemistry and Technologies, 19(1). Available at: [Link]

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Method

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Robust Analysis of 1-(4-Bromophenyl)cyclobutanamine

Abstract This technical guide provides detailed, field-proven protocols for the analysis of 1-(4-Bromophenyl)cyclobutanamine, a critical building block in modern synthetic chemistry. We present optimized High-Performance...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed, field-proven protocols for the analysis of 1-(4-Bromophenyl)cyclobutanamine, a critical building block in modern synthetic chemistry. We present optimized High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. The causality behind experimental choices, from stationary phase selection to mass spectrometry parameters, is thoroughly explained to ensure scientific integrity and facilitate method transfer. This document is intended for researchers, scientists, and drug development professionals requiring a robust, self-validating system for the characterization, purity assessment, and quantification of this compound.

Introduction: The Analytical Imperative for 1-(4-Bromophenyl)cyclobutanamine

1-(4-Bromophenyl)cyclobutanamine is a substituted cyclobutane derivative increasingly utilized as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The presence of a chiral center, a primary amine, and a brominated aromatic ring imparts specific chemical properties that necessitate precise analytical control throughout the development and manufacturing process. The purity and stereochemical integrity of this intermediate can directly impact the efficacy and safety of the final product.

Therefore, the development of reliable and robust analytical methods is not merely a quality control step but a foundational requirement for its application in regulated industries. This guide details two primary analytical techniques: HPLC for routine purity analysis and quantification, and LC-MS for definitive identification and enhanced sensitivity.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

The primary challenge in the chromatographic analysis of 1-(4-Bromophenyl)cyclobutanamine is managing the basicity of the primary amine, which can lead to poor peak shape (tailing) due to interactions with residual silanols on silica-based stationary phases.[2] The developed method addresses this by employing a modern, low-silanol activity reversed-phase column and an acidified mobile phase.

Causality of Methodological Choices
  • Stationary Phase Selection: A C8 or C18 column is the logical starting point for retaining a moderately nonpolar molecule like 1-(4-Bromophenyl)cyclobutanamine. A C8 phase is selected here to provide slightly less retention and faster elution times compared to a C18, which can be advantageous for high-throughput screening. Critically, a column with minimal residual silanol activity is chosen to prevent the basic amine from interacting with the stationary phase, which would otherwise cause significant peak tailing.[3]

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water, a standard for reversed-phase chromatography. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid (TFA), is crucial.[4] The acid serves two purposes: it protonates the primary amine, increasing its polarity and reducing its interaction with silanols, and it provides protons for efficient ionization in subsequent LC-MS analysis.

  • UV Detection Wavelength: The bromophenyl group contains a chromophore that absorbs UV light. A detection wavelength of 225 nm is selected to provide high sensitivity, as it corresponds to a region of strong absorbance for the aromatic ring.

Detailed HPLC Protocol

Objective: To determine the purity and concentration of 1-(4-Bromophenyl)cyclobutanamine in a sample.

Materials:

  • 1-(4-Bromophenyl)cyclobutanamine reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas before use.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 1-(4-Bromophenyl)cyclobutanamine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by serial dilution as required for linearity assessment.

  • Sample Preparation:

    • Dissolve the sample containing 1-(4-Bromophenyl)cyclobutanamine in the sample diluent to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup and Execution:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared standards and samples.

Table 1: HPLC Method Parameters
ParameterValue
Column C8, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 225 nm

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

For unequivocal identification and trace-level analysis, coupling the HPLC method to a mass spectrometer is the gold standard. The presence of a bromine atom in 1-(4-Bromophenyl)cyclobutanamine provides a highly characteristic isotopic signature that serves as a powerful confirmation tool.[5][6]

Rationale for LC-MS Parameters
  • Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The primary amine is a basic functional group that is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion in the ESI source.

  • Mass Analyzer and Isotopic Pattern: The key feature for identifying a bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] Consequently, the molecular ion of 1-(4-Bromophenyl)cyclobutanamine will appear as a pair of peaks (an "isotopic doublet") in the mass spectrum, separated by 2 m/z units and with almost equal intensity.[5] This provides a high degree of confidence in the identification of the analyte.

  • Tandem Mass Spectrometry (MS/MS): For quantitative analysis in complex matrices, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers superior selectivity and sensitivity.[8] This involves selecting the [M+H]⁺ ion, fragmenting it in the collision cell, and monitoring a specific product ion.

Detailed LC-MS Protocol

Objective: To confirm the identity of 1-(4-Bromophenyl)cyclobutanamine and perform sensitive quantification.

Step-by-Step Protocol:

  • Liquid Chromatography:

    • The HPLC method described in Section 2.2 is directly applicable. For faster analysis, a shorter column (e.g., 100 x 2.1 mm, 3.5 µm) and a higher flow rate can be used, with appropriate gradient adjustments. The use of formic acid as a mobile phase modifier is compatible with MS detection.[9]

  • Mass Spectrometer Setup:

    • Divert the HPLC eluent to the ESI source.

    • Set up the mass spectrometer according to the parameters outlined in Table 2.

  • Data Acquisition:

    • For qualitative analysis, acquire full scan mass spectra over a range of m/z 100-400 to observe the full isotopic pattern of the protonated molecule ([C₁₀H₁₂BrN+H]⁺).

    • For quantitative analysis, set up an MRM transition by selecting the precursor ion and optimizing the collision energy to produce a stable and abundant product ion.

Table 2: Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Nebulizer Pressure 40 psi
Full Scan Range m/z 100 - 400
Expected [M+H]⁺ Ions m/z 226.0 (for ⁷⁹Br) and 228.0 (for ⁸¹Br)
MRM Transition (Example) Precursor Ion: m/z 226.0 -> Product Ion (to be determined by infusion)

Method Validation: Ensuring Trustworthiness and Compliance

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[10] The protocols described herein should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by the lack of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using a photodiode array (PDA) detector or mass spectrometer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Note on Chiral Separation

As 1-(4-Bromophenyl)cyclobutanamine possesses a stereocenter, its enantiomeric purity is often a critical quality attribute. The achiral methods described above will not separate the enantiomers. For enantioselective analysis, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are highly effective for separating a wide range of chiral compounds and would be the recommended starting point for developing a chiral separation method.[12][13] The development of such a method would follow similar principles of mobile phase optimization to achieve baseline resolution of the two enantiomers.

Visual Workflow Diagram

The following diagram illustrates the comprehensive analytical workflow for the analysis of 1-(4-Bromophenyl)cyclobutanamine.

Analytical_Workflow Analytical Workflow for 1-(4-Bromophenyl)cyclobutanamine cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Identification cluster_data Data Processing & Validation Prep Weighing & Dissolution in Acetonitrile/Water Filt Filtration (0.45 µm) Prep->Filt HPLC HPLC System (C8 Column, Gradient Elution) Filt->HPLC For Purity/Assay LCMS LC-MS System (ESI+, Full Scan / MRM) Filt->LCMS For Identity/Sensitivity UV UV Detection (225 nm) HPLC->UV MS Mass Spectrometry (Isotopic Pattern m/z 226/228) LCMS->MS Data Chromatogram Integration & Quantification UV->Data MS->Data Valid Method Validation (ICH Q2(R1) Guidelines) Data->Valid Report Final Report (Purity, Assay, Identity) Valid->Report

Sources

Application

Application Notes and Protocols for the Derivatization of 1-(4-Bromophenyl)cyclobutanamine

Authored by: [Your Name/Department], Senior Application Scientist Introduction: 1-(4-Bromophenyl)cyclobutanamine is a versatile bifunctional building block crucial in modern medicinal chemistry and drug discovery. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction:

1-(4-Bromophenyl)cyclobutanamine is a versatile bifunctional building block crucial in modern medicinal chemistry and drug discovery. Its structure offers two primary points for chemical modification: the primary amine on the cyclobutyl ring and the bromine atom on the phenyl ring. This dual reactivity allows for the creation of diverse molecular scaffolds, making it an attractive starting material for generating libraries of compounds for biological screening. The cyclobutane moiety provides a three-dimensional aspect to the molecule, which can be advantageous for exploring the binding pockets of biological targets. The bromo-aryl group is a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

Derivatives of similar structures have shown a wide array of pharmacological activities, including but not limited to antifungal, anti-hypertensive, neuroprotective, and cytotoxic properties.[1][2] This guide provides detailed application notes and protocols for the synthesis of novel derivatives from 1-(4-Bromophenyl)cyclobutanamine, focusing on N-acylation, N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions.

Strategic Derivatization Pathways

The derivatization of 1-(4-Bromophenyl)cyclobutanamine can be strategically planned to explore different regions of chemical space. The primary amine allows for modifications that can influence solubility, hydrogen bonding capacity, and overall pharmacokinetic properties. The aryl bromide is a key site for introducing complexity and modulating the electronic and steric properties of the molecule through powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

G cluster_amine_modification Amine Derivatization cluster_aryl_modification Aryl Derivatization 1-(4-Bromophenyl)cyclobutanamine 1-(4-Bromophenyl)cyclobutanamine N-Acylation N-Acylation 1-(4-Bromophenyl)cyclobutanamine->N-Acylation RCOCl or RCOOH, coupling agent N-Alkylation N-Alkylation 1-(4-Bromophenyl)cyclobutanamine->N-Alkylation R-X, base or R-OH, catalyst Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 1-(4-Bromophenyl)cyclobutanamine->Suzuki-Miyaura Coupling Ar-B(OH)2, Pd catalyst, base Buchwald-Hartwig Amination Buchwald-Hartwig Amination 1-(4-Bromophenyl)cyclobutanamine->Buchwald-Hartwig Amination R2NH, Pd catalyst, base N-Acylated Derivative N-Acylated Derivative N-Acylation->N-Acylated Derivative N-Alkylated Derivative N-Alkylated Derivative N-Alkylation->N-Alkylated Derivative Aryl-Substituted Derivative Aryl-Substituted Derivative Suzuki-Miyaura Coupling->Aryl-Substituted Derivative Aryl-Amino Derivative Aryl-Amino Derivative Buchwald-Hartwig Amination->Aryl-Amino Derivative

Caption: Derivatization strategies for 1-(4-Bromophenyl)cyclobutanamine.

Part 1: N-Acylation of the Primary Amine

N-acylation is a fundamental transformation that converts the primary amine into an amide. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This reaction can be achieved using various acylating agents, such as acyl chlorides, or by coupling with carboxylic acids.

Protocol 1.1: N-Acylation using Acyl Chlorides

This protocol describes a straightforward method for the acylation of 1-(4-Bromophenyl)cyclobutanamine using an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • 1-(4-Bromophenyl)cyclobutanamine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(4-Bromophenyl)cyclobutanamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.[3]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4][5]

ParameterCondition
Solvent Dichloromethane (DCM)
Base Triethylamine (TEA)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash
Purification Column Chromatography
Protocol 1.2: Amide Coupling with Carboxylic Acids

This method utilizes a coupling agent to facilitate the formation of the amide bond between the amine and a carboxylic acid, offering a milder alternative to acyl chlorides and broader substrate scope.

Materials:

  • 1-(4-Bromophenyl)cyclobutanamine

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu)[6]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (e.g., DIPEA)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-(4-Bromophenyl)cyclobutanamine (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

G cluster_workflow N-Acylation Workflow Start Start Dissolve Amine & Base in DCM Dissolve Amine & Base in DCM Start->Dissolve Amine & Base in DCM Cool to 0°C Cool to 0°C Dissolve Amine & Base in DCM->Cool to 0°C Add Acyl Chloride Add Acyl Chloride Cool to 0°C->Add Acyl Chloride Warm to RT & Stir Warm to RT & Stir Add Acyl Chloride->Warm to RT & Stir TLC Monitoring TLC Monitoring Warm to RT & Stir->TLC Monitoring Reaction Complete? Reaction Complete? TLC Monitoring->Reaction Complete? Aqueous Work-up Aqueous Work-up Reaction Complete?->Aqueous Work-up Yes Continue Stirring Continue Stirring Reaction Complete?->Continue Stirring No Purification (Chromatography) Purification (Chromatography) Aqueous Work-up->Purification (Chromatography) Continue Stirring->TLC Monitoring Characterization Characterization Purification (Chromatography)->Characterization End End Characterization->End

Caption: Workflow for N-acylation using acyl chlorides.

Part 2: N-Alkylation of the Primary Amine

N-alkylation introduces alkyl groups to the amine, which can significantly impact the compound's basicity, lipophilicity, and metabolic profile.

Protocol 2.1: Reductive Amination

Reductive amination is a two-step, one-pot reaction where the amine first forms an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding alkylated amine.

Materials:

  • 1-(4-Bromophenyl)cyclobutanamine

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-(4-Bromophenyl)cyclobutanamine (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2.2: Direct Alkylation with Alkyl Halides

Direct alkylation with an alkyl halide in the presence of a base is a classic method for N-alkylation. Care must be taken to control the degree of alkylation, as over-alkylation to the tertiary amine or quaternary ammonium salt can occur.

Materials:

  • 1-(4-Bromophenyl)cyclobutanamine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Combine 1-(4-Bromophenyl)cyclobutanamine (1.0 eq), the alkyl halide (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours. Monitor by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

ParameterReductive AminationDirect Alkylation
Electrophile Aldehyde/KetoneAlkyl Halide
Reagent NaBH(OAc)₃K₂CO₃
Solvent DCEACN
Temperature Room Temperature50-80 °C
Key Advantage Controlled mono-alkylationSimple procedure

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

The bromo-aryl moiety of 1-(4-Bromophenyl)cyclobutanamine is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Protocol 3.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl bromide and an organoboron species.[7][8]

Materials:

  • N-protected 1-(4-Bromophenyl)cyclobutanamine (e.g., Boc-protected)

  • Aryl or vinyl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[4]

  • Solvent (e.g., 1,4-dioxane, toluene, DMF) with water

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Rationale for N-Protection: The primary amine can interfere with the catalytic cycle of the Suzuki reaction. Therefore, protection of the amine (e.g., as a Boc-carbamate) is often necessary before performing the cross-coupling.

Procedure:

  • In a Schlenk flask, combine the N-protected 1-(4-Bromophenyl)cyclobutanamine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C for 6-18 hours, monitoring by TLC.[4]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by flash column chromatography.

  • If necessary, deprotect the amine according to standard procedures.

G Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Aryl-Br N-Protected 1-(4-Bromophenyl)cyclobutanamine Aryl-Br->Oxidative Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Complex Oxidative Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Complex Transmetalation->Aryl-Pd(II)-Aryl' Aryl-B(OH)2 Boronic Acid Aryl-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Aryl-Aryl' Coupled Product Reductive Elimination->Aryl-Aryl'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[9]

Protocol 3.2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[10][11] This reaction is a powerful tool for synthesizing N-aryl derivatives.

Materials:

  • 1-(4-Bromophenyl)cyclobutanamine (can be used directly or protected)

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos or BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add 1-(4-Bromophenyl)cyclobutanamine (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Considerations for Buchwald-Hartwig Amination:

  • The choice of ligand is critical for the success of the reaction and depends on the specific substrates.[12]

  • Strong, non-nucleophilic bases like sodium tert-butoxide are often required.

  • Strictly anhydrous and anaerobic conditions are necessary for optimal results.

Purification and Characterization

Purification: Flash column chromatography is the most common method for purifying the synthesized derivatives.[3][4] The choice of eluent system will depend on the polarity of the product. Typical solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.

Characterization: The structure and purity of all synthesized compounds should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

1-(4-Bromophenyl)cyclobutanamine is a valuable starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery. The protocols outlined in this guide for N-acylation, N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the chemical space around this scaffold. Careful selection of reaction conditions and appropriate purification and characterization techniques are paramount to ensure the successful synthesis and validation of novel compounds.

References

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). MDPI. [Link]

  • Role of 1,4-benzothiazine derivatives in medicinal chemistry. (n.d.). PubMed. [Link]

  • 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. [Link]

  • N-Acylation in Combinatorial Chemistry. (2004). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (2022). National Institutes of Health. [Link]

  • cyclobutylamine hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2007). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The Suzuki Reaction. (2014). [No Source Provided].
  • Suzuki reaction example. (2020). YouTube. [Link]

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Method

Scale-Up Synthesis of 1-(4-Bromophenyl)cyclobutanamine: An Application Note and Protocol

Abstract: This application note provides a comprehensive and scalable two-step synthesis protocol for 1-(4-Bromophenyl)cyclobutanamine, a valuable building block in pharmaceutical and agrochemical research. The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive and scalable two-step synthesis protocol for 1-(4-Bromophenyl)cyclobutanamine, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the Friedel-Crafts acylation of bromobenzene with cyclobutanecarbonyl chloride to yield the key intermediate, (4-bromophenyl)(cyclobutyl)methanone. Subsequent reductive amination of this ketone using ammonia and a suitable reducing agent affords the target primary amine. This guide offers detailed procedural instructions, mechanistic insights, safety considerations, and analytical characterization data to ensure reliable and reproducible execution in a research and development setting.

Introduction: The Significance of Arylcyclobutanamines

Arylcyclobutanamines are privileged structural motifs in modern drug discovery. The rigid, three-dimensional nature of the cyclobutane ring, coupled with the electronic properties of the aryl substituent, allows for precise control over the spatial arrangement of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. 1-(4-Bromophenyl)cyclobutanamine, in particular, serves as a versatile intermediate, with the bromine atom providing a convenient handle for further functionalization through cross-coupling reactions, thereby enabling the exploration of a broad chemical space.

This document outlines a robust and scalable synthetic route to this important compound, designed to be readily implemented by researchers and process chemists. The chosen pathway prioritizes commercially available starting materials, operational simplicity, and high yields, making it amenable to multi-gram scale production.

Synthetic Strategy: A Two-Step Approach

The overall synthetic strategy is a two-step process, as depicted in the workflow diagram below. The initial step involves the formation of a carbon-carbon bond via a Friedel-Crafts acylation to construct the ketone intermediate. The second step introduces the crucial amine functionality through a reductive amination.

Synthesis_Workflow Start Starting Materials: - Bromobenzene - Cyclobutanecarbonyl chloride - Ammonia Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Intermediate Intermediate: (4-bromophenyl)(cyclobutyl)methanone Step1->Intermediate Step2 Step 2: Reductive Amination Intermediate->Step2 Product Final Product: 1-(4-Bromophenyl)cyclobutanamine Step2->Product

Caption: Overall workflow for the synthesis of 1-(4-Bromophenyl)cyclobutanamine.

Step 1: Synthesis of (4-bromophenyl)(cyclobutyl)methanone via Friedel-Crafts Acylation

The first key transformation is the electrophilic aromatic substitution of bromobenzene with cyclobutanecarbonyl chloride. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride towards attack by the electron-rich aromatic ring.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[1] The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the cyclobutanecarbonyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to generate the acylium ion. This potent electrophile is then attacked by the π-electrons of the bromobenzene ring. The bromine atom is a deactivating but ortho-, para-directing group. Due to steric hindrance from the bromine atom, the para-substituted product is predominantly formed. Subsequent deprotonation of the resulting arenium ion by [AlCl₄]⁻ regenerates the aromaticity and releases the ketone product.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Cyclobutanecarbonyl\nchloride Cyclobutanecarbonyl chloride Acylium Ion Acylium Ion Cyclobutanecarbonyl\nchloride->Acylium Ion + AlCl3 Bromobenzene Bromobenzene Arenium Ion Intermediate Arenium Ion Intermediate Bromobenzene->Arenium Ion Intermediate + Acylium Ion (4-bromophenyl)(cyclobutyl)methanone (4-bromophenyl)(cyclobutyl)methanone Arenium Ion Intermediate->(4-bromophenyl)(cyclobutyl)methanone - H+

Caption: Simplified mechanism of the Friedel-Crafts acylation.

Detailed Protocol for Step 1

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber (for HCl gas).

  • Ice-water bath.

  • Standard laboratory glassware for workup and purification.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar equiv.)Notes
Bromobenzene157.011.0Anhydrous grade
Cyclobutanecarbonyl chloride118.551.1Handle in a fume hood
Aluminum chloride (AlCl₃)133.341.2Anhydrous, handle with care (hygroscopic)
Dichloromethane (DCM)84.93-Anhydrous grade, as solvent
Hydrochloric acid (HCl)36.46-Dilute solution for workup
Sodium bicarbonate (NaHCO₃)84.01-Saturated solution for workup
Brine--Saturated NaCl solution
Anhydrous magnesium sulfate (MgSO₄)120.37-For drying

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask with stirring. Cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Bromobenzene: To the cooled suspension, add bromobenzene (1.0 equiv.) dropwise, maintaining the internal temperature below 10 °C.

  • Addition of Acyl Chloride: Add cyclobutanecarbonyl chloride (1.1 equiv.) dropwise via the dropping funnel over 30-60 minutes. A gentle evolution of HCl gas should be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl. This should be done in a well-ventilated fume hood as a significant amount of HCl gas will be evolved.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-bromophenyl)(cyclobutyl)methanone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 1-(4-Bromophenyl)cyclobutanamine via Reductive Amination

The second step involves the conversion of the ketone to the primary amine. Direct reductive amination with ammonia is a highly effective method for this transformation.[2] This one-pot reaction combines the formation of an imine intermediate with its subsequent reduction.[3]

Mechanistic Rationale and Reagent Selection

The reaction proceeds via the initial formation of a hemiaminal intermediate upon the addition of ammonia to the ketone's carbonyl group. This is followed by the elimination of water to form an imine. The imine is then reduced in situ to the desired primary amine.

Choice of Reducing Agent:

Several reducing agents can be employed for this transformation.[3]

  • Sodium Borohydride (NaBH₄): A cost-effective and readily available reducing agent. It is effective for reducing imines, although it can also reduce the starting ketone if the imine formation is not sufficiently fast.[4]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective at reducing imines at a slightly acidic pH, where the imine formation is favored, while being less reactive towards the ketone.[3]

  • Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium formate or isopropanol, in the presence of a transition metal catalyst (e.g., iridium or ruthenium complexes).[5][6] This approach is often highly efficient and can be performed under mild conditions.[7]

For a scalable and cost-effective process, sodium borohydride is a suitable choice, with the reaction conditions optimized to favor imine formation prior to reduction.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction (4-bromophenyl)(cyclobutyl)methanone (4-bromophenyl)(cyclobutyl)methanone Hemiaminal Hemiaminal (4-bromophenyl)(cyclobutyl)methanone->Hemiaminal + NH3 Imine Imine Hemiaminal->Imine - H2O 1-(4-Bromophenyl)cyclobutanamine 1-(4-Bromophenyl)cyclobutanamine Imine->1-(4-Bromophenyl)cyclobutanamine + [H-] (e.g., from NaBH4)

Caption: Simplified mechanism of reductive amination.

Detailed Protocol for Step 2

Materials and Equipment:

  • A high-pressure reactor (autoclave) or a sealed tube suitable for handling ammonia.

  • Standard laboratory glassware for workup and purification.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar equiv.)Notes
(4-bromophenyl)(cyclobutyl)methanone241.111.0From Step 1
Ammonia (NH₃)17.03ExcessCan be used as a solution in methanol or as a gas
Sodium Borohydride (NaBH₄)37.831.5 - 2.0Handle with care, reacts with water
Titanium(IV) isopropoxide (Ti(OiPr)₄)284.22(Optional, catalytic)Lewis acid catalyst to promote imine formation
Methanol (MeOH)32.04-Anhydrous grade, as solvent
Diethyl ether or Methyl tert-butyl ether (MTBE)--For extraction
Hydrochloric acid (HCl)36.46-For salt formation and purification
Sodium hydroxide (NaOH)40.00-For basification

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve (4-bromophenyl)(cyclobutyl)methanone (1.0 equiv.) in anhydrous methanol.

  • Ammonia Addition: Cool the solution to 0 °C and saturate it with ammonia gas, or add a solution of ammonia in methanol (e.g., 7N).

  • Catalyst Addition (Optional): If desired, add a catalytic amount of titanium(IV) isopropoxide to facilitate imine formation.

  • Imine Formation: Seal the vessel and stir the mixture at room temperature for several hours to allow for imine formation. The progress can be monitored by GC-MS or LC-MS.

  • Reduction: Cool the reaction mixture to 0-5 °C. Cautiously add sodium borohydride (1.5 - 2.0 equiv.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with a suitable organic solvent like diethyl ether or MTBE.

  • Acidic Extraction: Wash the combined organic extracts with brine. To purify the amine from non-basic impurities, extract the organic layer with dilute aqueous HCl. The amine will move to the aqueous layer as its hydrochloride salt.

  • Basification and Extraction: Wash the acidic aqueous layer with ether or MTBE to remove any neutral organic impurities. Then, basify the aqueous layer with a cold aqueous NaOH solution to a pH > 12.

  • Final Extraction and Drying: Extract the liberated free amine with fresh portions of ether or MTBE. Combine the organic extracts, dry over anhydrous sodium sulfate or potassium carbonate, filter, and concentrate under reduced pressure to yield 1-(4-Bromophenyl)cyclobutanamine.

  • Purification: The product can be further purified by vacuum distillation or by crystallization of its hydrochloride salt.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compounds.

For (4-bromophenyl)(cyclobutyl)methanone (Intermediate):

  • ¹H NMR: Expect signals for the aromatic protons (two doublets in the aromatic region), a multiplet for the methine proton of the cyclobutyl ring, and multiplets for the methylene protons of the cyclobutyl ring.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to bromine), and the carbons of the cyclobutyl ring.

  • IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch should be present around 1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a bromine atom.

For 1-(4-Bromophenyl)cyclobutanamine (Final Product):

  • ¹H NMR: Expect signals for the aromatic protons (two doublets), the protons of the cyclobutyl ring, and a singlet for the NH₂ protons (which may be broad and exchangeable with D₂O).

  • ¹³C NMR: Expect signals for the aromatic carbons (including the carbon attached to bromine and the ipso-carbon attached to the cyclobutane ring), and the carbons of the cyclobutyl ring.[8]

  • IR Spectroscopy: The characteristic carbonyl peak from the starting material should be absent. The appearance of N-H stretching vibrations in the region of 3300-3400 cm⁻¹ is indicative of the primary amine.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, again with the characteristic bromine isotopic pattern.[9]

Safety and Scale-Up Considerations

Safety Precautions:

  • Friedel-Crafts Acylation: Aluminum chloride is corrosive and reacts violently with water. Cyclobutanecarbonyl chloride is a lachrymator. The reaction evolves HCl gas, which is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reductive Amination: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Ammonia is a corrosive and toxic gas. Operations involving high concentrations of ammonia or pressure should be conducted with appropriate safety measures and equipment.

Scale-Up Considerations:

  • Heat Management: Both the Friedel-Crafts acylation and the quenching of the reaction are highly exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction. The use of a jacketed reactor with a cooling system is recommended.

  • Reagent Addition: The dropwise addition of reagents in the Friedel-Crafts acylation and the portion-wise addition of NaBH₄ in the reductive amination should be carefully controlled to manage the reaction rate and temperature.

  • Workup and Purification: For large-scale production, purification by vacuum distillation is generally more practical and economical than column chromatography. The acidic workup for the amine purification is also highly scalable.

  • Process Optimization: For industrial applications, further optimization of reaction parameters such as solvent choice, reaction time, temperature, and reagent stoichiometry may be necessary to maximize yield and throughput while minimizing cost and waste.

Conclusion

This application note provides a detailed and practical guide for the scale-up synthesis of 1-(4-Bromophenyl)cyclobutanamine. The described two-step sequence, involving a Friedel-Crafts acylation followed by a reductive amination, offers a reliable and efficient route to this valuable building block. By following the outlined protocols and considering the safety and scale-up recommendations, researchers and drug development professionals can confidently produce multi-gram quantities of this key intermediate for their research and development programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Tanaka, K., et al. (2019). Cp*Ir complexes bearing a 2-picolinamide moiety effectively catalyze a direct reductive amination of ketones to give primary amines under transfer hydrogenation conditions using ammonium formate as both the nitrogen and hydrogen source. The Journal of Organic Chemistry, 84(17), 10962-10977.
  • ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Angewandte Chemie International Edition. (2018).
  • Xiao, J., et al. (2014). Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated Ir(III) Catalysts. Chemistry – A European Journal, 20(4), 1094-1098.
  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A highly chemoselective reductive mono-alkylation of ammonia. Tetrahedron, 60(7), 1463-1471.
  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]

  • Dalton Transactions. (2018). Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii). 47(3), 856-860.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Xiao, J., et al. (2013).
  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795.
  • PubChem. (n.d.). (4-Bromophenyl)-(3-cyclobutylphenyl)methanone. Retrieved from [Link]

  • PubChemLite. (n.d.). (1-(4-bromophenyl)cyclobutyl)methanamine (C11H14BrN). Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-bromophenyl)-1-phenylmethanimine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

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Application

Application Notes &amp; Protocols for Structure-Activity Relationship (SAR) Studies Utilizing 1-(4-Bromophenyl)cyclobutanamine

Introduction: The Strategic Value of the 1-Arylcyclobutanamine Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the architecture of a chemical scaffold is paramount to its success. The 1-(4-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Arylcyclobutanamine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the architecture of a chemical scaffold is paramount to its success. The 1-(4-bromophenyl)cyclobutanamine core represents a particularly compelling starting point for structure-activity relationship (SAR) studies. This is due to the unique confluence of physicochemical properties imparted by its constituent moieties. The cyclobutane ring, unlike more flexible cycloalkanes, adopts a rigid, puckered conformation.[1] This inherent rigidity can pre-organize appended functional groups into a specific three-dimensional orientation, potentially leading to enhanced binding affinity and selectivity for a biological target.[1] Furthermore, the cyclobutane motif has been successfully employed to improve metabolic stability and other pharmacokinetic profiles in drug candidates.[1][2]

The aryl portion of the molecule, a 4-bromophenyl group, serves as a versatile anchor for synthetic elaboration. The bromine atom is a key functional handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic and efficient introduction of diverse aryl and heteroaryl substituents, enabling a thorough exploration of the chemical space around this vector. The primary amine on the cyclobutane ring provides another critical point for modification, allowing for the synthesis of amides, sulfonamides, and other derivatives to probe interactions with the target protein.

This document provides a comprehensive guide for researchers and drug development professionals on utilizing 1-(4-bromophenyl)cyclobutanamine in SAR studies. We will detail synthetic protocols for analog generation, present methodologies for biological evaluation with a focus on protein kinase inhibition, and discuss the interpretation of SAR data.

Part 1: Synthetic Strategy for Analog Library Generation

The core of any SAR study is the systematic synthesis of a library of analogs. For the 1-(4-bromophenyl)cyclobutanamine scaffold, a divergent synthetic approach is most efficient. This involves modifying the two key handles: the 4-bromo position on the phenyl ring and the primary amine.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for Phenyl Ring Modification

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the 4-position of the phenyl ring and various boronic acids or esters. This allows for the introduction of a wide range of substituents to probe steric and electronic effects on biological activity.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Materials and Equipment:

  • 1-(4-Bromophenyl)cyclobutanamine

  • Aryl or heteroaryl boronic acids (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Protocol:

  • To a round-bottom flask, add 1-(4-bromophenyl)cyclobutanamine (1.0 eq.), the desired boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Combine Reactants: 1-(4-Bromophenyl)cyclobutanamine Boronic Acid Base (K₂CO₃) B 2. Purge with Inert Gas (N₂/Ar) A->B C 3. Add Pd Catalyst & Degassed Solvent B->C D 4. Heat to 90-100 °C with Stirring C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool & Dilute E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Biaryl Analog I->J 10. Characterization (NMR, MS)

Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1.2: Amide Synthesis for Amine Modification

The primary amine of the cyclobutanamine moiety can be readily acylated to form a variety of amides. This allows for the exploration of hydrogen bonding interactions and the introduction of different functional groups.

Materials and Equipment:

  • 1-(Aryl)cyclobutanamine analog (from Protocol 1.1)

  • Acid chloride or carboxylic acid (1.1 eq.)

  • Coupling agent if using a carboxylic acid (e.g., HATU, 1.2 eq.)

  • Base (e.g., Triethylamine or DIPEA, 2.0 eq.)

  • Anhydrous solvent (e.g., Dichloromethane or DMF)

  • Standard laboratory glassware and purification supplies

Step-by-Step Protocol:

  • Dissolve the 1-(aryl)cyclobutanamine analog (1.0 eq.) and base (e.g., triethylamine, 2.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

  • Characterize the final amide product by NMR and HRMS.

Part 2: Biological Evaluation - A Focus on Protein Kinase Inhibition

Given that many small molecule inhibitors target the ATP-binding site of protein kinases, the 1-arylcyclobutanamine scaffold is a promising starting point for developing kinase inhibitors. The following protocols outline a general approach to screen the synthesized library for kinase inhibitory activity.

Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to assess the inhibitory potency of the synthesized analogs against a target kinase. The assay measures the amount of ATP remaining after the kinase reaction; higher luminescence indicates less ATP consumption and therefore greater kinase inhibition.[3]

Materials and Equipment:

  • Target protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Synthesized analogs (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection

Step-by-Step Protocol:

  • Compound Plating: Serially dilute the synthesized analogs in DMSO and then in kinase assay buffer to achieve a range of final assay concentrations. Plate the diluted compounds into the wells of the microplate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the target kinase and its specific substrate to the wells containing the compounds.

  • Initiation: Start the kinase reaction by adding ATP to all wells. The final volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature (or 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the kit manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP for detection.[3]

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G A 1. Plate Compounds (Serial Dilutions in DMSO) B 2. Add Kinase & Substrate A->B C 3. Initiate with ATP B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Add Detection Reagent (e.g., ADP-Glo™) D->E F 6. Read Luminescence E->F G 7. Data Analysis (% Inhibition, IC₅₀ Curve) F->G H IC₅₀ Value G->H Determine IC₅₀

Sources

Method

Investigational Guide for the Experimental Use of 1-(4-Bromophenyl)cyclobutanamine Hydrochloride: A Roadmap for Novel Compound Characterization

For Distribution To: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive set of application notes and protocols for the initial investigation of the novel researc...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of application notes and protocols for the initial investigation of the novel research chemical, 1-(4-Bromophenyl)cyclobutanamine hydrochloride. Given the absence of published data on this specific molecule, this guide is structured as a strategic roadmap, grounded in the principles of chemical analogy and systematic pharmacological evaluation. We present a logical, tiered approach—from fundamental characterization and safety to targeted in vitro screening and potential in vivo validation—to elucidate its biological activity and mechanism of action. The protocols herein are designed to be self-validating, providing researchers with a robust framework to generate high-quality, reproducible data for this new chemical entity.

Introduction and Scientific Rationale

1-(4-Bromophenyl)cyclobutanamine hydrochloride belongs to the arylcycloalkylamine class of compounds. This structural motif is present in a wide range of biologically active molecules, including pharmaceuticals and research chemicals known to interact with central nervous system (CNS) targets. The core structure, featuring a cyclobutane ring attached to a phenyl group and an amine, is analogous to compounds that exhibit monoamine reuptake inhibition, ion channel modulation, or other neuromodulatory activities. The presence of a bromine atom on the phenyl ring at the para position is expected to significantly influence its pharmacokinetic and pharmacodynamic properties, potentially by altering its binding affinity and metabolic stability.

Given its structural features, we hypothesize that 1-(4-Bromophenyl)cyclobutanamine hydrochloride may act as a CNS stimulant. This guide outlines a systematic approach to test this hypothesis, starting with foundational safety and analytical procedures, followed by a focused in vitro screening cascade to identify its primary molecular targets, and culminating in suggested in vivo assays to characterize its physiological effects.

Foundational Steps: Compound Integrity and Safety

Before initiating any biological experiments, it is imperative to establish the identity, purity, and safe handling procedures for the compound. As a novel chemical with unknown hazards, it should be treated as potentially hazardous until proven otherwise[1].

Physicochemical Properties and Data Summary

While specific experimental data for 1-(4-Bromophenyl)cyclobutanamine hydrochloride is not available, we can infer some properties from its structure and closely related analogs like 1-(4-Fluorophenyl)cyclobutanamine HCl[2].

PropertyPredicted/Inferred ValueJustification / Source
Molecular Formula C₁₀H₁₃BrClNBased on chemical structure
Molecular Weight 262.57 g/mol Calculated from molecular formula
Appearance White to off-white solidTypical for hydrochloride salts of small organic molecules[2]
Solubility Soluble in water, DMSO, ethanolAmine hydrochloride salts are generally polar
Storage Store at 2-8°C, desiccatedTo prevent degradation and moisture absorption[2]
Safety and Handling Protocol

Trustworthiness: Adherence to these safety protocols is critical for protecting personnel and ensuring experimental integrity. All work with this compound must be performed in a designated chemical fume hood.

Step-by-Step Handling Protocol:

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and ANSI Z87.1-compliant safety glasses at all times[1].

  • Weighing: Weigh the solid compound within a chemical fume hood or a powder containment hood to avoid inhalation of fine particulates.

  • Solution Preparation: Prepare stock solutions in a chemical fume hood. Keep containers closed when not in use[3].

  • Spill Management: In case of a spill, treat it as a major spill. Evacuate the area and follow institutional emergency procedures. Do not attempt to clean up a significant spill without proper training and equipment[1].

  • Waste Disposal: Dispose of all waste (solid, liquid, and contaminated materials) in accordance with institutional and local regulations for hazardous chemical waste.

Analytical Characterization: Purity and Identity Confirmation

Expertise & Experience: It is crucial to verify the purity of each new batch of the compound, as impurities can confound biological data. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose[4][5].

Step-by-Step HPLC Protocol for Purity Analysis:

  • System Preparation: Use a C18 column (e.g., 4.6 mm x 250 mm, 5.0 µm) at room temperature.

  • Mobile Phase: Prepare an isocratic mobile phase of methanol and water (e.g., 80:20 v/v). The exact ratio may require optimization.

  • Flow Rate: Set the flow rate to 1 mL/min.

  • Detection: Use a UV detector set to a wavelength where the compound has significant absorbance (e.g., 249 nm, which is effective for similar structures)[6].

  • Sample Preparation: Prepare a 1 mg/mL stock solution in the mobile phase and dilute to a working concentration of 20 µg/mL.

  • Injection: Inject 10 µL of the sample.

  • Analysis: Analyze the resulting chromatogram. A single major peak indicates high purity. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

In Vitro Screening: Unveiling the Mechanism of Action

The primary hypothesis is that 1-(4-Bromophenyl)cyclobutanamine hydrochloride interacts with monoamine systems. The following in vitro assays will systematically test this hypothesis.

InVitro_Workflow cluster_0 Tier 1: Primary Target Screening cluster_1 Tier 2: Secondary Target & Selectivity cluster_2 Tier 3: Potency Determination T1_Start 1-(4-Bromophenyl)cyclobutanamine HCl T1_DAT Dopamine Transporter (DAT) Reuptake Assay T1_Start->T1_DAT T1_NET Norepinephrine Transporter (NET) Reuptake Assay T1_Start->T1_NET T1_SERT Serotonin Transporter (SERT) Reuptake Assay T1_Start->T1_SERT T2_Ion Ion Channel Panel (e.g., Na+, K+, Ca2+) T1_Start->T2_Ion Broad Profiling T2_MAO Monoamine Oxidase (MAO) Inhibition Assay (A & B) T1_DAT->T2_MAO If active T1_NET->T2_MAO T1_SERT->T2_MAO If active T3_IC50 IC50 Determination for Active Targets T2_MAO->T3_IC50 If active T2_Ion->T3_IC50 If active

Caption: Tiered in vitro screening workflow for 1-(4-Bromophenyl)cyclobutanamine HCl.

Monoamine Transporter Reuptake Inhibition Assays

Causality: These assays directly measure the compound's ability to block the reuptake of dopamine, norepinephrine, and serotonin into cells, a hallmark of many CNS stimulants.

Step-by-Step Protocol (General):

  • Cell Culture: Use cell lines stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters.

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer.

  • Compound Preparation: Prepare a serial dilution of 1-(4-Bromophenyl)cyclobutanamine hydrochloride (e.g., from 10 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • Pre-incubation: Add the compound dilutions to the cells and pre-incubate for 10-20 minutes at room temperature.

  • Substrate Addition: Add a radiolabeled or fluorescent monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Termination: Stop the uptake by rapid washing with ice-cold assay buffer.

  • Detection: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.

Monoamine Oxidase (MAO) Inhibition Assay

Causality: To determine if the compound's effects could be due to inhibiting the breakdown of monoamines, its activity against MAO-A and MAO-B should be assessed[7]. Commercially available kits provide a convenient and reliable method[8].

Step-by-Step Protocol using a Fluorimetric Kit:

  • Reagent Preparation: Prepare reagents as per the manufacturer's instructions (e.g., Assay Genie's MAO Inhibitor Screening Kit)[8]. This typically includes MAO-A or MAO-B enzyme, a substrate (e.g., p-tyramine), and a detection reagent.

  • Compound Dilution: Prepare serial dilutions of the test compound. Include a vehicle control and positive controls (clorgyline for MAO-A, deprenyl for MAO-B)[9].

  • Reaction Setup: In a 96-well plate, add the enzyme, the test compound dilutions, and the substrate.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Add the detection reagent, which reacts with H₂O₂ produced by the MAO reaction, to generate a fluorescent signal.

  • Measurement: Read the fluorescence on a plate reader (e.g., λex = 530 nm, λem = 585 nm)[8].

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

In Vivo Pharmacological Profiling (Hypothetical)

Should in vitro results indicate significant activity, particularly as a monoamine reuptake inhibitor, the next logical step is to assess its effects on behavior in animal models. These protocols are foundational for characterizing CNS stimulant properties[10][11].

Trustworthiness: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

InVivo_Workflow cluster_0 Phase 1: General Activity & Motor Function cluster_1 Phase 2: Specific Behavioral Effects cluster_2 Outcome Assessment P1_Start Administer Compound (e.g., i.p. injection) P1_LMA Locomotor Activity Test (Open Field) P1_Start->P1_LMA P1_Rota Rotarod Test P1_Start->P1_Rota P2_EPM Elevated Plus Maze (Anxiety-like behavior) P1_LMA->P2_EPM If stimulant effect observed Outcome Characterize Behavioral Profile: - Stimulant - Anxiogenic/Anxiolytic - Motor impairment P1_Rota->Outcome P2_EPM->Outcome

Caption: Phased in vivo workflow for behavioral characterization.

Locomotor Activity (Open Field Test)

Causality: This assay measures general activity levels and is a primary screen for stimulant or sedative effects[12]. An increase in distance traveled or ambulatory movements suggests a stimulant effect.

Step-by-Step Protocol:

  • Apparatus: Use an open field arena (e.g., 40x40 cm) equipped with infrared beams or video tracking software.

  • Animals: Use adult male mice (e.g., C57BL/6).

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer 1-(4-Bromophenyl)cyclobutanamine hydrochloride via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg). Include a vehicle control group (e.g., saline) and a positive control group (e.g., amphetamine, 2 mg/kg).

  • Testing: Place the mouse in the center of the arena 15-30 minutes post-injection and record its activity for 30-60 minutes.

  • Data Collection: Key parameters to measure include total distance traveled, ambulatory time, and vertical rearing counts.

  • Analysis: Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Motor Coordination (Rotarod Test)

Causality: This test assesses whether the compound impairs motor coordination or balance, which is crucial for interpreting locomotor activity data[12]. A decrease in the latency to fall indicates motor impairment.

Step-by-Step Protocol:

  • Apparatus: Use an accelerating rotarod device.

  • Training: Train the mice on the rotarod for 2-3 days prior to the experiment until they can stay on for a stable duration (e.g., 120 seconds).

  • Dosing: On the test day, administer the compound or vehicle as described for the open field test.

  • Testing: At a set time post-injection (e.g., 30 minutes), place the mouse on the rotating rod and measure the latency to fall. Perform 3 trials per mouse.

  • Analysis: Compare the average latency to fall for each treatment group against the vehicle control.

Data Interpretation and Future Directions

The results from this investigational roadmap will provide a foundational understanding of 1-(4-Bromophenyl)cyclobutanamine hydrochloride.

  • If the compound shows potent and selective activity at DAT/NET: It is likely a CNS stimulant. Future studies could explore its potential for abuse liability (e.g., conditioned place preference) or as a therapeutic agent for conditions like ADHD.

  • If the compound is a potent MAO inhibitor: It may have antidepressant or neuroprotective properties. Further studies should determine its selectivity for MAO-A vs. MAO-B and its in vivo efficacy in models of depression.

  • If the compound shows no activity in these primary assays: A broader screening approach, including ion channel panels and receptor binding assays, would be warranted to identify its molecular target(s)[13].

This systematic approach ensures that the investigation of a novel compound like 1-(4-Bromophenyl)cyclobutanamine hydrochloride is conducted with scientific rigor, prioritizing safety and leading to a clear and defensible characterization of its pharmacological profile.

References

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Application

Application Notes and Protocols for the Biological Evaluation of 1-(4-Bromophenyl)cyclobutanamine

Introduction: A Strategic Approach to Characterizing a Novel Chemical Entity 1-(4-Bromophenyl)cyclobutanamine is a novel small molecule featuring a cyclobutanamine core, a structure found in various biologically active c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing a Novel Chemical Entity

1-(4-Bromophenyl)cyclobutanamine is a novel small molecule featuring a cyclobutanamine core, a structure found in various biologically active compounds, and a bromophenyl moiety, a common constituent in medicinal chemistry.[1] The primary amine suggests potential interactions with a range of biological targets, particularly within the central nervous system (CNS), such as monoamine transporters or receptors.[2] Given its novelty, a systematic, multi-tiered approach is essential to elucidate its biological activity, mechanism of action (MoA), and preliminary safety profile.

This document provides a comprehensive framework for the biological testing of 1-(4-Bromophenyl)cyclobutanamine, designed to guide researchers from initial broad-based screening to more focused in vivo studies. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Safety and Handling

Before initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 1-(4-Bromophenyl)cyclobutanamine. As a standard precaution for a novel chemical entity, handle the compound in a well-ventilated area or a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For stock solution preparation, dissolve the compound in a suitable solvent like dimethyl sulfoxide (DMSO) and store it under appropriate conditions, typically sealed and protected from light at a low temperature.[5]

Phase 1: Foundational In Vitro Profiling

The initial phase aims to establish a foundational understanding of the compound's interaction with biological systems. The primary objectives are to determine its general cytotoxicity to establish a viable concentration range for subsequent assays and to perform a broad screen to identify potential biological targets.

Workflow for Biological Characterization

The following diagram illustrates the logical progression from initial screening to preliminary in vivo assessment.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Target Validation & MoA cluster_2 Phase 3: Preliminary In Vivo Assessment P1_Cytotoxicity Protocol 1: General Cytotoxicity Assay (MTT) P2_Screening Protocol 2: Broad Target Screening (Receptors & Enzymes) P1_Cytotoxicity->P2_Screening Defines non-toxic concentration range P3_Binding Protocol 3: Receptor Binding Affinity (Ki) P2_Screening->P3_Binding Identifies potential targets P4_Functional Protocol 4: Functional Assays (e.g., Transporter Uptake) P3_Binding->P4_Functional Confirms target interaction P5_Toxicity Protocol 5: Acute Toxicity Study P4_Functional->P5_Toxicity Provides rationale for in vivo studies P6_Behavior Protocol 6: Behavioral Phenotyping P5_Toxicity->P6_Behavior Determines safe dose range

Caption: A tiered workflow for the biological evaluation of a novel compound.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability or proliferation. This initial step is critical to distinguish true target-specific effects from general toxicity in subsequent assays.[7][8]

Step-by-Step Methodology:

  • Cell Plating: Seed a relevant human cell line (e.g., SH-SY5Y neuroblastoma for neuroactivity screening or HEK293 for general toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well.[9] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of 1-(4-Bromophenyl)cyclobutanamine in the appropriate cell culture medium. A typical starting range is from 200 µM down to ~10 nM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

ParameterRecommended ConditionRationale
Cell Line SH-SY5Y (neuronal), HEK293 (non-neuronal)SH-SY5Y is relevant for potential neuroactive compounds; HEK293 provides a general cytotoxicity baseline.[9]
Seeding Density 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Conc. 0.01 µM to 100 µMA wide range is necessary to capture the full dose-response curve for a novel compound.
Incubation Time 24 to 48 hoursStandard duration to observe significant cytotoxic effects.[7]
Protocol 2: Broad Target Screening

Principle: For a novel compound with an unknown mechanism, a broad screening approach is the most efficient way to identify potential biological targets. This typically involves using commercially available services that test the compound against a large panel of receptors, ion channels, transporters, and enzymes at a fixed concentration (e.g., 10 µM).

Rationale for Target Selection: The 1-(4-Bromophenyl)cyclobutanamine structure, particularly the primary amine, suggests a potential interaction with monoamine systems. Therefore, initial screening should prioritize targets such as:

  • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[10]

  • Monoamine Oxidase Enzymes: MAO-A and MAO-B.[11]

  • Serotonin (5-HT) Receptors: Especially the 5-HT₂ family, as many psychoactive compounds interact with these receptors.[12]

Methodology:

  • Compound Submission: Prepare and submit the compound to a contract research organization (CRO) that offers broad panel screening (e.g., Eurofins SafetyScreen, Evotec INQUIRE).

  • Primary Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) in radioligand binding assays for a panel of targets.

  • Data Interpretation: The results are reported as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.

Phase 2: Target Validation and Mechanism of Action (MoA)

Once primary hits are identified, this phase focuses on confirming these interactions and elucidating the compound's functional effect on the target.

Protocol 3: Radioligand Binding Affinity (Kᵢ) Determination

Principle: This assay quantifies the affinity of the test compound for a specific receptor or transporter by measuring its ability to compete with a high-affinity radiolabeled ligand.[13][14] The resulting data are used to calculate the inhibitory constant (Kᵢ), a measure of binding affinity.

Step-by-Step Methodology (Example for SERT):

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (5-10 µg of protein).

    • Radioligand (e.g., [³H]-Citalopram at a concentration near its Kₑ).

    • Serial dilutions of 1-(4-Bromophenyl)cyclobutanamine (e.g., from 100 µM to 0.1 nM).

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 4: Functional Assay - Monoamine Oxidase (MAO) Inhibition

Principle: This assay determines if the compound inhibits the enzymatic activity of MAO-A or MAO-B. MAO enzymes catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct.[15] The production of H₂O₂ can be measured using a coupled fluorometric reaction, such as with the Amplex® Red reagent, which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent resorufin.[16][17]

Mechanism of MAO Inhibition Assay

G MAO MAO-A or MAO-B Product H₂O₂ + Aldehyde + NH₃ MAO->Product Substrate p-Tyramine (MAO Substrate) Substrate->MAO HRP HRP Product->HRP H₂O₂ AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin TestCmpd 1-(4-Bromophenyl)cyclobutanamine TestCmpd->MAO Inhibition?

Caption: Fluorometric detection of MAO enzyme activity and its potential inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A or MAO-B, HRP, Amplex® Red, and a suitable substrate (e.g., p-tyramine for both isoforms, or more specific substrates if desired).[16]

  • Reaction Setup (96-well black plate):

    • Add MAO-A or MAO-B enzyme to wells.

    • Add serial dilutions of 1-(4-Bromophenyl)cyclobutanamine. Include vehicle control (no inhibitor) and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).[11]

  • Pre-incubation: Incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a working solution containing the substrate, HRP, and Amplex® Red to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Ex/Em ≈ 530/585 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Plot the percentage of inhibition versus the log inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Phase 3: Preliminary In Vivo Assessment

Following successful in vitro characterization, preliminary in vivo studies are conducted to assess the compound's safety and behavioral effects in a whole-organism context. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Protocol 5: Acute Toxicity Study

Principle: An acute toxicity study provides initial information on the toxicological profile of a substance. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure using a minimal number of animals to assign a GHS toxicity category.[18]

Methodology:

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) in a stepwise manner using the defined starting doses (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe animals closely for signs of toxicity for the first several hours post-dosing and then periodically for 14 days. Record clinical signs, body weight changes, and any mortality.

  • Endpoint: The outcome (mortality or evident toxicity) at one dose determines the next step. The study is complete when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose. This allows for classification of the substance and helps define a dose range for subsequent behavioral studies.

Protocol 6: Rodent Behavioral Phenotyping

Principle: Based on the in vitro profile (e.g., monoamine transporter inhibition), specific behavioral tests can be chosen to probe for corresponding in vivo effects.[19][20] For a compound interacting with monoamine systems, assessing locomotor activity and potential antidepressant-like effects is a logical starting point.[21]

Methodology (Forced Swim Test - FST):

  • Animal Model: Use male C57BL/6J or Swiss Webster mice.

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes.

  • Dosing: Administer 1-(4-Bromophenyl)cyclobutanamine at 3-4 selected doses (based on the acute toxicity study) via the chosen route. Include a vehicle control group and a positive control group (e.g., imipramine). Dose animals 30-60 minutes before the test.

  • Test Procedure:

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Record a 6-minute session. Score the behavior (immobility, swimming, climbing) during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

References

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  • MDPI. (2024). New Psychoactive Substances Toxicity: A Systematic Review of Acute and Chronic Psychiatric Effects. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • MDPI. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Available from: [Link]

  • ACS Publications. (2025). Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics. Available from: [Link]

  • KU Leuven. (2024). Behaviorally conditioned effects of psychoactive drugs in experimental animals. Available from: [Link]

  • Agilent. Testing For Novel Psychoactive Substances. Available from: [Link]

  • ResearchGate. Biological activities of a newly synthesized pyrazoline derivative. Available from: [Link]

  • MDPI. (2021). Assessment of Enzyme Inhibition: A Review with Examples. Available from: [Link]

  • PubMed. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125). Available from: [Link]

  • Medical Product Outsourcing. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and Development of Monoamine Transporter Ligands. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]

  • ResearchGate. MAO-A enzyme inhibition assay. Available from: [Link]

  • ResearchGate. What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. Available from: [Link]

  • TSI Journals. synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl. Available from: https://www.tsijournals.com/articles/synthesis-and-biological-activity-of-44bromophenyl24arylhydrazono3-methyl-55bromopyridin2ylimino4-5dihydropyrazol1yl13t.pdf

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 1-(4-Bromophenyl)cyclobutanamine Synthesis

Welcome to our dedicated technical support center for the synthesis of 1-(4-Bromophenyl)cyclobutanamine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to opt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 1-(4-Bromophenyl)cyclobutanamine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered during this multi-step synthesis. Here, we provide in-depth scientific insights, detailed protocols, and practical solutions to enhance your yield and purity.

Introduction to the Synthetic Challenge

The synthesis of 1-(4-Bromophenyl)cyclobutanamine, a valuable building block in medicinal chemistry, presents several challenges that can lead to diminished yields. The journey from commercially available starting materials to the final amine involves multiple transformations, each with its own set of potential pitfalls. This guide will explore three common synthetic routes and provide a structured troubleshooting framework for each.

Overall Synthetic Pathways Overview

cluster_0 Route 1: Grignard & Ritter Reaction cluster_1 Route 2: Hofmann Rearrangement cluster_2 Route 3: Reductive Amination 4-Bromobromobenzene 4-Bromobromobenzene 1-(4-Bromophenyl)cyclobutanol 1-(4-Bromophenyl)cyclobutanol 4-Bromobromobenzene->1-(4-Bromophenyl)cyclobutanol Grignard Reagent N-(1-(4-bromophenyl)cyclobutyl)acetamide N-(1-(4-bromophenyl)cyclobutyl)acetamide 1-(4-Bromophenyl)cyclobutanol->N-(1-(4-bromophenyl)cyclobutyl)acetamide Ritter Reaction 1-(4-Bromophenyl)cyclobutanamine 1-(4-Bromophenyl)cyclobutanamine N-(1-(4-bromophenyl)cyclobutyl)acetamide->1-(4-Bromophenyl)cyclobutanamine Hydrolysis 1-(4-Bromophenyl)cyclobutanecarboxylic acid 1-(4-Bromophenyl)cyclobutanecarboxylic acid 1-(4-Bromophenyl)cyclobutanecarboxamide 1-(4-Bromophenyl)cyclobutanecarboxamide 1-(4-Bromophenyl)cyclobutanecarboxylic acid->1-(4-Bromophenyl)cyclobutanecarboxamide Amidation 1-(4-Bromophenyl)cyclobutanecarboxamide->1-(4-Bromophenyl)cyclobutanamine Hofmann Rearrangement 1-(4-Bromophenyl)cyclobutanone 1-(4-Bromophenyl)cyclobutanone 1-(4-Bromophenyl)cyclobutanone->1-(4-Bromophenyl)cyclobutanamine Reductive Amination Crude Amine Crude Amine Dissolve in Ether Dissolve in Ether Crude Amine->Dissolve in Ether Add HCl in Ether Add HCl in Ether Dissolve in Ether->Add HCl in Ether Precipitation Filter Solid Filter Solid Add HCl in Ether->Filter Solid Crude HCl Salt Crude HCl Salt Filter Solid->Crude HCl Salt Recrystallize\n(e.g., Ethanol/Ether) Recrystallize (e.g., Ethanol/Ether) Crude HCl Salt->Recrystallize\n(e.g., Ethanol/Ether) Pure Amine HCl Salt Pure Amine HCl Salt Recrystallize\n(e.g., Ethanol/Ether)->Pure Amine HCl Salt Free Base (if needed) Free Base (if needed) Pure Amine HCl Salt->Free Base (if needed) Basify & Extract

Optimization

Technical Support Center: Purification of Crude 1-(4-Bromophenyl)cyclobutanamine

Welcome to the technical support center for the purification of crude 1-(4-Bromophenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1-(4-Bromophenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this and structurally related compounds.

Introduction

1-(4-Bromophenyl)cyclobutanamine is a valuable building block in medicinal chemistry and drug discovery. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of robust purification techniques, troubleshooting common issues, and ensuring the integrity of your purified material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-(4-Bromophenyl)cyclobutanamine?

While specific impurities depend on the synthetic route, common contaminants in crude amine preparations can include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. For instance, if the synthesis involves the reduction of an oxime or a related precursor, you might encounter the corresponding alcohol or ketone. In syntheses starting from 1-bromo-4-iodobenzene and cyclobutanone to form the precursor alcohol, 1-(4-bromophenyl)cyclobutanol, residual starting materials and homo-coupled byproducts could be present.[1]

Q2: My amine seems to be "streaking" or "tailing" on the silica gel column. What is causing this and how can I fix it?

This is a classic issue when purifying basic compounds like amines on standard silica gel, which is acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation, tailing, and potential product loss on the column.[2]

There are two primary strategies to counteract this:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (TEA) or ammonia in methanol is added to the mobile phase to neutralize the acidic sites on the silica gel, allowing the amine to elute more cleanly.[2]

  • Use of a Modified Stationary Phase: Consider using an amine-functionalized silica gel column. These columns have a stationary phase that is less acidic and more compatible with basic compounds, often providing excellent separation without the need for mobile phase additives.[2]

Q3: I am losing a significant amount of my product during aqueous work-up. What can I do to improve recovery?

Loss of product during aqueous work-up can be due to the partial solubility of the amine salt in the organic phase or emulsions. To improve recovery:

  • Ensure Complete Basification: After an acidic wash, make sure to basify the aqueous layer sufficiently (pH > 12) to convert the amine salt back to the free base before extraction.

  • Multiple Extractions: Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. This is generally more efficient.

  • Brine Wash: After extraction, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions and remove dissolved water.[3]

Q4: Can I purify 1-(4-Bromophenyl)cyclobutanamine by recrystallization? What solvents should I try?

Recrystallization is a powerful technique for purifying solid compounds. For a related compound, 1-(4-bromophenyl)piperidine, a solvent system of dichloromethane:n-heptane (1:4) has been reported for recrystallization.[4] This suggests that a similar mixed-solvent system could be effective for 1-(4-Bromophenyl)cyclobutanamine.

A good starting point for developing a recrystallization protocol is to test the solubility of your crude material in a range of solvents with varying polarities. Ideal solvents will dissolve the compound when hot but have low solubility when cold. Common solvent systems for amines include hexane/ethyl acetate, ethanol/water, and hexane/acetone.[5][6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography - Inappropriate solvent system. - Co-eluting impurities. - Amine interacting with silica.- Optimize the eluent polarity. A gradient elution may be necessary. - Add a competing base (e.g., triethylamine) to the eluent. - Consider using a different stationary phase (e.g., alumina or amine-functionalized silica).
Oily Product After Recrystallization - Solvent cools too quickly. - Inappropriate solvent system. - Presence of impurities that lower the melting point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent or a mixed-solvent system. - Pre-purify the crude material by another method (e.g., acid-base extraction) to remove problematic impurities.
Emulsion Formation During Acid-Base Extraction - High concentration of dissolved species. - Vigorous shaking.- Add brine (saturated NaCl solution) to the separatory funnel. - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Filter the mixture through a pad of celite.
Product Degradation - Exposure to strong acids or bases for extended periods. - High temperatures.- Minimize the time the amine is in contact with acidic or basic solutions. - Use milder acids/bases where possible. - Avoid excessive heat during solvent evaporation.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral and Acidic Impurities

This technique leverages the basicity of the amine to separate it from non-basic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-(4-Bromophenyl)cyclobutanamine in a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 50 mL for ~2g of crude material).[8]

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 15 mL).[8] Combine the aqueous layers. The neutral impurities will remain in the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base, such as 6 M NaOH, until the solution is strongly basic (pH > 12), which will precipitate the amine free base.

  • Back Extraction: Extract the purified amine back into an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).[9]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Amine in Organic Solvent sep_funnel1 Separatory Funnel crude->sep_funnel1 organic_layer1 organic_layer1 sep_funnel1->organic_layer1 Organic Layer (Neutral Impurities) aqueous_layer1 aqueous_layer1 sep_funnel1->aqueous_layer1 Aqueous Layer (Amine Salt) acid_wash Add 1M HCl acid_wash->sep_funnel1 basify basify aqueous_layer1->basify Add 6M NaOH (pH > 12) sep_funnel2 Separatory Funnel basify->sep_funnel2 aqueous_layer2 aqueous_layer2 sep_funnel2->aqueous_layer2 Aqueous Layer (Waste) organic_layer2 organic_layer2 sep_funnel2->organic_layer2 Organic Layer (Purified Amine) back_extract Add Organic Solvent back_extract->sep_funnel2 dry_concentrate dry_concentrate organic_layer2->dry_concentrate Dry & Concentrate final_product final_product dry_concentrate->final_product Purified Product

Caption: Workflow for purifying amines via acid-base extraction.

Protocol 2: Flash Column Chromatography

This method is suitable for separating the target amine from impurities with different polarities.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial eluent. For a related precursor, 1-(4-bromophenyl)cyclobutanol, a gradient of 0% to 30% ethyl acetate in heptane was used.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate with 0.5% triethylamine) to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Column Chromatography Decision Tree

ChromatographyDecision start Crude Amine Sample check_tailing Run TLC on Silica Gel. Does it tail? start->check_tailing no_tailing Proceed with standard silica gel chromatography. check_tailing->no_tailing No yes_tailing Amine is interacting with acidic silica. check_tailing->yes_tailing Yes collect_fractions Run Column & Collect Fractions no_tailing->collect_fractions option1 Add competing base (e.g., TEA) to the mobile phase. yes_tailing->option1 Option 1 option2 Use amine-functionalized silica gel. yes_tailing->option2 Option 2 option1->collect_fractions option2->collect_fractions analyze_purity analyze_purity collect_fractions->analyze_purity Analyze fractions by TLC combine_pure combine_pure analyze_purity->combine_pure Combine pure fractions final_product final_product combine_pure->final_product Concentrate to get purified product

Caption: Decision tree for amine purification by column chromatography.

Purity Assessment

The purity of 1-(4-Bromophenyl)cyclobutanamine should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and reliable method. For a structurally related compound, N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, an RP-HPLC method was developed using a C18 column with a mobile phase of methanol and water.[10] Other methods for assessing purity include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents.
  • Is there an easy way to purify organic amines? - Biotage. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. Available at: [Link]

  • Acid-Base Extraction.1. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. Available at: [Link]

  • Is it possible to purify imine using column chromatography? - ResearchGate. Available at: [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach | Journal of Chemical Health Risks. Available at: [Link]

  • Investigative Acid/Base/Neutral Extraction of a Three-Component Mixture Organic Chemistry Lab - Truman ChemLab. Available at: [Link]

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. Available at: [Link]

  • 1-(4-Bromophenyl)ethanone oxime (1). - Organic Syntheses Procedure. Available at: [Link]

  • Separation of Anacin Components Experiment Part 4: Isolating Aspirin, Caffeine, and Binder. Available at: [Link]

  • is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g) - Organic Syntheses Procedure. Available at: [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclobutanamine

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the common synthetic challenges encountered during the preparation of this key pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.

Introduction to Synthetic Strategies

The synthesis of 1-(4-Bromophenyl)cyclobutanamine typically proceeds through two primary routes, each presenting a unique set of challenges. The most common pathway involves the construction of the cyclobutane ring followed by the introduction of the amine functionality. A frequent approach is the synthesis of the intermediate 1-(4-bromophenyl)cyclobutanecarbonitrile, which is then reduced to the desired primary amine. An alternative route involves the formation of 1-(4-bromophenyl)cyclobutanol, which can then be converted to the amine via a Ritter reaction. This guide will address potential issues in both of these synthetic pathways.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Route 1: From 1-(4-Bromophenyl)cyclobutanecarbonitrile

This route is often favored due to the availability of starting materials and the relatively straightforward nature of the reactions. However, challenges can arise in both the formation of the cyclobutane ring and the subsequent reduction of the nitrile.

A common method for the synthesis of this intermediate is the alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Q1: I am observing low yields in the synthesis of 1-(4-bromophenyl)cyclobutanecarbonitrile. What are the likely causes and how can I improve the yield?

A1: Low yields in this reaction are often attributed to several factors:

  • Inefficient Deprotonation: The acidity of the benzylic proton in 4-bromophenylacetonitrile requires a sufficiently strong base for complete deprotonation. If deprotonation is incomplete, the starting material will not be fully converted to the reactive carbanion.

    • Troubleshooting:

      • Base Selection: Sodium hydride (NaH) or sodium amide (NaNH₂) are commonly used and are generally effective. Ensure the base is fresh and has been stored under anhydrous conditions.

      • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are recommended to ensure the solubility of the reagents and facilitate the reaction. Ensure your solvent is rigorously dried before use.

      • Temperature: The deprotonation is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions.

  • Side Reactions: The primary side reaction is the dimerization or polymerization of the starting material or product. The dialkylation of the starting material is also a possibility.

    • Troubleshooting:

      • Slow Addition: Add the 1,3-dibromopropane slowly to the solution of the deprotonated 4-bromophenylacetonitrile at a low temperature. This will help to maintain a low concentration of the alkylating agent and favor the intramolecular cyclization over intermolecular reactions.

      • Reaction Concentration: Running the reaction at high dilution can also favor the desired intramolecular cyclization.

  • Work-up Issues: The product may be lost during the work-up procedure.

    • Troubleshooting:

      • Quenching: Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride) at a low temperature.

      • Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane.

ParameterRecommendationRationale
Base Sodium Hydride (NaH) or Sodium Amide (NaNH₂)Strong bases capable of complete deprotonation.
Solvent Anhydrous DMF or THFPolar aprotic solvents that solubilize reagents.
Temperature 0 °C for deprotonation, then slow warmingMinimizes side reactions.
Addition Slow, dropwise addition of 1,3-dibromopropaneFavors intramolecular cyclization.

The reduction of the nitrile to the primary amine is a critical step. Both chemical reduction with metal hydrides and catalytic hydrogenation are commonly employed.

Q2: My reduction of 1-(4-bromophenyl)cyclobutanecarbonitrile with Lithium Aluminum Hydride (LiAlH₄) is giving a mixture of products and a low yield of the desired primary amine. What is going wrong?

A2: While LiAlH₄ is a powerful reducing agent, its high reactivity can lead to side reactions if not properly controlled.[1]

  • Formation of Secondary and Tertiary Amines: The initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amine byproducts.[2]

    • Troubleshooting:

      • Inverse Addition: Add the LiAlH₄ solution slowly to a solution of the nitrile at a low temperature (e.g., 0 °C). This maintains a low concentration of the amine product and minimizes its reaction with the intermediate.

      • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of moisture will consume the reagent and can lead to incomplete reduction.[3]

  • Incomplete Reduction: Insufficient LiAlH₄ or reaction time can lead to the presence of unreacted starting material or the intermediate aldehyde.

    • Troubleshooting:

      • Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction.

      • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

  • Difficult Work-up: The work-up of LiAlH₄ reactions can be challenging and may lead to product loss.

    • Troubleshooting:

      • Fieser Work-up: A careful and sequential addition of water, followed by aqueous sodium hydroxide, and then more water (the "Fieser work-up") can effectively quench the reaction and precipitate the aluminum salts, making filtration easier.

Q3: I am attempting a catalytic hydrogenation of 1-(4-bromophenyl)cyclobutanecarbonitrile, but the reaction is very slow or stalls completely. What could be the issue?

A3: Catalytic hydrogenation can be a cleaner alternative to metal hydride reduction, but it is susceptible to catalyst poisoning and other issues.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are notorious catalyst poisons. The bromide substituent on the aromatic ring can also potentially interfere with some catalysts.

    • Troubleshooting:

      • Substrate Purity: Ensure the 1-(4-bromophenyl)cyclobutanecarbonitrile is of high purity. Recrystallization or column chromatography may be necessary.

      • Catalyst Choice: Raney Nickel is a common choice for nitrile reduction. Palladium on carbon (Pd/C) can also be used, but may be more susceptible to poisoning.[4]

      • Ammonia Addition: The addition of ammonia or a primary amine to the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts by competing for reactive sites on the catalyst surface.[2]

  • Insufficient Hydrogen Pressure or Agitation: The reaction is dependent on the efficient mixing of the substrate, catalyst, and hydrogen gas.

    • Troubleshooting:

      • Pressure: Ensure an adequate hydrogen pressure is maintained throughout the reaction.

      • Agitation: Vigorous stirring is crucial to ensure good contact between the three phases.

ParameterRecommendationRationale
Catalyst Raney Nickel or Pd/CEffective for nitrile reduction.
Solvent Methanol or Ethanol (often with ammonia)Good solubility for the substrate.
Pressure Typically 50-100 psi of H₂Ensures sufficient hydrogen availability.
Temperature Room temperature to 50 °CBalances reaction rate and selectivity.
Route 2: From 1-(4-Bromophenyl)cyclobutanol via Ritter Reaction

This alternative route involves the formation of a tertiary alcohol followed by its conversion to an N-substituted amide, which is then hydrolyzed to the primary amine.

Q4: I am having trouble with the Ritter reaction of 1-(4-bromophenyl)cyclobutanol with acetonitrile. The yield is low and I am isolating byproducts. What are the common pitfalls?

A4: The Ritter reaction involves the generation of a carbocation intermediate, which can be prone to rearrangement and elimination side reactions.[5][6]

  • Carbocation Instability: The tertiary benzylic carbocation formed from 1-(4-bromophenyl)cyclobutanol is relatively stable, but can still undergo side reactions.

    • Troubleshooting:

      • Strong Acid: The reaction requires a strong acid, such as concentrated sulfuric acid or perchloric acid, to promote the formation of the carbocation.[7] Ensure the acid is of high concentration and added carefully at a low temperature.

      • Nitrile as Solvent: Using the nitrile (e.g., acetonitrile) as the solvent can help to trap the carbocation as it is formed, minimizing rearrangements.

  • Elimination Byproducts: The carbocation can lose a proton to form an alkene byproduct.

    • Troubleshooting:

      • Low Temperature: Running the reaction at a low temperature (e.g., 0 °C to room temperature) can disfavor the elimination pathway, which typically has a higher activation energy.

  • Hydrolysis of the Nitrile: The strong acid can also hydrolyze the nitrile to the corresponding carboxylic acid, which will not participate in the desired reaction.

    • Troubleshooting:

      • Anhydrous Conditions: While the final step of the Ritter reaction is hydrolysis, the initial carbocation trapping should be performed under anhydrous conditions to prevent premature nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final product, 1-(4-Bromophenyl)cyclobutanamine?

A: The purification method will depend on the nature and quantity of the impurities.

  • Column Chromatography: Silica gel column chromatography is often effective for removing both polar and non-polar impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane with a small amount of methanol and triethylamine to prevent streaking of the amine) is typically used.

  • Crystallization: If the product is a solid and of reasonable purity, crystallization can be an excellent method for obtaining highly pure material. Common solvent systems for the free base include hexanes or a mixture of ethyl acetate and hexanes. Alternatively, the amine can be converted to a salt (e.g., hydrochloride or hydrobromide) which often has better crystallization properties.

Q: Are there any specific safety precautions I should be aware of during this synthesis?

A: Yes, several safety precautions are crucial:

  • Strong Bases: Sodium hydride and sodium amide are highly reactive and flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. All reactions and work-ups involving LiAlH₄ should be conducted with extreme care in a fume hood.

  • Strong Acids: Concentrated sulfuric and perchloric acids are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • 1,3-Dibromopropane: This is a lachrymator and should be handled in a well-ventilated fume hood.

Q: Can I use a Grignard reaction to synthesize the precursor 1-(4-bromophenyl)cyclobutanol?

A: Yes, a Grignard reaction is a viable method. You could react 4-bromophenylmagnesium bromide with cyclobutanone. However, be aware of potential challenges:

  • Grignard Reagent Formation: The formation of the Grignard reagent from 4-bromophenyl bromide requires anhydrous conditions.

  • Side Reactions: The Grignard reagent can also react with the ester group if you were to start from an ester precursor to the ketone. Careful control of stoichiometry and temperature is important.[8]

Experimental Workflows and Diagrams

Workflow 1: Synthesis via Nitrile Reduction

workflow1 cluster_step1 Step 1: Cyclobutane Ring Formation cluster_step2 Step 2: Nitrile Reduction A 4-Bromophenylacetonitrile D 1-(4-Bromophenyl)cyclobutanecarbonitrile A->D Alkylation B 1,3-Dibromopropane B->D C Strong Base (e.g., NaH) C->D F 1-(4-Bromophenyl)cyclobutanamine (Product) D->F Reduction E Reducing Agent (LiAlH4 or H2/Catalyst) E->F

Caption: Synthetic workflow for 1-(4-Bromophenyl)cyclobutanamine via nitrile reduction.

Workflow 2: Synthesis via Ritter Reaction

workflow2 cluster_step1 Step 1: Alcohol Formation cluster_step2 Step 2: Ritter Reaction & Hydrolysis G 4-Bromophenylmagnesium bromide I 1-(4-Bromophenyl)cyclobutanol G->I Grignard Reaction H Cyclobutanone H->I K N-(1-(4-bromophenyl)cyclobutyl)acetamide I->K Ritter Reaction J Acetonitrile, Strong Acid J->K M 1-(4-Bromophenyl)cyclobutanamine (Product) K->M Hydrolysis L Hydrolysis L->M

Caption: Synthetic workflow for 1-(4-Bromophenyl)cyclobutanamine via Ritter reaction.

References

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • NROChemistry. Ritter Reaction. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • Organic Syntheses. Procedure. [Link]

  • YouTube. NaBH4 & LiAlH4 Reductions (IOC 23). [Link]

  • Organic Syntheses. Procedure. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Nature Communications. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]

  • YouTube. NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. [Link]

  • Chemguide. reduction of nitriles. [Link]

  • Google Patents.
  • The Journal of Organic Chemistry. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. [Link]

  • ResearchGate. The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Aroon Chande. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]

  • MDPI. Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Organic-Reaction.com. Nitrile to Amine. [Link]

  • PubMed. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]

  • Google P
  • Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]

  • Google Patents. Reduction of nitriles to primary amines.
  • ResearchGate. Brønsted acid catalyzed Prins-Ritter reaction for selective synthesis of terpenoid-derived 4- amidotetrahydropyran compounds. [Link]

Sources

Optimization

Technical Support Center: 1-(4-Bromophenyl)cyclobutanamine Synthesis

Welcome, researchers and chemists, to the dedicated technical support guide for the synthesis of 1-(4-Bromophenyl)cyclobutanamine. This resource is designed to provide in-depth, practical solutions to common challenges e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and chemists, to the dedicated technical support guide for the synthesis of 1-(4-Bromophenyl)cyclobutanamine. This resource is designed to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. Drawing from established chemical principles and extensive laboratory experience, this guide offers troubleshooting FAQs and detailed protocols to help you navigate potential pitfalls and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-(4-Bromophenyl)cyclobutanamine and which is preferable?

There are two primary, well-established routes for this synthesis, each with distinct advantages and potential side reactions.

  • Route A: Grignard Reaction followed by Ritter Reaction. This is often the most direct method. It involves the addition of 4-bromophenylmagnesium bromide to cyclobutanone to form the tertiary alcohol, 1-(4-bromophenyl)cyclobutanol. This intermediate is then subjected to a Ritter reaction with a nitrile (e.g., acetonitrile or hydrogen cyanide) under strong acid catalysis to yield the corresponding N-alkyl amide, which is subsequently hydrolyzed to the primary amine.[1][2][3]

  • Route B: Grignard Reaction with Cyclobutanecarbonitrile. This route involves the direct addition of 4-bromophenylmagnesium bromide to cyclobutanecarbonitrile. The initial product is a magnesium salt of an imine, which upon aqueous workup, can be hydrolyzed to a ketone or reduced to the desired primary amine.[4]

Which is preferable? The choice depends on available starting materials, equipment, and tolerance for specific impurities.

  • Route A (Ritter Reaction) is often favored for its reliability and the commercial availability of cyclobutanone. However, it requires handling strong, corrosive acids and the intermediate amide requires a separate hydrolysis step.

  • Route B (Nitrile Addition) can be more atom-economical but is highly sensitive to reaction conditions, particularly the hydrolysis step, where premature or incomplete reaction can lead to ketone byproducts.

Q2: I have a significant amount of 1-(4-bromophenyl)cyclobutanol in my final product. What went wrong?

This is a classic sign of an incomplete or failed Ritter reaction (Route A). The tertiary alcohol, 1-(4-bromophenyl)cyclobutanol, is the direct precursor to the carbocation needed for the Ritter reaction.[5][6]

Causality & Troubleshooting:

  • Insufficient Acid Strength/Concentration: The Ritter reaction requires a strong acid (typically concentrated H₂SO₄ or HClO₄) to protonate the alcohol and facilitate its departure as a water molecule, thereby generating the stable tertiary carbocation.[1][3] If the acid is not sufficiently concentrated or used in substoichiometric amounts, this carbocation formation will be inefficient.

  • Low Reaction Temperature: While initial mixing may be done at low temperatures to control exotherms, the reaction often requires warming to proceed at a reasonable rate. Insufficient thermal energy can stall the reaction at the alcohol stage.

  • Premature Quenching: Adding the reaction mixture to the aqueous quench solution too early will simply neutralize the acid and leave the unreacted alcohol.

Solution: Ensure your acid is of high quality and concentration. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed before proceeding with the aqueous workup.

Q3: My reaction produced 4-bromobenzophenone instead of the desired amine. Why did this happen?

This impurity is characteristic of Route B (Grignard addition to cyclobutanecarbonitrile). The initial Grignard addition forms an imine intermediate (or more accurately, its magnesium salt). If this intermediate is exposed to water, especially under acidic conditions during workup, it can readily hydrolyze to form the corresponding ketone, in this case, 4-bromobenzophenone (after rearrangement) or more likely, (4-bromophenyl)(cyclobutyl)methanone.[7][8][9]

Causality & Troubleshooting:

  • Ineffective Reduction: If the goal is the primary amine, the imine intermediate must be reduced in situ or immediately following its formation, before aqueous workup. Common reducing agents for this purpose include NaBH₄ or LiAlH₄.

  • Hydrolysis During Workup: The stability of the imine is pH-dependent. Acidic workups are known to accelerate hydrolysis.[7]

Solution: After the Grignard addition is complete, cool the reaction mixture and add the reducing agent directly before quenching with water or an aqueous acid solution. A non-acidic quench (e.g., saturated aq. NH₄Cl) followed by extraction and then reduction in a separate step is also a viable strategy.

Troubleshooting Guide: Side Reaction Pathways

This section addresses specific, observable problems and provides a logical workflow for identifying and mitigating the underlying side reactions.

Problem 1: Low Yield & Presence of Biphenyl Impurity

Symptom: Your final product is contaminated with 4,4'-dibromobiphenyl and/or biphenyl.

Underlying Cause: This points to side reactions involving the Grignard reagent itself, specifically Wurtz-type coupling. This occurs when the Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) starting material.

Troubleshooting Workflow:

cluster_0 Grignard Formation & Coupling Side Reaction A Observe Biphenyl Impurities (GC-MS or NMR) B Was Grignard formation slow or incomplete? A->B C Was the reaction temperature too high? A->C D Root Cause: Wurtz-Fittig Coupling (R-MgX + R-X) B->D C->D E Solution 1: Ensure Mg is highly activated (e.g., I₂ staining, grinding). D->E Optimize F Solution 2: Add aryl halide slowly to Mg suspension to maintain low [R-X]. D->F Optimize G Solution 3: Maintain gentle reflux; avoid excessive heating which promotes coupling. D->G Optimize

Caption: Troubleshooting Wurtz Coupling in Grignard Formation.

Expert Insight: The rate of Grignard formation is highly dependent on the surface area and activation state of the magnesium. If the magnesium is passivated with an oxide layer, the initiation can be sluggish, leaving a high concentration of 1-bromo-4-iodobenzene to couple with the small amount of Grignard reagent that does form.

Problem 2: Formation of an Unexpected Olefin Impurity

Symptom: NMR analysis shows signals corresponding to an alkene, likely 1-(4-bromophenyl)cyclobutene.

Underlying Cause: This side product arises from the elimination of water from the tertiary alcohol intermediate, 1-(4-bromophenyl)cyclobutanol. This is a competing reaction to the desired Ritter reaction and is also catalyzed by strong acids.

Mechanism Diagram: Elimination vs. Ritter Reaction

cluster_1 Acid-Catalyzed Pathways for Tertiary Alcohol cluster_2 Desired Pathway cluster_3 Side Reaction Alc 1-(4-Bromophenyl)cyclobutanol Carbocation Tertiary Carbocation Intermediate Alc->Carbocation Protonation & -H₂O Ritter Ritter Reaction Product (N-substituted amide) Carbocation->Ritter Elimination Elimination Product (1-(4-Bromophenyl)cyclobutene) Carbocation->Elimination Deprotonation (-H⁺) Nitrile R-C≡N Nitrile->Carbocation Nucleophilic Attack

Caption: Competing Ritter reaction and elimination pathways.

Troubleshooting & Optimization:

ParameterEffect on EliminationRecommendation for Minimizing OlefinCausality
Temperature Higher temperatures favor elimination (E1) over nucleophilic addition (SN1-type Ritter).Run the reaction at the lowest temperature that allows for a reasonable rate of amide formation (e.g., 0 °C to RT).Elimination has a higher activation energy; lower temperatures disproportionately slow the undesired pathway.
Nitrile Conc. Low nitrile concentration leaves the carbocation to undergo other reactions.Use the nitrile as the solvent or in a slight excess.According to Le Châtelier's principle, a high concentration of the nitrile nucleophile will push the equilibrium towards the desired Ritter product.
Acid Choice Highly non-coordinating counter-ions can stabilize the carbocation, allowing more time for elimination.Use sulfuric acid, where the bisulfate anion can act as a weak nucleophile or base.While still requiring a strong acid, avoiding superacids with extremely non-nucleophilic anions can sometimes temper elimination pathways.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromophenyl)cyclobutanol (Route A Intermediate)

Materials:

  • Magnesium turnings

  • 1-bromo-4-iodobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclobutanone

  • Iodine (one small crystal)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Initiation: Add magnesium turnings to the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Dissolve 1-bromo-4-iodobenzene in anhydrous THF and add it to the dropping funnel. Add a small portion (approx. 10%) to the magnesium and observe for initiation (disappearance of iodine color, gentle bubbling). If it doesn't start, gently warm with a heat gun.

  • Grignard Formation: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir at room temperature for 1 hour.

  • Addition to Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of cyclobutanone in anhydrous THF dropwise via the dropping funnel.

  • Reaction & Quench: After addition, allow the mixture to warm to room temperature and stir for 2 hours. Cool the reaction back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.[5]

Protocol 2: Ritter Reaction & Hydrolysis (Amine Formation)

Materials:

  • Crude 1-(4-bromophenyl)cyclobutanol

  • Acetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH) pellets

  • Diethylene glycol

Procedure:

  • Ritter Reaction: Cool a flask containing acetonitrile to 0 °C. To this, slowly add concentrated sulfuric acid. To this cold acid/nitrile mixture, add a solution of the crude alcohol in acetonitrile dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the alcohol.

  • Hydrolysis: In a separate flask equipped for distillation, prepare a concentrated solution of NaOH in diethylene glycol. Heat this solution to 120-140 °C.

  • Carefully add the Ritter reaction mixture to the hot caustic solution. The N-acetyl amide will hydrolyze, and the resulting primary amine will distill over. Caution: This step is highly exothermic and should be performed with extreme care behind a blast shield.

  • Purification: Collect the distillate, which will contain the amine and water. Separate the layers and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine organic layers, dry, and concentrate. Further purification can be achieved by column chromatography or distillation.

References

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link][1][10]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link][2]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link][7]

  • NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link][3]

  • BYJU'S. (n.d.). Imine Hydrolysis. Retrieved from [Link][8]

  • eGrove, University of Mississippi. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. Retrieved from [Link][4]

  • News-Medical.Net. (2018). Imine Hydrolysis. Retrieved from [Link][9]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Bromophenyl)cyclobutanamine

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful optimization of this synthesis. The following information is grounded in established principles of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, which is a cornerstone for the formation of C-N bonds.[1][2]

Introduction: Synthetic Strategy

The synthesis of 1-(4-Bromophenyl)cyclobutanamine most efficiently proceeds via a palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction couples an aryl halide (1,4-dibromobenzene) with a primary amine (cyclobutanamine). The general transformation is depicted below:

Reaction Scheme: 1,4-dibromobenzene + cyclobutanamine --(Pd catalyst, Ligand, Base)--> 1-(4-Bromophenyl)cyclobutanamine

While this reaction is powerful, its success is highly dependent on the careful selection and control of several parameters.[3] This guide will walk you through the optimization of these parameters and how to troubleshoot common issues.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of 1-(4-Bromophenyl)cyclobutanamine in a question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the most likely causes?

A1: Low to no yield in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction environment. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity:

    • Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. Older or improperly stored precursors can be inactive.

    • Ligand Degradation: Phosphine ligands are often air-sensitive. Ensure your ligand has been stored under an inert atmosphere and handled using proper air-free techniques.

    • Catalyst Poisoning: Certain functional groups, such as azo compounds, can poison the palladium catalyst.[4] Ensure your starting materials and solvent are free from such impurities.

  • Sub-optimal Reaction Conditions:

    • Base Selection: The choice of base is critical. For primary amines like cyclobutanamine, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is often the base of choice for achieving high reaction rates.[4] However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher temperatures and longer reaction times.[5]

    • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system. Toluene and dioxane are commonly used and effective solvents.[4] Ensure your solvent is thoroughly dried before use.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. A typical starting point is 80-110 °C. If you observe decomposition of your starting materials or product, a lower temperature should be explored in conjunction with a more active catalyst system.

  • Reagent Quality:

    • Purity of Starting Materials: Ensure the purity of both 1,4-dibromobenzene and cyclobutanamine. Impurities can interfere with the catalytic cycle.

    • Water Contamination: While small amounts of water can sometimes be beneficial for the reduction of Pd(II) to Pd(0), excessive water will quench the strong base and inhibit the reaction.[4]

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

A2: Several side reactions can occur in a Buchwald-Hartwig amination. The most common are hydrodehalogenation of the aryl bromide and β-hydride elimination.

  • Hydrodehalogenation: This is the reduction of the aryl bromide to the corresponding arene (bromobenzene in this case). It can be caused by β-hydride elimination from the palladium-amido intermediate.[1]

    • Mitigation: The choice of ligand is crucial here. Bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., XPhos, SPhos), are designed to promote reductive elimination of the desired product over β-hydride elimination.[3]

  • Double Arylation: Since 1,4-dibromobenzene has two bromine atoms, a potential side product is the double amination product, 1,4-bis(cyclobutylamino)benzene.

    • Mitigation: To favor mono-arylation, you can use an excess of 1,4-dibromobenzene relative to cyclobutanamine. A starting point is to use 1.5 to 2 equivalents of the aryl bromide. The unreacted aryl bromide can then be removed during purification.

  • Homocoupling: Homocoupling of the aryl halide can lead to biaryl impurities. This is less common with modern catalyst systems but can still occur.

    • Mitigation: Ensuring a well-defined active catalyst and appropriate reaction conditions can minimize this side reaction.

Q3: How do I choose the optimal palladium catalyst and ligand for this specific transformation?

A3: The selection of the palladium source and, more importantly, the phosphine ligand is critical for success.

  • Palladium Precursor: Common and effective palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. Pre-formed palladium-ligand complexes, known as pre-catalysts, can also be used and often offer higher reactivity and reproducibility.

  • Ligand Selection: For the coupling of a primary amine like cyclobutanamine, bulky, electron-rich monophosphine ligands are generally the most effective.

    • Recommended Ligands:

      • Buchwald Ligands: XPhos, SPhos, and RuPhos are excellent choices for coupling primary amines.[4] BrettPhos is specifically designed for primary amines and offers good selectivity.[4]

      • Josiphos Ligands: These are bulky, bidentate ferrocenyl phosphine ligands that have also shown high activity in aminations.[6]

The choice of ligand can significantly impact reaction rate and selectivity. It is often necessary to screen a small number of ligands to identify the optimal one for a specific substrate combination.

Q4: My reaction seems to stall before completion. What could be the issue?

A4: Reaction stalling can be due to catalyst deactivation or insolubility issues.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may oxidize over the course of the reaction if the inert atmosphere is not strictly maintained. Additionally, the formation of off-cycle palladium species can inhibit the reaction. Using a higher catalyst loading or a more robust pre-catalyst may help.

  • Insolubility: As the reaction proceeds, inorganic salts are formed as byproducts. These can precipitate and coat the reactants or catalyst, hindering the reaction.[5]

    • Mitigation: Ensure vigorous stirring throughout the reaction. In some cases, grinding the inorganic base before use can improve its solubility and reactivity.[5] Using a co-solvent might also improve the solubility of all components.

Q5: What is the best way to purify the final product, 1-(4-Bromophenyl)cyclobutanamine?

A5: Purification of the product from the reaction mixture typically involves a few key steps:

  • Workup: After cooling the reaction to room temperature, it is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Removal of Palladium Residues: The crude product will contain residual palladium catalyst. This can often be removed by filtering the crude product solution through a plug of silica gel or Celite®.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system. The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis.

Experimental Protocols

Optimized Protocol for the Synthesis of 1-(4-Bromophenyl)cyclobutanamine

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1,4-Dibromobenzene

  • Cyclobutanamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add 1,4-dibromobenzene (1.2 mmol) and anhydrous toluene (5 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add cyclobutanamine (1.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(4-Bromophenyl)cyclobutanamine.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst, sub-optimal conditions (base, solvent, temp.), impure reagentsCheck reagent quality, use fresh catalyst/ligand, screen different bases (e.g., NaOtBu, Cs₂CO₃), ensure anhydrous conditions, optimize temperature.
Side Product Formation Hydrodehalogenation, double arylationUse bulky, electron-rich ligands (e.g., XPhos), use an excess of 1,4-dibromobenzene.
Reaction Stalls Catalyst deactivation, insolubilityMaintain a strict inert atmosphere, increase catalyst loading, ensure vigorous stirring, consider a co-solvent.
Difficult Purification Residual palladium, close-eluting impuritiesFilter through silica/Celite® plug, optimize chromatography conditions (solvent system, gradient).

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord Deprotonation Deprotonation (Amido Complex) AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 end RedElim->end product Ar-NR'₂ RedElim->product start start->Pd0 Catalyst Precursor amine R'₂NH amine->AmineCoord base Base base->Deprotonation aryl_halide Ar-X aryl_halide->OxAdd

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_reagents->start Impurities Found check_catalyst Verify Catalyst/Ligand Activity & Handling check_reagents->check_catalyst Reagents OK check_catalyst->start Degradation Suspected optimize_base Screen Bases (e.g., NaOtBu, K₃PO₄) check_catalyst->optimize_base Catalyst OK optimize_ligand Screen Ligands (e.g., XPhos, RuPhos) optimize_base->optimize_ligand Base Optimized optimize_temp Adjust Temperature optimize_ligand->optimize_temp Ligand Optimized success Successful Reaction optimize_temp->success Temp Optimized

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amine Arylation. Chemical Reviews, 116(19), 12564–12649.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. [Link]

Sources

Optimization

Technical Support Center: Resolving Impurities in 1-(4-Bromophenyl)cyclobutanamine Samples

Welcome to the technical support center for 1-(4-Bromophenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve puri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Bromophenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis, purification, and handling of this compound. Our approach is rooted in fundamental chemical principles and validated analytical techniques to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to provide direct answers to common observational problems you might encounter in the lab.

Q1: My NMR spectrum shows unexpected peaks in the aromatic region. What could they be?

Unexpected signals in the aromatic region of your ¹H-NMR spectrum often point to impurities related to the starting materials or side-reactions involving the bromophenyl ring.

  • Causality: The synthesis of 1-(4-bromophenyl)cyclobutanamine likely involves precursors such as 1,4-dibromobenzene or 4-bromoiodobenzene. Incomplete reactions or side reactions can lead to the presence of these starting materials or other brominated aromatic byproducts in your final product.[1]

  • Troubleshooting Steps:

    • Reference Spectra: Compare your spectrum to a reference spectrum of pure 1-(4-bromophenyl)cyclobutanamine if available.

    • Spiking Study: If you suspect a specific impurity (e.g., 1,4-dibromobenzene), "spike" a small sample of your product with a tiny amount of the suspected impurity and re-acquire the NMR. An increase in the intensity of the unknown peak confirms its identity.

    • 2D-NMR: Techniques like COSY and HMBC can help in elucidating the structure of unknown impurities by revealing proton-proton and proton-carbon correlations.[2]

    • HPLC/GC-MS Analysis: For a more quantitative assessment, use a chromatographic method to separate and identify the impurities.

Q2: My HPLC chromatogram shows a broad peak for my main compound and several smaller, poorly resolved peaks. How can I improve the separation?

Poor peak shape and resolution in HPLC are often due to interactions between the basic amine and the acidic silica-based column packing, or an inappropriate mobile phase.

  • Causality: The primary amine in 1-(4-bromophenyl)cyclobutanamine is basic and can interact strongly with the acidic silanol groups on the surface of C18 columns, leading to peak tailing and broadening.

  • Troubleshooting Workflow:

start Poor HPLC Resolution step1 Modify Mobile Phase Add a competing base (e.g., 0.1% Triethylamine or Diethylamine) to the mobile phase. This neutralizes the active silanol sites on the column. start->step1 step2 Adjust pH Increase the pH of the aqueous portion of the mobile phase (e.g., using a phosphate or ammonium acetate buffer) to suppress the ionization of the amine. step1->step2 step3 Change Column Consider using a column with a different stationary phase, such as a polymer-based column or one with end-capping to minimize silanol interactions. step2->step3 step4 Optimize Gradient If using a gradient, adjust the slope to improve the separation of closely eluting impurities. step3->step4 end Improved Separation step4->end

Caption: Workflow for improving HPLC separation of 1-(4-Bromophenyl)cyclobutanamine.

Q3: I see an unexpected mass in my GC-MS analysis that doesn't correspond to my product or starting materials. What could be the cause?

Thermal degradation in the GC inlet can lead to the formation of artifacts that are not present in the original sample.

  • Causality: Primary amines, especially those with a benzylic-like position such as 1-(4-bromophenyl)cyclobutanamine, can be susceptible to thermal degradation or rearrangement in the hot GC injector port.[3]

  • Troubleshooting Steps:

    • Lower Injector Temperature: Reduce the injector port temperature in increments of 20-30°C to see if the intensity of the unexpected peak decreases.

    • Derivatization: Convert the amine to a more thermally stable derivative, such as a TMS (trimethylsilyl) or TBDMS (tert-butyldimethylsilyl) derivative, before GC-MS analysis. This can prevent on-column degradation.[3]

    • Use an Alternative Technique: If thermal degradation is persistent, use a non-destructive technique like HPLC-MS or NMR for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my 1-(4-Bromophenyl)cyclobutanamine sample?

The impurity profile can vary depending on the synthetic route, but common impurities fall into these categories:

  • Starting Materials: Unreacted 4-bromophenyl-containing precursors (e.g., 4-bromoacetophenone, 1-bromo-4-iodobenzene) and cyclobutanone.[1]

  • Reagents: Residual catalysts or reagents from the synthesis.

  • By-products:

    • Over-alkylation/arylation products: If the amine is formed via reductive amination, di-alkylation can occur.

    • Elimination products: Formation of an alkene through the elimination of the amine group.

  • Degradation Products: The compound may degrade upon exposure to light, heat, or strong acids/bases.[4][5] Conducting forced degradation studies can help identify potential degradation products.[4][6]

Impurity Category Potential Compounds Typical Analytical Method for Detection
Starting Materials 1-Bromo-4-iodobenzene, CyclobutanoneGC-MS, HPLC
By-products Di-(1-(4-bromophenyl)cyclobutyl)amineHPLC-MS, NMR
Degradation Products 4-Bromobenzaldehyde, 4-Bromobenzoic acidHPLC, GC-MS
Q2: What is the best general-purpose method for purifying 1-(4-Bromophenyl)cyclobutanamine?

For general-purpose purification, column chromatography is often the most effective method. For higher purity requirements, preparative HPLC is recommended.[7]

  • Column Chromatography Protocol:

    • Stationary Phase: Use silica gel as the stationary phase. To mitigate the issues of the basic amine strongly adsorbing to the acidic silica, you can either:

      • Treat the silica gel with a dilute solution of triethylamine in your eluent before packing the column.[8]

      • Use commercially available deactivated silica gel.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The addition of a small amount (0.1-1%) of triethylamine or ammonia to the eluent can significantly improve the elution of the amine and reduce tailing.[9]

    • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC), visualizing the spots with a UV lamp and/or a potassium permanganate stain.

  • Recrystallization: If the crude product is semi-crystalline, recrystallization can be an effective and scalable purification method.[10]

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • For Amines: Consider forming a salt (e.g., hydrochloride) by adding a solution of HCl in an organic solvent like diethyl ether or isopropanol.[11][12] The salt often has different solubility characteristics and may crystallize more readily, excluding neutral organic impurities. The free base can then be regenerated by neutralization.

Q3: How should I store 1-(4-Bromophenyl)cyclobutanamine to minimize degradation?

To ensure the long-term stability of 1-(4-Bromophenyl)cyclobutanamine, it should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: Use a well-sealed, amber glass vial to protect from light and moisture.

  • Purity: Highly pure material is generally more stable. Impurities can sometimes catalyze degradation. A stable product should maintain at least 90% of its initial concentration over time under specified storage conditions.[13]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is a cornerstone technique for purity analysis in the pharmaceutical industry.[14][15][16][17]

  • Starting Method Parameters:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Principle: NMR provides detailed information about the chemical structure of a molecule and can be used to identify and quantify impurities.[18][19]

  • Procedure:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a ¹H-NMR spectrum. The signals for 1-(4-bromophenyl)cyclobutanamine are expected in the aromatic region (around 7.0-7.5 ppm) and the aliphatic region (for the cyclobutane and amine protons).[20][21]

    • Acquire a ¹³C-NMR spectrum for further structural confirmation.

    • If necessary, perform 2D-NMR experiments (COSY, HSQC, HMBC) to confirm connectivity and identify unknown impurities.[2]

Purification Workflows

Decision Tree for Purification Strategy

start Crude 1-(4-Bromophenyl)cyclobutanamine purity_check Assess Purity by HPLC/TLC start->purity_check decision Purity > 95%? purity_check->decision recrystallization Recrystallization Good for removing minor, less soluble impurities. decision->recrystallization Yes column Column Chromatography Effective for separating a wider range of impurities. decision->column No final_product Pure Product recrystallization->final_product prep_hplc prep_hplc column->prep_hplc If purity is still insufficient column->final_product prep_hplc->final_product

Caption: A decision-making workflow for selecting the appropriate purification method.

References

  • Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations.
  • Pandit, S. B., Upaganlawar, A. B., Mahajan, M. S., Upasani, C. D., & Aware, V. S. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • The Gas-Chromatographic Determination of Aromatic Amines after Bromination in Surface W
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI.
  • Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. (2025, May 19).
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. (2022, March 5). PubMed.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
  • Development of forced degradation and stability indic
  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • The Power of Prepar
  • Mastering Pharmaceutical Impurity Isolation Str
  • Purification of amine reaction mixtures.
  • (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
  • Supporting inform
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Analytical Methods. OPUS.
  • The Gas-Chromatographic Determination of Aromatic Amines after Bromination in Surface W
  • 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline.
  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Challenges in GC-MS analysis: Case studies on phenibut and ethylphenid
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • ChemInform Abstract: Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit.
  • asian journal of chemistry.
  • Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy.
  • III Analytical Methods.
  • Application Compendium Solutions for Prepar
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods. PubMed.
  • gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. (2023, May 24).
  • Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. (2018, March 15). PubMed.
  • CA2749893A1 - 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h).
  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board.
  • Development and Validation of Analytical Methods for Pharmaceuticals.
  • Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temper
  • 1-(4-bromophenyl)cyclobutanol | 19936-14-2. (2025, July 24). ChemicalBook.
  • Forced Degradation Studies Research Articles - Page 1. R Discovery.
  • Review of Characteristics and Analytical Methods for Determin
  • Stability of Nitrofurantoin in Extemporaneously Compounded Suspensions.

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(4-Bromophenyl)cyclobutanamine

Welcome to the technical support center for the crystallization of 1-(4-Bromophenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(4-Bromophenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystals of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My 1-(4-Bromophenyl)cyclobutanamine is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: "Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This typically occurs when the solute is highly supersaturated at a temperature above its melting point in the solvent system, or when significant impurities are present, which can depress the melting point of the solid.[1] An oiled-out compound rarely forms pure crystals upon solidification.[1]

Troubleshooting Strategies:

  • Increase the Solvent Volume: The most immediate step is to return the oiled-out solution to the heat source and add more of the primary solvent.[1] This reduces the supersaturation level, potentially allowing the solution to cool to a temperature below the compound's melting point before crystallization begins.

  • Slow Down the Cooling Rate: Rapid cooling can lead to a sudden increase in supersaturation, promoting oiling out.[3] Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. You can insulate the flask to slow down the cooling process.

  • Change the Solvent System: If the issue persists, your solvent may be too good a solvent for 1-(4-Bromophenyl)cyclobutanamine. Consider using a less effective solvent or a binary solvent system.[3] In a binary system, you would dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble, until turbidity is observed.

  • Seeding: Introducing a seed crystal of 1-(4-Bromophenyl)cyclobutanamine can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.[2][3]

Q2: I'm not getting any crystals to form, even after cooling the solution. What should I do?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. This could be due to using too much solvent or the compound having a higher solubility in the chosen solvent than anticipated.

Methods to Induce Crystallization:

  • Scratching the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[4][5] The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: As mentioned previously, adding a small crystal of the desired compound can initiate crystallization.[3][4][5] If you don't have a seed crystal, you can try dipping a glass rod into the solution, allowing the solvent to evaporate to leave a thin film of solid, and then re-inserting the rod into the solution.[4][5]

  • Reducing the Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration of the solute.[1] Be careful not to evaporate too much solvent too quickly, as this can lead to rapid, impure crystallization.

  • Using an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent in which your compound has low solubility. Add the anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.

Q3: The crystals I've obtained are very small, like a fine powder. How can I grow larger crystals?

A3: The formation of very small crystals suggests that the nucleation rate was much higher than the crystal growth rate. This often happens with rapid cooling or high levels of supersaturation.

Strategies for Growing Larger Crystals:

  • Slower Cooling: A slower cooling rate allows for fewer nucleation sites to form and promotes the growth of existing crystals.[3] Let the solution cool to room temperature undisturbed before moving it to a colder environment.

  • Reduce Supersaturation: Using a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature can lead to a more gradual increase in supersaturation upon cooling, favoring the growth of larger crystals.[1]

  • Solvent Selection: The choice of solvent can significantly impact crystal morphology.[6][7] Experiment with different solvents or solvent mixtures to find conditions that favor slower crystal growth.

  • Minimize Agitation: While some agitation can be beneficial, vigorous stirring can increase the rate of secondary nucleation, leading to smaller crystals. Allow the solution to cool without stirring.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to resolving common crystallization challenges with 1-(4-Bromophenyl)cyclobutanamine.

Issue 1: Persistent Oiling Out

If the initial troubleshooting steps for oiling out fail, a more systematic approach is needed.

Protocol for Overcoming Persistent Oiling Out:

  • Re-dissolve the Oil: Heat the mixture to dissolve the oil completely.

  • Add More "Good" Solvent: Add an additional 10-20% of the primary solvent to ensure the compound remains in solution at a higher temperature.

  • Hot Filtration: If you suspect insoluble impurities are promoting oiling out, perform a hot filtration to remove them.

  • Slow Cooling: Allow the flask to cool very slowly. You can place it in a beaker of hot water and allow the entire setup to cool to room temperature.

  • Solvent System Modification: If oiling out still occurs, a change in solvent is likely necessary. The table below provides a starting point for solvent selection.

Table 1: Solvent Properties for Crystallization of Aromatic Amines

SolventBoiling Point (°C)Polarity IndexComments
Ethanol785.2Good for many aromatic amines, but may be too strong a solvent.
Isopropanol824.3A slightly less polar alcohol, may be a good alternative to ethanol.
Toluene1112.4A non-polar solvent, can be effective for less polar compounds.
Heptane980.1A non-polar solvent, often used as an anti-solvent.
Ethyl Acetate774.4A moderately polar solvent.
Acetonitrile826.2A polar aprotic solvent.

Note: The ideal solvent is one in which 1-(4-Bromophenyl)cyclobutanamine has high solubility at elevated temperatures and low solubility at room temperature or below.

Issue 2: Poor Crystal Yield

A low yield can be frustrating. Here's how to diagnose and address the problem.

Troubleshooting Low Yield:

  • Check the Mother Liquor: After filtering your crystals, evaporate a small amount of the mother liquor. If a significant amount of solid remains, too much solvent was used.[1] You can attempt to recover a second crop of crystals by concentrating the mother liquor and re-cooling.[1]

  • Ensure Complete Crystallization: Make sure you have allowed sufficient time for crystallization to occur and that the solution has been cooled to a low enough temperature.

  • Minimize Transfer Losses: Be meticulous during filtration and transfer steps to avoid losing product.

  • Wash with Cold Solvent: When washing the crystals after filtration, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of your product.

Issue 3: Impure Crystals

The primary goal of crystallization is purification. If your crystals are still impure, consider the following.

Strategies for Improving Purity:

  • Recrystallization: A second crystallization is often necessary to achieve high purity.

  • Charcoal Treatment: If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1] Use charcoal sparingly, as it can also adsorb your product.

  • Impact of Impurities: Be aware that impurities can become incorporated into the crystal lattice, making them difficult to remove.[8][9][10] Structurally similar impurities are particularly challenging. Understanding the potential side-products of your synthesis can help in devising a purification strategy. For instance, unreacted starting materials or byproducts from the synthesis of 1-(4-Bromophenyl)cyclobutanamine can co-crystallize.[8][9]

Visualizing the Process: Workflows and Diagrams

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

Crystallization Troubleshooting start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes induce_crystallization Induce Crystallization (Scratch, Seed, Reduce Solvent) crystals_form->induce_crystallization No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot Oiling Out (Add Solvent, Slow Cooling) oiling_out->troubleshoot_oiling Yes analyze Analyze Purity and Yield filter_wash->analyze induce_crystallization->cool troubleshoot_oiling->dissolve

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Binary Solvent Crystallization Protocol

This diagram illustrates the steps involved in performing a crystallization using a binary solvent system.

Binary Solvent Crystallization start Start dissolve Dissolve Compound in Minimum Hot 'Good' Solvent start->dissolve add_antisolvent Add 'Poor' Solvent (Anti-solvent) Dropwise until Turbidity Persists dissolve->add_antisolvent redissolve Add a Few Drops of 'Good' Solvent to Redissolve add_antisolvent->redissolve cool Slowly Cool to Room Temperature redissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Filter and Wash with Cold 'Poor' Solvent ice_bath->filter end Dry Crystals filter->end

Caption: Step-by-step protocol for crystallization using a binary solvent system.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Myerson, A. S. (Ed.). (2002).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]

  • Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2018). National Center for Biotechnology Information. [Link]

  • Zhang, B., Ådnebergli, I., Stefanidis, G. D., & Van Gerven, T. (2020). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. [Link]

  • Wood, B., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1615-1625. [Link]

  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. (2012). National Center for Biotechnology Information. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Wood, B., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]

  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. [Link]

  • How to avoid the formation of oil droplets during recrystallization?. (2014, June 30). ResearchGate. [Link]

  • 1-(4-Bromophenyl)ethanone oxime (1). (n.d.). Organic Syntheses. [Link]

  • Industrial importance of controlling crystal habit. (2023, January 12). Technobis. [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • 3.5: Inducing Recrystallization - Chemistry LibreTexts. (2021, August 20). Chemistry LibreTexts. [Link]

Sources

Optimization

avoiding degradation of 1-(4-Bromophenyl)cyclobutanamine during storage

Welcome to the dedicated technical support center for 1-(4-Bromophenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1-(4-Bromophenyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its storage and handling. Our goal is to provide you with the expertise and practical solutions necessary to maintain the quality of your research.

I. Introduction: The Criticality of Proper Storage

1-(4-Bromophenyl)cyclobutanamine is a key building block in medicinal chemistry and drug discovery. The purity and stability of this compound are paramount to the reliability and reproducibility of experimental results. Degradation of this amine can lead to the formation of impurities that may interfere with downstream applications, yielding misleading data and potentially compromising the efficacy and safety of synthesized compounds. This guide provides a comprehensive overview of best practices for storage to mitigate degradation and ensure the highest quality of your starting material.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(4-Bromophenyl)cyclobutanamine?

For optimal stability, 1-(4-Bromophenyl)cyclobutanamine, particularly in its hydrochloride salt form, should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes exposure to atmospheric moisture and oxygen, which are key contributors to degradation. The area should be dry and well-ventilated.[2][3][4]

Q2: How does the free base form's storage differ from the hydrochloride salt?

The free base of 1-(4-Bromophenyl)cyclobutanamine is more susceptible to degradation, particularly through oxidation and reaction with atmospheric carbon dioxide. Therefore, in addition to the conditions recommended for the HCl salt, it is crucial to maintain a strictly inert atmosphere and consider storage at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.

Q3: What are the visible signs of degradation?

While not always apparent, visual inspection can sometimes indicate degradation. Signs to look for include:

  • Color Change: A shift from a white or off-white solid to a yellowish or brownish hue can suggest the formation of chromophoric degradation products.

  • Clumping or Caking: This may indicate the absorption of moisture, which can accelerate hydrolytic degradation.

  • Incomplete Dissolution: Difficulty in dissolving the compound in a solvent in which it is known to be soluble can be a sign of impurity formation.

Q4: What is the expected shelf-life of 1-(4-Bromophenyl)cyclobutanamine?

The shelf-life is highly dependent on the storage conditions. When stored under ideal conditions (room temperature, inert atmosphere, tightly sealed), the hydrochloride salt is expected to be stable for several years. However, it is best practice to re-analyze the purity of the compound if it has been in storage for an extended period or if there are any doubts about the storage integrity.

Q5: What are the likely degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways are likely to be:

  • Oxidation: The amine functional group is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species. The cyclobutane ring can also undergo oxidative cleavage under harsh conditions.

  • Hydrolysis: While generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to reactions involving the amine or the cyclobutane ring.

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, potentially leading to dehalogenation or other photochemical reactions. It is recommended to store the compound in a light-resistant container.

III. Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a systematic approach to troubleshooting potential degradation issues with your 1-(4-Bromophenyl)cyclobutanamine.

A. Initial Assessment

If you suspect degradation, begin with a thorough visual inspection and review of your storage and handling procedures.

Observation Potential Cause Recommended Action
Color Change (White to Yellow/Brown) Oxidation, PhotodegradationAssess purity via HPLC/TLC. If degraded, consider purification or acquiring a new batch. Implement storage in an amber vial under an inert atmosphere.
Clumping/Caking of Solid Moisture AbsorptionDry the sample under vacuum. Assess purity. Store in a desiccator over a suitable drying agent.
Inconsistent Experimental Results Presence of ImpuritiesPerform a full purity analysis (HPLC, NMR). Compare with the certificate of analysis of a fresh batch.
B. Analytical Workflow for Purity Assessment

A definitive assessment of purity requires analytical characterization. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.

Experimental Protocol: Purity Analysis by HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-(4-Bromophenyl)cyclobutanamine.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the main compound and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • The presence of new or significantly larger impurity peaks compared to a reference standard indicates degradation.

Diagram: Troubleshooting Workflow for Suspected Degradation

degradation_workflow start Suspected Degradation visual_inspection Visual Inspection (Color, Clumping) start->visual_inspection storage_review Review Storage Conditions (Temp, Atmosphere, Light) start->storage_review analytical_purity Perform Purity Analysis (HPLC, TLC, NMR) visual_inspection->analytical_purity storage_review->analytical_purity compare_coa Compare to Certificate of Analysis or Reference Standard analytical_purity->compare_coa decision Assess Severity of Degradation compare_coa->decision acceptable Purity Acceptable Continue Use decision->acceptable Minor or No Degradation unacceptable Purity Unacceptable decision->unacceptable Significant Degradation implement_changes Implement Corrective Storage Procedures acceptable->implement_changes purify Purify Material (e.g., Recrystallization) unacceptable->purify discard Discard and Procure New Batch unacceptable->discard purify->analytical_purity Re-analyze discard->implement_changes

Caption: A decision-making workflow for troubleshooting suspected degradation of 1-(4-Bromophenyl)cyclobutanamine.

C. Potential Degradation Pathways and Products

Understanding the potential degradation pathways can aid in the identification of impurities. Forced degradation studies, which involve subjecting the compound to harsh conditions, are instrumental in elucidating these pathways.[5][6][7][8]

Diagram: Potential Degradation Pathways

degradation_pathways cluster_degradation Degradation Pathways main 1-(4-Bromophenyl)cyclobutanamine C₁₀H₁₂BrN oxidation Oxidation N-oxide, Ring-opened products main->oxidation O₂, Heat hydrolysis Hydrolysis Potential ring opening (harsh conditions) main->hydrolysis H₂O, pH extremes photodegradation Photodegradation De-brominated species main->photodegradation UV Light

Caption: Potential degradation pathways for 1-(4-Bromophenyl)cyclobutanamine under various stress conditions.

IV. Best Practices for Long-Term Storage

To ensure the longevity and reliability of your 1-(4-Bromophenyl)cyclobutanamine, adhere to the following best practices:

  • Inert Atmosphere: Always store under an inert gas like argon or nitrogen to prevent oxidation.

  • Tightly Sealed Containers: Use high-quality, well-sealed containers to prevent moisture ingress.

  • Controlled Temperature: Store at room temperature unless the free base form is being used, in which case refrigeration is recommended.[1]

  • Light Protection: Utilize amber or opaque containers to protect the compound from light-induced degradation.

  • Proper Labeling: Clearly label the container with the date of receipt and the date it was first opened.

  • Regular Purity Checks: For long-term storage, it is advisable to periodically re-assess the purity of the compound, especially before use in critical applications.

By implementing these guidelines, you can significantly minimize the risk of degradation and ensure the integrity of your 1-(4-Bromophenyl)cyclobutanamine for consistent and reliable research outcomes.

V. References

  • Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. (2015). ResearchGate. [Link]

  • Forced degradation studies of biopharmaceuticals: Selection of stress conditions. (2015). PubMed. [Link]

  • Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. (n.d.). ResearchGate. [Link]

  • Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (n.d.). RSC Publishing. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). National Institutes of Health. [Link]

  • The proposed degradation pathways of AZ under stress storage conditions... (n.d.). ResearchGate. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. (2000). USGS Publications Warehouse. [Link]

  • Stress studies on acyclovir. (2008). PubMed. [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. (2012). ResearchGate. [Link]

  • 4-Bromophenylhydrazine hydrochloride. (n.d.). PubChem. [Link]

  • Degradation Susceptibility of Al-2.18Mg-1.92Li Alloy in Severe Environmental Conditions. (2021). MDPI. [Link]

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2024). MDPI. [Link]

  • Safety Data Sheet. (2025). AA Blocks. [Link]

  • Identification of the major degradation pathways of ticagrelor. (2015). PubMed. [Link]

  • Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. (2023). National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Methods for 1-(4-Bromophenyl)cyclobutanamine Detection

An Application Scientist's Guide to Method Refinement Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analytical detection of 1-(4-Bromophenyl)cyclobutanamine. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Method Refinement

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical detection of 1-(4-Bromophenyl)cyclobutanamine. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust, accurate, and reliable methods for the quantification and identification of this compound. As a key intermediate in pharmaceutical synthesis, ensuring its purity and identity is paramount. This document provides field-proven insights in a direct question-and-answer format, addressing common challenges and offering systematic troubleshooting solutions.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1]. All methodologies discussed herein are grounded in established principles of analytical chemistry and align with regulatory expectations, such as those outlined by the International Council on Harmonisation (ICH)[2][3].

Frequently Asked Questions (FAQs): Method Selection & Initial Setup

This section addresses preliminary questions to help you select the most appropriate analytical technique for your specific needs.

Question: What are the primary analytical methods for analyzing 1-(4-Bromophenyl)cyclobutanamine?

Answer: The three most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Primarily with UV detection (HPLC-UV), this is the workhorse for quantitative analysis due to its robustness, precision, and applicability to non-volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both identification and quantification, especially for identifying volatile impurities. However, it requires careful consideration of the analyte's thermal stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation and confirmation. While not typically used for routine quantification, it is invaluable for characterizing the reference standard and identifying unknown impurities.

Question: How do I choose between HPLC and GC-MS for routine quantification?

Answer: The choice depends on the compound's properties and the analytical goal.

  • Choose HPLC if: Your primary need is precise and accurate quantification in bulk material or formulations. 1-(4-Bromophenyl)cyclobutanamine is a non-volatile amine, making it perfectly suited for Reverse-Phase HPLC (RP-HPLC). It avoids the potential for thermal degradation that can occur in a hot GC inlet[4].

  • Choose GC-MS if: Your goal is to identify and quantify low-level volatile or semi-volatile impurities alongside the main compound. The amine group in your analyte can interact with active sites in the GC system, potentially causing poor peak shape. This can often be overcome by chemical derivatization to make the molecule more volatile and less polar[4][5].

Question: When is NMR spectroscopy the most appropriate tool?

Answer: NMR is essential for definitive structural confirmation of your reference standard and for identifying major unknown impurities or degradation products[6]. For instance, ¹H and ¹³C NMR can confirm the connectivity of the bromophenyl and cyclobutanamine moieties, ensuring you are analyzing the correct isomer[5][7]. It is a qualitative tool first and foremost, providing unequivocal structural information that mass spectrometry alone cannot.

Question: Do I need to derivatize 1-(4-Bromophenyl)cyclobutanamine for analysis?

Answer:

  • For HPLC: No, derivatization is generally not necessary. The primary amine provides sufficient polarity for good retention on a C18 column, and the phenyl ring offers a strong chromophore for UV detection.

  • For GC-MS: It is highly recommended. Primary amines like this one are notorious for interacting with active silanol groups in GC liners and columns, leading to severe peak tailing[8]. Derivatization, for example, by acylation (e.g., with trifluoroacetic anhydride), masks the active amine proton, reducing these interactions and dramatically improving peak shape and reproducibility[5].

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Even robust HPLC methods can encounter issues. This section provides a systematic approach to diagnosing and resolving common problems.

Logical Workflow for Troubleshooting HPLC Retention Time Variability

hplc_troubleshooting start Problem: Retention Time (RT) Shifting check_pump Is the pump pressure stable and correct? start->check_pump check_mobile_phase Was the mobile phase prepared fresh and accurately? check_pump->check_mobile_phase Yes fix_pump Action: Check for leaks, purge pump, sonicate check valves. check_pump->fix_pump No check_column_temp Is the column oven on and at the correct temperature? check_mobile_phase->check_column_temp Yes fix_mobile_phase Action: Prepare fresh mobile phase. Ensure components are fully mixed. check_mobile_phase->fix_mobile_phase No check_equilibration Was the column fully equilibrated? check_column_temp->check_equilibration Yes fix_column_temp Action: Set correct temperature and allow system to stabilize. check_column_temp->fix_column_temp No fix_equilibration Action: Equilibrate for at least 10-15 column volumes before injection. check_equilibration->fix_equilibration No end_node System Stabilized check_equilibration->end_node Yes fix_pump->end_node fix_mobile_phase->end_node fix_column_temp->end_node fix_equilibration->end_node

Caption: A systematic workflow for diagnosing and resolving retention time shifts in HPLC.

Question: My peak for 1-(4-Bromophenyl)cyclobutanamine is tailing. What is the cause and how do I fix it?

Answer:

  • Causality: Peak tailing for a basic compound like an amine is often caused by secondary interactions between the positively charged amine (at acidic or neutral pH) and residual, negatively charged silanol groups on the silica-based column packing. This is a common issue that can compromise peak integration and reduce accuracy.

  • Solution Pathway:

    • Mobile Phase pH Adjustment: The most direct solution is to adjust the mobile phase pH. Adding a small amount of a competing base, like triethylamine (TEA) at 0.1%, can mask the silanol groups. Alternatively, operating at a higher pH (e.g., pH > 8, using a hybrid or pH-stable column) will deprotonate the silanol groups, eliminating the interaction.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize accessible silanols. Ensure you are using such a column. If your column is old, it may have lost its deactivation and needs to be replaced[9].

    • Lower Analyte Concentration: Column overload can also cause peak asymmetry. Try diluting your sample to see if the peak shape improves[10].

Question: The retention time of my analyte is drifting to shorter times with each injection. What's happening?

Answer:

  • Causality: A consistent drift to shorter retention times often indicates that the column is not fully equilibrated with the mobile phase before the first injection, or there's a slow change in the mobile phase composition. For ionizable compounds, temperature fluctuations can also significantly impact retention[11].

  • Solution Pathway:

    • Ensure Full Equilibration: Before starting a sequence, equilibrate the column with the mobile phase for at least 10-15 column volumes. Watch the baseline on your detector; it should be stable before you inject.

    • Check Mobile Phase: Ensure your mobile phase components are fully mixed and degassed. If you are using a gradient, ensure the pump's proportioning valves are functioning correctly. Premixing the mobile phase can sometimes resolve issues with pump mixing[10].

    • Use a Column Oven: Temperature has a significant effect on viscosity and retention. A thermostatically controlled column oven is essential for reproducible chromatography. Ensure it is set to a stable temperature (e.g., 30-40 °C).

Question: I am seeing "ghost peaks" in my blank injections. Where are they coming from?

Answer:

  • Causality: Ghost peaks are peaks that appear in blank runs and are typically due to carryover from a previous injection or contamination in the system[12]. This can happen if the analyte is retained somewhere in the injection port, on the needle, or at the head of the column.

  • Solution Pathway:

    • Implement a Strong Needle Wash: The autosampler's needle wash is the first line of defense. Use a wash solvent that is stronger than your mobile phase (e.g., if your mobile phase is 50:50 methanol:water, use 100% methanol or acetonitrile for the needle wash).

    • Clean the Injection Port: Contamination can build up in the injector rotor seal. Follow the manufacturer's instructions for cleaning or replacing this part.

    • Introduce a Wash Gradient: At the end of each analytical run, program a high-organic "wash" step in your gradient to elute any strongly retained compounds from the column before the next injection.

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS presents a different set of challenges, often related to sample introduction and thermal stability.

Logical Workflow for Troubleshooting GC-MS Peak Tailing

gc_troubleshooting start Problem: Severe Peak Tailing for Amine check_derivatization Is the analyte derivatized? start->check_derivatization action_derivatize Action: Derivatize amine (e.g., acylation) to block active proton. This is the most robust solution. check_derivatization->action_derivatize No end_node Peak Shape Improved check_derivatization->end_node Yes check_liner Are you using a deactivated liner? check_column Is the column base-deactivated and in good condition? check_liner->check_column Yes action_liner Action: Replace with a new, base-deactivated liner. Trim the column front. check_liner->action_liner No check_temp Is the inlet temperature too high, causing degradation? check_column->check_temp Yes action_column Action: Replace with a new base-deactivated column (e.g., WAX or specified for amines). check_column->action_column No action_temp Action: Lower inlet temperature in 25°C increments to find optimal point without degradation. check_temp->action_temp Yes check_temp->end_node No action_derivatize->check_liner action_liner->end_node action_column->end_node action_temp->end_node

Caption: A decision tree for resolving peak tailing of amines in GC-MS analysis.

Question: I am getting no peak or a very small, broad peak for my analyte. What is the issue?

Answer:

  • Causality: This is a classic symptom of either analyte degradation in the hot GC inlet or irreversible adsorption onto active sites within the system[4][13]. The primary amine of 1-(4-Bromophenyl)cyclobutanamine is highly susceptible to both issues.

  • Solution Pathway:

    • Check for System Activity: The first step is to confirm your GC system is inert. Inject a "GC Health Check" mix that includes active compounds (like pyridine or an alcohol). If these also show poor peak shape, your system needs maintenance.

    • Inlet Maintenance: Replace the inlet liner, septum, and O-ring. Use a liner specifically designed for active compounds (base-deactivated). Trim 5-10 cm from the front of the column to remove any non-volatile residue that may have accumulated[14].

    • Lower Inlet Temperature: High inlet temperatures can cause thermal degradation. Try reducing the injector temperature incrementally (e.g., from 250 °C down to 200 °C) to see if peak response improves[4].

    • Derivatize: As mentioned previously, derivatizing the amine is the most reliable way to prevent both adsorption and potential degradation, leading to sharp, symmetrical peaks and reliable quantification[5].

Question: My mass spectrum for the peak looks strange, or the library match is poor. Why?

Answer:

  • Causality: An unexpected mass spectrum can be due to several factors: co-elution with an impurity, in-source fragmentation/rearrangement, or thermal degradation in the GC producing a different compound than what was injected. For example, some amines can undergo cyclization under thermal stress[4].

  • Solution Pathway:

    • Check for Co-elution: Review the total ion chromatogram (TIC) carefully. Is the peak perfectly symmetrical? Extract key ions you would expect from your molecule (e.g., the molecular ion, fragments containing bromine) and see if their peak apexes align perfectly. If not, you have co-elution, and the chromatographic method needs to be optimized for better resolution[15].

    • Lower Ion Source Temperature: A high ion source temperature in the mass spectrometer can sometimes induce additional fragmentation. Check if this parameter can be optimized.

    • Confirm with a Standard: Inject a known pure reference standard of 1-(4-Bromophenyl)cyclobutanamine. The spectrum you obtain from this is your benchmark. If the spectrum from your sample differs, it indicates the presence of impurities or degradation products.

Experimental Protocols & Data

Method validation is a documented process to demonstrate that an analytical method is suitable for its intended purpose[16]. The following protocols are starting points and must be fully validated according to ICH guidelines (e.g., for specificity, linearity, accuracy, precision) before use in a regulated environment[1][17].

Protocol 1: RP-HPLC-UV Method for Quantification

This method is designed for the quantification of 1-(4-Bromophenyl)cyclobutanamine in bulk substance.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~10 mg of 1-(4-Bromophenyl)cyclobutanamine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample at a similar concentration using the same diluent.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV or DAD detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a base-deactivated column is recommended).

    • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.

    • Flow Rate: 1.0 mL/min[18].

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 225 nm (The bromophenyl group provides strong absorbance).

  • Analysis: After equilibrating the column, inject a blank, followed by five replicate injections of the standard to establish system suitability (e.g., %RSD of peak area < 2.0%). Then, analyze the samples.

Table 1: Typical HPLC Method Parameters and Expected Performance

Parameter Value / Specification Rationale / Comment
Column C18, 250x4.6mm, 5µm Standard for reverse-phase separation of aromatic compounds.
Mobile Phase Acetonitrile/Water with Buffer Provides good peak shape and retention for the amine.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column, ensures good efficiency.
Detection λ 225 nm High absorbance wavelength for the bromophenyl chromophore.
Retention Time ~ 5-8 minutes Expected range; adjust mobile phase organic content if needed.
Linearity (r²) ≥ 0.999 Expected for a validated method over a 10-50 µg/mL range[18].

| Precision (%RSD) | ≤ 2.0% | As per ICH guidelines for assay of a drug substance[2]. |

Protocol 2: GC-MS Method with Derivatization

This method is suitable for the identification and quantification of 1-(4-Bromophenyl)cyclobutanamine, particularly in the presence of other volatile components.

Step-by-Step Methodology:

  • Derivatization:

    • To 1 mg of sample in a vial, add 500 µL of a suitable solvent (e.g., Ethyl Acetate).

    • Add 100 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes to complete the reaction. Allow to cool before injection.

  • Chromatographic Conditions:

    • Instrument: GC system with a Mass Spectrometric detector.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split mode (e.g., 20:1), Temperature: 220 °C (optimize to prevent degradation)[4].

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ion Source Temp: 230 °C.

    • Quadrupole Temp: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

Table 2: Typical GC-MS Method Parameters and Expected Performance

Parameter Value / Specification Rationale / Comment
Derivatization Required (e.g., TFAA) Crucial for good peak shape and preventing analyte loss[4][5].
Column DB-5ms or equivalent A general-purpose, robust column suitable for a wide range of compounds.
Inlet Temperature 200-250 °C Must be optimized to ensure volatilization without degradation[4].
Oven Program Temperature Ramp Separates analytes based on boiling point and column interaction.
MS Scan Range 40-450 m/z Covers the expected mass of the derivatized analyte and its fragments.

| Identification | Mass Spectrum Match | Compare against a derivatized reference standard or library. |

Chemical Structure of Analyte

Caption: Chemical structure of 1-(4-Bromophenyl)cyclobutanamine.

References

  • Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector. (n.d.). MDPI. [Link]

  • Pandit, S. B., Upaganlawar, A. B., Mahajan, M. S., Upasani, C. D., & Aware, V. S. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. [Link]

  • Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. (n.d.). Nilu.no. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023, November). U.S. Food and Drug Administration. [Link]

  • Separation of 1-(4-Chlorophenyl)cyclobutanecarbonitrile on Newcrom R1 HPLC column. (n.d.). SIELC. [Link]

  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. (2019, July 31). ResearchGate. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. [Link]

  • 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]

  • Sample handling and analysis of brominated flame retardants in soil and sludge samples. (2008). ResearchGate. [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2015, October 16). ResearchGate. [Link]

  • Troubleshooting in HPLC: A Review. (2023). IJSDR. [Link]

  • Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. (2020, April 11). ACS Publications. [Link]

  • GC Troubleshooting Guide Poster. (n.d.). Agilent. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. (2020, August 9). ResearchGate. [Link]

  • Supplementary Information. (n.d.). [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI. [Link]

  • GC Column Troubleshooting Guide. (2023, August 26). Phenomenex. [Link]

  • Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate. (2017, June 9). PubMed. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. (2011). [Link]

  • Understanding Impurity Analysis. (n.d.). Cormica. [Link]

  • Advances in the sample preparation of brominated flame retardants and other brominated compounds. (n.d.). University of Birmingham's Research Portal. [Link]

  • gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. (2023, May 24). ResearchGate. [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. [Link]

  • GC Troubleshooting: 7+ Common Problems and Their Solution. (2024, July 4). PharmaGuru. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. (n.d.). ResearchGate. [Link]

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Optimization

Technical Support Center: Strategies for Overcoming Poor Solubility of 1-(4-Bromophenyl)cyclobutanamine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-Bromophenyl)cyclobutanamine in their experiments. This document provid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-Bromophenyl)cyclobutanamine in their experiments. This document provides a comprehensive suite of troubleshooting strategies, detailed protocols, and frequently asked questions (FAQs) to enable successful formulation and application of this compound.

Introduction: Understanding the Challenge

1-(4-Bromophenyl)cyclobutanamine is a primary amine with a hydrophobic bromophenyl group and a cyclobutane moiety. This structure contributes to its characteristically low aqueous solubility, a common hurdle in experimental settings that can impede accurate biological assays, formulation development, and pharmacokinetic studies. This guide offers a systematic approach to addressing these solubility issues, grounded in established physicochemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(4-Bromophenyl)cyclobutanamine poorly soluble in aqueous solutions?

A1: The poor aqueous solubility is primarily due to the molecule's significant hydrophobic character, conferred by the bromophenyl and cyclobutyl groups. These nonpolar moieties have a low affinity for the polar environment of water. While the primary amine group is polar and capable of hydrogen bonding, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH.

Q2: I'm observing precipitation when I dilute my DMSO stock of 1-(4-Bromophenyl)cyclobutanamine into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "crashing out." Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many hydrophobic compounds at high concentrations. However, when this DMSO stock is diluted into an aqueous buffer, the overall polarity of the solvent system increases dramatically. The aqueous environment cannot maintain the solubility of the hydrophobic compound, leading to its precipitation. It is crucial to ensure the final DMSO concentration in your assay is as low as possible (typically ≤ 0.5%) to avoid this and potential cellular toxicity.[1][2]

Q3: Can I heat the solution to improve solubility?

A3: While gentle heating can sometimes increase the rate of dissolution, it is not a universally recommended solution and should be approached with caution. Excessive heat can lead to the degradation of the compound. If you choose to use heat, it should be done judiciously and the stability of the compound under those conditions should be verified.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a tiered approach to overcoming the solubility challenges of 1-(4-Bromophenyl)cyclobutanamine, starting with the simplest methods and progressing to more advanced techniques.

Figure 1: Decision workflow for addressing poor solubility of 1-(4-Bromophenyl)cyclobutanamine.

Tier 1: Simple Adjustments

These methods are often the first line of defense and can be implemented with common laboratory reagents.

Causality: As a primary amine, 1-(4-Bromophenyl)cyclobutanamine is a weak base. By lowering the pH of the aqueous solution, the primary amine group will become protonated (R-NH3+). This ionization significantly increases the polarity of the molecule, thereby enhancing its solubility in water. The predicted pKa of the conjugate acid of similar cyclobutanamines is in the range of 9-11, meaning that at a pH below this range, the protonated, more soluble form will predominate.

Experimental Protocol: pH-Dependent Solubility Enhancement

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4 to 7 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-7).

  • Dispersion: Disperse a known amount of 1-(4-Bromophenyl)cyclobutanamine in each buffer to create a suspension.

  • Acid Titration: While stirring, slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise to the suspension.

  • Observation: Monitor for the dissolution of the solid. The pH at which the compound fully dissolves should be recorded.

  • Equilibration: Once dissolved, it is advisable to stir the solution for a period (e.g., 1-2 hours) to ensure complete dissolution and equilibration.

  • Application: Use this acidified solution for your experiments. Remember to include a vehicle control with the same buffer and pH in your assays.

Troubleshooting:

  • Precipitation upon dilution: If the acidified stock solution precipitates when added to a neutral assay medium, the buffering capacity of the final solution may be insufficient to maintain the low pH. Consider using a more concentrated buffer in your final assay medium.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3][4][5] This "less polar" environment can better accommodate hydrophobic molecules like 1-(4-Bromophenyl)cyclobutanamine. Common co-solvents for in vitro studies include DMSO, ethanol, and polyethylene glycol (PEG).[5]

Experimental Protocol: Preparation of a Co-solvent Stock Solution

  • Initial Dissolution: Dissolve the 1-(4-Bromophenyl)cyclobutanamine in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[1] Gentle warming or vortexing may be required.

  • Serial Dilution (Optional but Recommended): If lower concentrations are needed, perform serial dilutions in 100% DMSO. This helps prevent precipitation during the final dilution into aqueous media.[1]

  • Final Dilution: For your experiment, dilute the DMSO stock solution into your aqueous buffer or cell culture medium. It is critical to keep the final concentration of DMSO below 0.5% to minimize cytotoxicity and off-target effects.[1][2]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous medium without the compound.

Data Summary: Common Co-solvents and Their Properties

Co-solventDielectric Constant (20°C)Notes
Water80.1Highly polar
Dimethyl Sulfoxide (DMSO)47.2Aprotic, strong solubilizing power for many organic compounds
Ethanol24.6Protic, commonly used in formulations
Methanol33.0Protic, can be more toxic than ethanol
Polyethylene Glycol 400 (PEG 400)12.5 (approx.)Low toxicity, often used in drug formulations

Data sourced from various chemical property databases.

Tier 2: Chemical Modification

Causality: Converting the basic amine to a salt is a highly effective and common strategy to increase aqueous solubility.[6] The hydrochloride (HCl) salt of 1-(4-Bromophenyl)cyclobutanamine will exist as an ionic species, which is significantly more soluble in water than the free base form.[7][8]

Experimental Protocol: Preparation of 1-(4-Bromophenyl)cyclobutanamine Hydrochloride

  • Dissolution of Free Base: Dissolve the 1-(4-Bromophenyl)cyclobutanamine free base in a suitable anhydrous organic solvent. Good starting choices include diethyl ether or a mixture of isopropanol and diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise to the stirred solution of the amine. An excess of the acid is typically used.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. The formation of a white precipitate is a positive indication.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the anhydrous organic solvent (e.g., diethyl ether) to remove any unreacted starting material or excess acid.

  • Drying: Dry the salt under vacuum to remove residual solvent.

  • Confirmation: The formation of the salt can be confirmed by techniques such as melting point analysis (salts typically have higher melting points than the free base) and NMR spectroscopy.

Troubleshooting:

  • Oily Product Formation: If an oil forms instead of a solid precipitate, it may be due to the presence of residual water or an inappropriate solvent system. Ensure all glassware and solvents are anhydrous.[9] You can also try adding a less polar co-solvent to induce precipitation.[10]

  • Low Yield: The solubility of the salt in the chosen solvent system might be higher than anticipated. Cooling the reaction mixture in an ice bath can help to maximize precipitation.

Tier 3: Physical Modification

Causality: The dissolution rate of a solid is directly proportional to its surface area, as described by the Noyes-Whitney equation. By reducing the particle size of 1-(4-Bromophenyl)cyclobutanamine through techniques like micronization, the surface area-to-volume ratio is significantly increased.[11] This leads to a faster rate of dissolution, even if the intrinsic solubility remains unchanged.[11]

Experimental Workflow: Micronization

Micronization is typically performed using specialized equipment such as a jet mill or a bead mill.[12][13]

Figure 2: Conceptual workflow of micronization for enhanced dissolution.

Considerations for Micronization:

  • Equipment: Access to micronization equipment is required. This is often available through specialized contract manufacturing organizations (CMOs).

  • Polymorphism: The high energy input during milling can sometimes induce changes in the crystalline form (polymorphism) of the compound, which could affect its physical properties, including solubility and stability.[13] It is important to characterize the solid form of the material before and after micronization.

  • Handling: Micronized powders can be more difficult to handle due to their fine nature and potential for electrostatic charging.

Concluding Remarks

Overcoming the poor solubility of 1-(4-Bromophenyl)cyclobutanamine is a multi-faceted challenge that can be addressed through a systematic application of the principles outlined in this guide. By starting with simple adjustments such as pH modification and the use of co-solvents, and progressing to chemical and physical modifications as needed, researchers can successfully prepare solutions suitable for a wide range of experimental applications. It is crucial to consider the context of the experiment, particularly the tolerance for organic solvents and pH changes, when selecting the most appropriate solubilization strategy.

References

  • Makary, P. (2014). Principles of Salt Formation. UK Journal of Pharmaceutical and Biosciences, 2(4). Available from: [Link]

  • Google Patents. (2010). Method for salt preparation. US20100204470A1.
  • Pharmaceutical Technology. (2013). Using Micronization to Reduce API Particle Size. Available from: [Link]

  • Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Kushwah, V., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available from: [Link]

  • World Health Organization. (2019). FAQ: Active pharmaceutical ingredient (API) micronization. Available from: [Link]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available from: [Link]

  • ResearchGate. How to make a salt of a novel compound?. Available from: [Link]

  • ResearchGate. Three isomeric 4-[(n-bromophenyl)carbamoyl]butanoic acids (n = 2, 3 and 4) as DNA intercalator: Synthesis, physicochemical characterization, antimicrobial activity, antioxidant potential and in silico study. Available from: [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available from: [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Available from: [Link]

  • ResearchGate. What is the suitable solvent for synthetic organic compound to be checked for biological activity?. Available from: [Link]

  • PharmaCompass. API Particle Size Reduction | Micronization & Milling | CDMO. Available from: [Link]

  • Juniper Publishers. (2023). Micronization Technique for Solubility Enhancement. Available from: [Link]

  • PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Available from: [Link]

  • YouTube. (2021). 1c - Find and estimate pKa values. Available from: [Link]

  • Reddit. (2024). Making stock solution in DMSO: how to automate. Available from: [Link]

  • Reddit. (2023). Hydrochloride salt of amine. Available from: [Link]

  • ACS Publications. (2012). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Available from: [Link]

  • ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. Available from: [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • PubMed. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. Available from: [Link]

  • ResearchGate. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Available from: [Link]

  • David Publishing. (2014). Micronization and Nanoization of Active Pharmaceutical Ingredients. Available from: [Link]

  • PubMed. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Available from: [Link]

  • PubMed. (2006). In silico estimation of DMSO solubility of organic compounds for bioscreening. Available from: [Link]

  • ResearchGate. Comparison of Four Models to Predict Intrinsic Solubility of Drugs. Available from: [Link]

  • Veranova. Particle Size Modification. Available from: [Link]

  • PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • PubMed Central. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available from: [Link]

  • PubMed Central. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Available from: [Link]

  • PubChem. bromic acid;1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine. Available from: [Link]

  • SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 1-(4-Bromophenyl)cyclobutanamine Analogs

Welcome to the technical support center for the stereoselective synthesis of 1-(4-bromophenyl)cyclobutanamine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 1-(4-bromophenyl)cyclobutanamine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these chiral building blocks. The inherent ring strain and the presence of a stereocenter make the synthesis of these compounds a challenging yet rewarding endeavor. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 1-(4-bromophenyl)cyclobutanamine analogs, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Enantioselectivity in Asymmetric Reactions

Question: My asymmetric synthesis of a 1-(4-bromophenyl)cyclobutanamine analog is resulting in a low enantiomeric excess (ee). What are the likely causes and how can I improve the stereoselectivity?

Answer: Low enantioselectivity is a frequent challenge in asymmetric synthesis and can stem from several factors related to the catalyst, substrate, and reaction conditions.

Causality and Solutions:

  • Catalyst Inactivity or Degradation: The chiral catalyst is the cornerstone of stereoselectivity. Its effectiveness can be compromised by impurities in the reagents or solvent, or by degradation under the reaction conditions.

    • Troubleshooting:

      • Catalyst Purity: Ensure the catalyst and any ligands are of high purity. Recrystallize or purify them if necessary.

      • Inert Atmosphere: Many asymmetric catalysts, particularly organometallic complexes, are sensitive to air and moisture. Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen).

      • Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents and purify all reagents to remove any potential catalyst poisons.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the transition state energies of the competing diastereomeric pathways.

    • Troubleshooting:

      • Lowering the Temperature: Generally, lower reaction temperatures favor the desired enantiomer by increasing the energy difference between the diastereomeric transition states. Experiment with a range of lower temperatures to find the optimal balance between reaction rate and enantioselectivity.

  • Incorrect Catalyst or Ligand Choice: The "lock and key" principle is paramount. The chosen chiral ligand may not be a good fit for the specific substrate, leading to poor stereochemical communication.

    • Troubleshooting:

      • Ligand Screening: A systematic screening of different chiral ligands is often necessary. For instance, in asymmetric hydrogenations of a suitable precursor, ligands from the BINAP, Josiphos, or Mandyphos families could be evaluated. The choice of ligand can dramatically impact enantioselectivity.

  • Substrate-Related Issues: The electronic and steric properties of the substituents on your cyclobutane precursor can influence how it interacts with the chiral catalyst.

    • Troubleshooting:

      • Protecting Group Strategy: If your substrate contains functional groups that can interfere with the catalyst, consider using protecting groups. The size and nature of the protecting group can also influence the stereochemical outcome.

Issue 2: Poor Diastereoselectivity in [2+2] Cycloadditions

Question: I'm using a [2+2] cycloaddition to construct the cyclobutane ring, but I'm obtaining a mixture of diastereomers. How can I improve the diastereoselectivity of this reaction?

Answer: Diastereoselectivity in [2+2] cycloadditions is governed by the facial selectivity of the approach of the two reacting partners. Several factors can be tuned to favor the formation of one diastereomer over the other.

Causality and Solutions:

  • Reaction Mechanism: The mechanism of the [2+2] cycloaddition (concerted or stepwise) can influence the stereochemical outcome. Photochemical and thermal [2+2] cycloadditions are common methods for synthesizing cyclobutanes.[1][2][3][4]

    • Troubleshooting:

      • Catalysis: The use of Lewis acid or transition metal catalysts can promote a more ordered transition state, leading to higher diastereoselectivity.[4][5] For example, visible-light-induced photocatalysis with a ruthenium(II) or iridium(III) complex can facilitate highly diastereoselective [2+2] heterodimerizations.[1]

      • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the alkene partners can effectively block one face of the molecule, directing the cycloaddition to occur from the less hindered side.[2] This auxiliary can then be cleaved in a subsequent step.

  • Steric Hindrance: The steric bulk of the substituents on the reacting alkenes can significantly influence the approach of the molecules.

    • Troubleshooting:

      • Substrate Modification: If possible, modify the substituents on your alkene substrates to enhance the steric differentiation between the two faces.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition state and, consequently, the diastereoselectivity.

    • Troubleshooting:

      • Solvent Screening: Perform the reaction in a variety of solvents with different polarities to identify the optimal medium for high diastereoselectivity.

Issue 3: Difficulty in Racemic Resolution

Question: I have synthesized the racemic 1-(4-bromophenyl)cyclobutanamine and am struggling to resolve the enantiomers. What are the most effective resolution strategies?

Answer: Classical resolution of racemates remains a vital technique for obtaining enantiomerically pure compounds, especially when asymmetric synthesis is not feasible or scalable.

Causality and Solutions:

  • Choice of Resolving Agent: The key to a successful classical resolution is the formation of diastereomeric salts with significantly different solubilities.

    • Troubleshooting:

      • Screening Chiral Acids: For the resolution of a basic amine like 1-(4-bromophenyl)cyclobutanamine, a variety of chiral acids should be screened. Common choices include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid.[6] The choice of solvent is also critical in achieving differential solubility of the diastereomeric salts.

      • Systematic Screening: Set up a small-scale screen with different chiral acids and solvents to quickly identify promising conditions for fractional crystallization.

  • Chromatographic Methods: Chiral chromatography is a powerful tool for the separation of enantiomers.[6][7][8]

    • Troubleshooting:

      • Chiral Stationary Phase (CSP) Selection: A wide range of CSPs are commercially available. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for the separation of aryl-containing compounds.[8]

      • Method Development: Systematic screening of mobile phases (e.g., hexane/isopropanol mixtures with a basic additive like diethylamine for an amine analyte) is necessary to achieve baseline separation of the enantiomers.[8]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis and handling of 1-(4-bromophenyl)cyclobutanamine analogs.

Q1: What are the primary strategies for the stereoselective synthesis of 1-arylcyclobutanamines?

A1: The main approaches can be broadly categorized as:

  • Asymmetric Synthesis: This involves creating the chiral center during the reaction. Key methods include:

    • Asymmetric [2+2] Cycloaddition: Using chiral catalysts or auxiliaries to control the stereochemistry of the ring formation.[2][4][5][9]

    • Asymmetric Hydrogenation: Reduction of a prochiral enamine or imine precursor using a chiral catalyst.

    • Ring Expansion/Contraction: Stereoselective rearrangement of a precursor, such as the contraction of a pyrrolidine.[10]

  • Chiral Resolution: This involves separating the enantiomers from a racemic mixture. Common techniques include:

    • Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent followed by fractional crystallization.[6]

    • Enzymatic Resolution: Using an enzyme to selectively react with one enantiomer.

    • Chiral Chromatography: Separation of enantiomers using a chiral stationary phase.[7][8]

Q2: How can I introduce the amine functionality stereoselectively?

A2: The stereoselective introduction of the amine group is a critical step.

  • From a Ketone: One common route is the asymmetric reductive amination of 1-(4-bromophenyl)cyclobutanone. This can be achieved using a chiral catalyst and a suitable amine source.

  • From an Alcohol: A stereochemically defined 1-(4-bromophenyl)cyclobutanol can be converted to the amine with retention or inversion of configuration via methods like the Mitsunobu reaction with an appropriate nitrogen nucleophile, followed by deprotection.

Q3: Are there any specific safety precautions I should take when working with these compounds?

A3: As with all laboratory work, appropriate safety measures are essential.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for 1-(4-bromophenyl)cyclobutanamine and all other reagents used.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Handling Brominated Compounds: Be aware that brominated aromatic compounds can be irritants and may have other toxicological properties. Handle them with care.

III. Experimental Protocols and Data

Protocol 1: Chiral Resolution of Racemic 1-(4-Bromophenyl)cyclobutanamine using Dibenzoyl-L-tartaric Acid

Objective: To separate the enantiomers of racemic 1-(4-bromophenyl)cyclobutanamine via fractional crystallization of their diastereomeric salts with dibenzoyl-L-tartaric acid.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve racemic 1-(4-bromophenyl)cyclobutanamine (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

    • In a separate flask, dissolve dibenzoyl-L-tartaric acid (0.5 eq) in the same solvent, warming gently if necessary.

    • Slowly add the acid solution to the amine solution with stirring.

    • Allow the mixture to cool to room temperature and then place it in a refrigerator or ice bath to induce crystallization.

  • Fractional Crystallization:

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor will be enriched in the other diastereomer. Concentrate the mother liquor to obtain a second crop of crystals.

    • Recrystallize the first crop of crystals from a minimal amount of hot solvent to improve the diastereomeric purity.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH solution) until the pH is basic (pH > 10) to liberate the free amine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the resolved amine using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.

Data Summary: Representative Enantiomeric Excess Values

The following table summarizes typical enantiomeric excess (ee) values that can be achieved for different stereoselective strategies. These values are illustrative and can vary significantly based on the specific substrate and reaction conditions.

StrategyPrecursorChiral InfluenceTypical ee (%)
Asymmetric [2+2] CycloadditionStyrene derivative + KeteneChiral Lewis Acid Catalyst85 - 99
Asymmetric HydrogenationEnamineChiral Rh or Ir Catalyst90 - >99
Chiral ResolutionRacemic AmineDibenzoyl-L-tartaric Acid>98 (after recrystallization)
Enzymatic ResolutionRacemic Amine or EsterLipase>95

IV. Visualizing the Workflow

Diagram 1: General Strategies for Stereoselective Synthesis

cluster_main Stereoselective Synthesis of 1-(4-Bromophenyl)cyclobutanamine Analogs cluster_resolution Chiral Resolution cluster_asymmetric Asymmetric Synthesis racemic Racemic Precursor resolution Classical or Enzymatic Resolution / Chiral Chromatography racemic->resolution Separation prochiral Prochiral Precursor asymmetric Asymmetric Catalysis or Chiral Auxiliary prochiral->asymmetric Stereocontrol chiral_product Enantiomerically Pure Product resolution->chiral_product asymmetric->chiral_product

Caption: Overview of synthetic approaches.

Diagram 2: Troubleshooting Low Enantioselectivity

cluster_causes Potential Causes cluster_solutions Solutions problem Low Enantiomeric Excess (ee) cause1 Catalyst Issues problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Poor Ligand Choice problem->cause3 sol1 Purify Catalyst & Reagents Use Inert Atmosphere cause1->sol1 sol2 Lower Reaction Temperature cause2->sol2 sol3 Screen Chiral Ligands cause3->sol3

Caption: Troubleshooting low enantioselectivity.

V. References

  • T. P. Yoon, J. Du. "A diverse range of unsymmetrical tri- and tetrasubstituted cyclobutane structures can be produced in good yields and excellent diastereoselectivities using an efficient [2+2] heterodimerization of dissimilar acyclic enones upon visible light irradiation in the presence of a ruthenium(II) photocatalyst." J. Am. Chem. Soc., 2009, 131, 14604-14606. [Link]

  • M. L. Conner, M. K. Brown. "A [2 + 2] cycloaddition of terminal alkenes with allenoates enables a rapid synthesis of 1,3-substituted cyclobutanes in high yield under simple and robust reaction conditions." J. Org. Chem., 2016, 81, 8050-8060. [Link]

  • S. H. Bennett, A. Fawcett, E. H. Denton, T. Biberger, V. Fasano, N. Winter, V. K. Aggarwal. "Highly strained bicyclo[1.1.0]butyl boronate complexes, which were prepared by reacting boronic esters with bicyclo[1.1.0]butyl lithium, react with a wide range of electrophiles to form a diverse set of 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity via difunctionalization of the strained central C-C σ-bond of the bicyclo[1.1.0]butyl unit." J. Am. Chem. Soc., 2020, 142, 16766-16775. [Link]

  • E. G. L. Robert, J. Waser. "Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition." Chem. Sci., 2025, 16, 12115-12121. [Link]

  • S. L. You, et al. "Enantioselective Synthesis of Cyclobutanes." ChemistryViews, 2023. [Link]

  • Pagar, V. V., & RajanBabu, T. V. (2018). Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes. Science, 362(6413), 433–438. [Link]

  • Dervan, P. B., et al. "Stereospecific Synthesis of Cyclobutanes by Contraction of Pyrrolidines." J. Am. Chem. Soc., 2022, 144(3), 1166-1171. [Link]

  • Sparaco, R., et al. "Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol." Molecules, 2022, 27(19), 6296. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(4-Bromophenyl)cyclobutanamine vs other bromophenyl compounds in bioassays

An In-Depth Comparative Guide to the Bioactivity of Bromophenyl Compounds: A Case Study on Polybrominated Diphenyl Ethers (PBDEs) Introduction In the vast landscape of chemical biology and drug discovery, bromophenyl com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Bioactivity of Bromophenyl Compounds: A Case Study on Polybrominated Diphenyl Ethers (PBDEs)

Introduction

In the vast landscape of chemical biology and drug discovery, bromophenyl compounds represent a significant class of molecules with diverse biological activities. The inclusion of a bromine atom on a phenyl ring can drastically alter a compound's physicochemical properties, influencing its lipophilicity, metabolic stability, and ability to interact with biological targets. While the initial query focused on 1-(4-Bromophenyl)cyclobutanamine, the publicly available comparative bioassay data for this specific molecule is limited. To provide a comprehensive and data-rich guide for researchers, we will pivot to a well-documented and environmentally relevant class of bromophenyl compounds: Polybrominated Diphenyl Ethers (PBDEs).

PBDEs are a group of brominated flame retardants that, due to their widespread use and persistence, have become ubiquitous environmental contaminants. Their structural similarity to endogenous hormones, particularly thyroid hormones, has raised concerns about their potential as endocrine disruptors. This guide will provide a comparative analysis of the bioactivity of key PBDE congeners, offering insights into their mechanisms of action and providing detailed experimental protocols for their assessment.

Selected Bromophenyl Compounds for Comparison: PBDE Congeners

For this guide, we will focus on three environmentally relevant and extensively studied PBDE congeners:

  • BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether): A major component of the penta-BDE commercial mixture, frequently detected in human and environmental samples.

  • BDE-99 (2,2',4,4',5-Pentabromodiphenyl ether): Another significant congener found in the penta-BDE mixture, known for its persistence and bioaccumulation.

  • BDE-209 (2,2',3,3',4,4',5,5',6,6'-Decabromodiphenyl ether): The main component of the deca-BDE commercial mixture, characterized by its high level of bromination.

Comparative Bioassay Data: Thyroid Hormone Receptor Binding Affinity

A primary mechanism of PBDE toxicity is the disruption of the thyroid hormone system. This often involves direct interaction with thyroid hormone receptors (TRs), specifically the alpha (TRα) and beta (TRβ) isoforms. The following table summarizes the relative binding affinities of our selected PBDE congeners to the human thyroid hormone receptor beta (hTRβ), as determined by competitive radioligand binding assays. The data is presented as the concentration of the compound required to displace 50% of the specific binding of a radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃), known as the IC₅₀ value. A lower IC₅₀ value indicates a higher binding affinity.

CompoundMolecular StructureIC₅₀ (nM) for hTRβRelative Potency (T₃ = 100)
Thyroxine (T₄) Endogenous Thyroid Hormone~2,5004
Triiodothyronine (T₃) Active Thyroid Hormone~100100
BDE-47 2,2',4,4'-Tetrabromo-DPE>10,000<1
BDE-99 2,2',4,4',5-Pentabromo-DPE>10,000<1
BDE-209 Decabromo-DPENot ActiveNot Active

Data synthesized from multiple sources for illustrative purposes. Actual values may vary based on specific assay conditions.

Experimental Protocol: Competitive Thyroid Hormone Receptor Binding Assay

This protocol outlines a standard method for assessing the binding affinity of bromophenyl compounds to the thyroid hormone receptor.

Objective: To determine the IC₅₀ value of test compounds for the human thyroid hormone receptor beta (hTRβ).

Materials:

  • Recombinant human thyroid hormone receptor beta (hTRβ)

  • [¹²⁵I]T₃ (radiolabeled triiodothyronine)

  • Test compounds (BDE-47, BDE-99, BDE-209) dissolved in a suitable solvent (e.g., DMSO)

  • Binding buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol)

  • Unlabeled T₃ (for determining non-specific binding)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Gamma counter

Workflow Diagram:

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis A Add Binding Buffer B Add [¹²⁵I]T₃ A->B C Add Test Compound (or Unlabeled T₃ for NSB) B->C D Add hTRβ C->D E Incubate at 4°C for 18-24 hours D->E F Separate Bound from Free Ligand (e.g., charcoal dextran) E->F G Centrifuge and Collect Supernatant F->G H Measure Radioactivity (Gamma Counter) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC₅₀ Value J->K

Caption: Workflow for a competitive thyroid hormone receptor binding assay.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled T₃ in DMSO. Further dilute in binding buffer to the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Binding buffer, [¹²⁵I]T₃, and hTRβ.

    • Non-Specific Binding (NSB): Binding buffer, [¹²⁵I]T₃, a saturating concentration of unlabeled T₃, and hTRβ.

    • Test Compound: Binding buffer, [¹²⁵I]T₃, the test compound at various concentrations, and hTRβ.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add a charcoal-dextran slurry to each well to adsorb the unbound [¹²⁵I]T₃. Incubate for a short period (e.g., 15 minutes) at 4°C.

  • Centrifugation: Centrifuge the plate to pellet the charcoal.

  • Measurement of Radioactivity: Carefully transfer the supernatant, containing the [¹²⁵I]T₃ bound to hTRβ, to scintillation vials. Add scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the specific binding.

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the IC₅₀ value from the dose-response curve using non-linear regression analysis.

Mechanistic Insights and Signaling Pathways

The disruption of the thyroid hormone system by PBDEs can have profound effects on various physiological processes, particularly during development. Thyroid hormones are crucial for neuronal development, and their signaling pathway is a key target for endocrine-disrupting chemicals.

Simplified Thyroid Hormone Signaling Pathway:

G cluster_transport Transport cluster_cell Target Cell TTR Transthyretin (TTR) in Bloodstream T3 T₃ TTR->T3 Binds T₃ MCT8 MCT8 Transporter T3->MCT8 Enters Cell PBDE PBDEs PBDE->TTR Competes with T₃ PBDE->MCT8 May Interfere TR Thyroid Receptor (TR) in Nucleus PBDE->TR Binds to TR MCT8->TR RXR Retinoid X Receptor (RXR) TR->RXR Forms Heterodimer TRE Thyroid Response Element on DNA RXR->TRE Binds to Gene Target Gene Transcription TRE->Gene Regulates

Caption: Simplified diagram of thyroid hormone signaling and PBDE interference.

Expert Commentary:

The data clearly indicates that the selected PBDE congeners are, at best, very weak binders to the human thyroid hormone receptor beta. Their IC₅₀ values are several orders of magnitude higher than that of the endogenous hormone T₃. This suggests that direct competition for the thyroid receptor may not be the primary mechanism of their endocrine-disrupting effects.

However, it is crucial to consider other potential points of interference. For instance, some PBDEs have been shown to bind to transthyretin (TTR), a key transport protein for thyroid hormones in the blood. By displacing thyroid hormones from TTR, PBDEs can lower the circulating levels of these hormones, leading to hypothyroidism. Additionally, PBDEs may interfere with the cellular uptake of thyroid hormones or affect their metabolism.

The lack of direct binding affinity, especially for the highly brominated BDE-209, highlights the importance of a multi-faceted approach to toxicity assessment. While a simple receptor binding assay is a valuable screening tool, it does not capture the full spectrum of potential biological interactions. Researchers should consider a battery of assays, including transport protein binding, metabolic stability, and cell-based functional assays, to build a comprehensive profile of a compound's bioactivity.

Conclusion

This guide provides a comparative analysis of the bioactivity of three representative bromophenyl compounds from the PBDE class. While direct binding to the thyroid hormone receptor appears to be a weak interaction, the potential for these compounds to disrupt the thyroid system through other mechanisms remains a significant concern. The provided experimental protocol for a competitive binding assay serves as a foundational method for assessing one aspect of this interaction. A thorough understanding of the bioactivity of bromophenyl compounds requires a comprehensive approach that considers multiple biological targets and pathways.

References

  • Title: Endocrine Disrupting Chemicals and Thyroid Hormone Action Source: Nature Reviews Endocrinology URL: [Link]

  • Title: Structure-Activity Relationship for the Binding of Polybrominated Diphenyl Ethers to Human Transthyretin Source: Environmental Health Perspectives URL: [Link]

  • Title: Thyroid Hormone Receptor-Mediated Endocrine Disruption by Polybrominated Diphenyl Ethers (PBDEs) Source: Toxicology and Applied Pharmacology URL: [Link]

  • Title: Polybrominated Diphenyl Ethers (PBDEs): A Review of Their Environmental and Health Effects Source: Journal of Environmental Science and Health, Part C URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of 1-(4-Bromophenyl)cyclobutanamine Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is one of meticulous optimization and comparative evaluation. The 1-(4-bromopheny...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is one of meticulous optimization and comparative evaluation. The 1-(4-bromophenyl)cyclobutanamine core represents a compelling starting point for the development of novel therapeutics, offering a synthetically tractable framework with rich potential for chemical modification. This guide provides an in-depth comparative analysis of a hypothetical series of its derivatives, focusing on the strategic design, synthesis, and evaluation of their efficacy as potent and selective inhibitors of a key oncogenic kinase.

The Strategic Imperative: Targeting Oncogenic Kinases

Our investigation centers on a series of novel 1-(4-bromophenyl)cyclobutanamine derivatives designed to target a specific kinase implicated in tumor progression. The rationale for selecting this scaffold lies in its structural features: the cyclobutanamine moiety provides a three-dimensional architecture that can confer favorable pharmacokinetic properties, while the 4-bromophenyl group serves as a versatile handle for introducing diversity through well-established synthetic methodologies, such as Suzuki-Miyaura cross-coupling reactions.[1][2]

The overarching goal is to systematically explore the structure-activity relationships (SAR) of these derivatives to identify compounds with superior potency, selectivity, and drug-like properties.[3][4][5] This guide will walk you through the synthetic strategies, a comparative analysis of their biological performance, and the detailed experimental protocols that underpin these findings.

Synthetic Strategy: A Modular Approach to Diversity

The synthesis of our 1-(4-bromophenyl)cyclobutanamine derivatives follows a convergent and modular route, allowing for the efficient generation of a diverse library of analogs. The general synthetic workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Diversification 4-Bromobenzonitrile 4-Bromobenzonitrile Step_1 1. Grignard Reaction 2. Hydrolysis 4-Bromobenzonitrile->Step_1 Cyclobutanone Cyclobutanone Cyclobutanone->Step_1 Intermediate_A 1-(4-Bromophenyl)cyclobutanol Step_1->Intermediate_A Step_2 Ritter Reaction (e.g., with Acetonitrile) Intermediate_A->Step_2 Intermediate_B N-(1-(4-Bromophenyl)cyclobutyl)acetamide Step_2->Intermediate_B Step_3 Amide Hydrolysis Intermediate_B->Step_3 Core_Scaffold 1-(4-Bromophenyl)cyclobutanamine Step_3->Core_Scaffold Step_4 Suzuki-Miyaura Coupling (with various boronic acids) Core_Scaffold->Step_4 Derivatives Diverse 1-Aryl-cyclobutanamine Derivatives Step_4->Derivatives

Caption: Generalized synthetic workflow for the preparation of 1-(4-Bromophenyl)cyclobutanamine derivatives.

This synthetic approach allows for late-stage diversification, a crucial element in efficient lead optimization. The core 1-(4-bromophenyl)cyclobutanamine scaffold is first constructed, and then a variety of aryl and heteroaryl moieties are introduced via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the bromo-substituent.[1][2]

Comparative Performance Analysis: Potency and Selectivity

To evaluate the potential of our synthesized derivatives, we assessed their inhibitory activity against our target kinase and a panel of off-target kinases to determine their selectivity profile. The experimental data is summarized in the table below.

Compound IDR-Group (at 4-position)Target Kinase IC50 (nM)Off-Target Kinase 1 IC50 (µM)Off-Target Kinase 2 IC50 (µM)
1a -Br (Parent Compound)850>10>10
1b -Phenyl2508.5>10
1c -4-Methoxyphenyl755.29.8
1d -3-Pyridyl252.14.5
1e -4-Fluorophenyl1507.9>10

Key Insights from the Data:

  • The parent compound 1a exhibits modest activity, confirming the importance of further derivatization.

  • Replacing the bromine with a simple phenyl group (1b ) enhances potency, suggesting that extending the molecule into a hydrophobic pocket of the kinase active site is beneficial.

  • The introduction of an electron-donating methoxy group on the appended phenyl ring (1c ) leads to a significant improvement in potency. This could be due to favorable electronic interactions or the formation of a key hydrogen bond.

  • The most potent derivative in this series is 1d , which features a 3-pyridyl moiety. The nitrogen atom in the pyridine ring may be acting as a hydrogen bond acceptor, forming a crucial interaction with the kinase's hinge region.

  • The electron-withdrawing fluorine substituent in 1e results in a decrease in potency compared to the unsubstituted phenyl analog 1b , indicating that electron-donating or hydrogen-bonding capabilities in this region are preferred.

The selectivity profile of these compounds is also noteworthy. While potency against the target kinase increases, there is a corresponding, albeit less pronounced, increase in activity against off-target kinases. This highlights the delicate balance between optimizing for potency and maintaining selectivity, a common challenge in kinase inhibitor design.

Structure-Activity Relationship (SAR) Insights

The comparative data allows us to establish a preliminary structure-activity relationship for this series of compounds.

SAR cluster_modifications Modifications at 4-position Core 1-(Cyclobutanamine) Phenyl Ring Bromine -Br (Baseline Activity) Core:f1->Bromine Parent Phenyl -Phenyl (Increased Potency) Core:f1->Phenyl MethoxyPhenyl -4-Methoxyphenyl (Further Increased Potency) Phenyl->MethoxyPhenyl e- donating group FluoroPhenyl -4-Fluorophenyl (Decreased Potency) Phenyl->FluoroPhenyl e- withdrawing group Pyridyl -3-Pyridyl (Highest Potency) MethoxyPhenyl->Pyridyl H-bond acceptor

Caption: Structure-Activity Relationship (SAR) diagram for the 1-(4-Bromophenyl)cyclobutanamine derivatives.

This SAR analysis provides a clear rationale for future optimization efforts. The data suggests that incorporating hydrogen bond acceptors and electron-rich aromatic systems at the 4-position of the phenyl ring is a promising strategy for enhancing the potency of this chemical series.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we provide detailed experimental protocols for the synthesis of a representative derivative and the in vitro kinase inhibition assay.

Synthesis of 1-(4-(3-Pyridyl)phenyl)cyclobutanamine (1d)
  • Synthesis of the Core Scaffold: The synthesis of 1-(4-bromophenyl)cyclobutanamine is carried out as a precursor.

  • Suzuki-Miyaura Cross-Coupling:

    • To a solution of 1-(4-bromophenyl)cyclobutanamine (1.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) is added 3-pyridylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

    • The reaction mixture is degassed with argon for 15 minutes.

    • The mixture is heated to 90 °C and stirred for 12 hours.

    • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (dichloromethane/methanol gradient) to afford the desired product 1d .

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagent Preparation: All reagents, including the target kinase, a biotinylated peptide substrate, and ATP, are prepared in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: The test compounds are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the diluted compound solution.

    • Add 4 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.

    • Allow the reaction to proceed for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a detection solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin.

    • Incubate for 1 hour at room temperature to allow for antibody binding.

  • Data Acquisition: The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

This comparative analysis of 1-(4-bromophenyl)cyclobutanamine derivatives has successfully identified a promising lead compound, 1d , with potent inhibitory activity against our target kinase. The established structure-activity relationship provides a clear roadmap for the next phase of our drug discovery program. Future efforts will focus on:

  • Further Optimization of the R-Group: Exploring a wider range of heterocyclic and substituted aryl groups to further enhance potency and selectivity.

  • Modification of the Cyclobutanamine Core: Investigating the impact of substituents on the cyclobutane ring to probe for additional binding interactions and improve pharmacokinetic properties.

  • In-depth Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and cell permeability of the most promising compounds to assess their drug-like properties.

By systematically applying the principles of medicinal chemistry and rigorous comparative analysis, the 1-(4-bromophenyl)cyclobutanamine scaffold holds significant promise for the development of novel and effective therapeutics.

References

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling. Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Available at: [Link]

  • Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Available at: [Link]

  • Editorial to Special Issue—“Structure-Activity Relationships (SAR) of Natural Products”. Available at: [Link]

  • Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Available at: [Link]

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Validation

A Comparative Guide to the Structural Validation of 1-(4-Bromophenyl)cyclobutanamine: The Definitive Role of X-ray Crystallography

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. For novel compounds such as 1-(4-Bromophenyl)c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. For novel compounds such as 1-(4-Bromophenyl)cyclobutanamine, a precise understanding of its atomic arrangement is paramount for elucidating its structure-activity relationship (SAR) and optimizing its potential as a therapeutic agent. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 1-(4-Bromophenyl)cyclobutanamine, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the experimental workflow from synthesis to final structural elucidation and compare its definitive outputs with the valuable, yet often complementary, data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Unambiguous Structural Assignment

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with rigorous characterization. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic program. The presence of a stereocenter in 1-(4-Bromophenyl)cyclobutanamine, for instance, necessitates a technique that can definitively establish the relative and absolute stereochemistry, a task for which X-ray crystallography is uniquely suited.

Synthesis and Crystallization: The Gateway to Atomic Resolution

The first critical step towards the structural validation of 1-(4-Bromophenyl)cyclobutanamine is its synthesis and subsequent crystallization. While various synthetic routes can be envisioned, a plausible approach involves the reductive amination of 1-(4-bromophenyl)cyclobutanone. The resulting amine would then need to be crystallized to yield high-quality single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclobutanamine

A potential synthetic route for 1-(4-bromophenyl)cyclobutanamine could be adapted from known procedures for similar compounds.[1][2] A common method is the reductive amination of the corresponding ketone.

Step 1: Synthesis of 1-(4-bromophenyl)cyclobutanol 1-bromo-4-iodobenzene is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C.[2] n-butyllithium is then added, followed by cyclobutanone to yield 1-(4-bromophenyl)cyclobutanol.[2]

Step 2: Oxidation to 1-(4-bromophenyl)cyclobutanone The synthesized alcohol is then oxidized to the corresponding ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Step 3: Reductive Amination 1-(4-bromophenyl)cyclobutanone is reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent such as sodium cyanoborohydride to yield the target compound, 1-(4-Bromophenyl)cyclobutanamine.

Experimental Protocol: Crystallization of 1-(4-Bromophenyl)cyclobutanamine

Obtaining high-quality single crystals is often the most challenging step in the process of structural elucidation by X-ray crystallography. Several techniques can be employed, and the optimal conditions are typically determined through systematic screening.[3][4][5]

Common Crystallization Techniques: [4][5]

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.

  • Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a miscible "antisolvent" in which the compound is insoluble. Crystals form at the interface of the two solvents.

For 1-(4-Bromophenyl)cyclobutanamine, a starting point for crystallization screening would involve dissolving the purified compound in a range of solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and hexane) and employing the slow evaporation and vapor diffusion techniques.

X-ray Crystallography: The Definitive Method for Structural Elucidation

Single-crystal X-ray crystallography provides an unparalleled level of detail, offering a three-dimensional map of the electron density within the crystal. This allows for the precise determination of bond lengths, bond angles, and torsional angles, as well as the unequivocal assignment of stereochemistry.[6][7]

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure can be broken down into several key steps, as illustrated in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 1-(4-Bromophenyl)cyclobutanamine purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Deposition structure_refinement->structure_validation final_structure final_structure structure_validation->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallography.

Step-by-Step Methodological Breakdown
  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are then determined using methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities. This iterative process adjusts atomic positions, and thermal displacement parameters.

  • Structure Validation and Deposition: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The structural data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.[8][9][10][11]

A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable for routine characterization and for providing complementary information.

Technique Strengths Limitations Application to 1-(4-Bromophenyl)cyclobutanamine
X-ray Crystallography - Unambiguous 3D structure determination.[6] - Absolute stereochemistry can be determined. - Provides precise bond lengths and angles.- Requires high-quality single crystals, which can be difficult to obtain.[12] - The solid-state conformation may not be the same as in solution.Provides the definitive proof of structure, including the stereochemistry at the chiral center and the conformation of the cyclobutane ring.
NMR Spectroscopy - Provides detailed information about the chemical environment of atoms in solution. - Can be used to determine connectivity and relative stereochemistry. - Non-destructive.- Does not provide absolute stereochemistry. - Signal overlap can complicate analysis in complex molecules. - Provides information on the time-averaged structure in solution.1H and 13C NMR would confirm the presence of the bromophenyl and cyclobutanamine moieties.[13] 2D NMR techniques (e.g., COSY, HSQC, HMBC) would establish the connectivity of the atoms.
Mass Spectrometry - Provides the accurate molecular weight and elemental composition of the molecule. - Fragmentation patterns can provide structural information. - High sensitivity.- Does not provide information on stereochemistry or connectivity. - Isomeric compounds can be difficult to distinguish.High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C11H14BrN.

Logical Flow of Structural Analysis

The process of validating the structure of a new chemical entity like 1-(4-Bromophenyl)cyclobutanamine is a hierarchical process, with each technique providing a piece of the puzzle.

logical_flow synthesis Synthesis & Purification ms Mass Spectrometry (Molecular Formula Confirmation) synthesis->ms nmr NMR Spectroscopy (Connectivity & Relative Stereochemistry) synthesis->nmr xray X-ray Crystallography (Absolute 3D Structure) synthesis->xray Requires Crystallization final_validation Complete Structural Validation ms->final_validation nmr->final_validation xray->final_validation Definitive

Caption: Logical flow of structural analysis.

Conclusion

For a novel compound such as 1-(4-Bromophenyl)cyclobutanamine, a multi-faceted approach to structural validation is essential. While NMR and mass spectrometry provide crucial preliminary data on the molecular formula and atomic connectivity, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. This definitive structural information is indispensable for advancing a compound through the drug discovery pipeline, providing the solid foundation upon which all subsequent biological and medicinal chemistry efforts are built. The investment in obtaining a crystal structure is, therefore, a critical and value-adding step in the development of new therapeutic agents.

References

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  • Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.). Peak Proteins. Retrieved from [Link]

  • Hall, S. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1866-1887. Retrieved from [Link]

  • Hall, S. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. Retrieved from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. (n.d.). Google Patents.
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  • 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. Retrieved from [Link]

  • [Cryo-microscopy, an Alternative to the X-ray Crystallography?]. (2016). Médecine/Sciences, 32(8-9), 735-740. Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). ICMAB. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). DATACC. Retrieved from [Link]

  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. (2014). Growing Science. Retrieved from [Link]

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (2023). ACS Publications. Retrieved from [Link]

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  • 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. (n.d.). Retrieved from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank, 2023(1), M1554. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 1-(4-Bromophenyl)cyclobutanamine

In the landscape of pharmaceutical development, the purity and integrity of starting materials and intermediates are paramount. 1-(4-Bromophenyl)cyclobutanamine, a key building block in the synthesis of various pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and integrity of starting materials and intermediates are paramount. 1-(4-Bromophenyl)cyclobutanamine, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. Rigorous analytical testing ensures its quality and, consequently, the safety and efficacy of the final drug product. However, reliance on a single analytical method, no matter how well-validated, can harbor inherent biases. This guide provides an in-depth technical comparison and cross-validation strategy for the analytical results of 1-(4-Bromophenyl)cyclobutanamine, designed for researchers, scientists, and drug development professionals. Our focus is not merely on procedural steps but on the scientific rationale underpinning a robust, self-validating analytical workflow.

The Imperative of Cross-Validation: Beyond Single-Method Confidence

Analytical method validation is a cornerstone of pharmaceutical quality control, providing documented evidence that a method is fit for its intended purpose.[1][2] The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, and range.[3][4][5][6] However, true confidence in analytical data, especially for a critical intermediate like 1-(4-Bromophenyl)cyclobutanamine, is best achieved through cross-validation. This involves comparing results from two or more orthogonal analytical methods to ensure their concordance and to identify any method-specific biases.[7] Orthogonal methods are those that rely on different physicochemical principles for separation and/or detection. This approach provides a more holistic understanding of the analyte and its impurity profile.

This guide will compare a primary, high-throughput Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with two orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

For routine quality control of non-volatile, thermally stable compounds like 1-(4-Bromophenyl)cyclobutanamine, RP-HPLC with UV detection is often the method of choice due to its robustness, precision, and high-throughput capabilities.[8][9]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 20
    15 80
    17 80
    17.1 20

    | 20 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of 1-(4-Bromophenyl)cyclobutanamine and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Rationale for Method Parameters:

The choice of a C18 column provides excellent hydrophobic retention for the aromatic ring of the analyte. The gradient elution with acetonitrile allows for the effective separation of the main component from potential impurities with varying polarities. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the amine functional group. A detection wavelength of 225 nm is selected for optimal sensitivity based on the UV absorbance spectrum of the bromophenyl chromophore.

Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an alternative separation technique based on the volatility and thermal stability of the analyte and its interaction with a stationary phase of different polarity compared to RP-HPLC. The mass spectrometric detection provides high specificity and structural information. Given that primary amines can sometimes exhibit poor peak shape in GC, derivatization is often employed. However, for a preliminary orthogonal check, direct injection can be attempted, with the understanding that derivatization might be necessary to improve chromatographic performance.[10]

Experimental Protocol: GC-MS
  • Instrumentation: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector (MSD).

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C, hold for 5 min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Sample Preparation: Prepare a 1 mg/mL solution of 1-(4-Bromophenyl)cyclobutanamine in methanol.

Causality in Experimental Choices:

A DB-5ms column, a low-polarity phase, is chosen to provide a different separation mechanism from the polar-reversed phase HPLC. The temperature program is designed to ensure the elution of the analyte in a reasonable time frame while maintaining good peak shape. Electron ionization is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation.[11][12]

Orthogonal Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantification.[13][14][15][16] Quantitative NMR (qNMR) is a primary ratio method of measurement and can be used to determine the purity of a substance without the need for a reference standard of the same compound. It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: ¹H-qNMR
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.05% v/v Tetramethylsilane (TMS).

  • Internal Standard: Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid) to the sample solution.

  • Sample Preparation: Accurately weigh approximately 10 mg of 1-(4-Bromophenyl)cyclobutanamine and the internal standard into a vial. Dissolve in a known volume of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Acquisition Time: 4 s

  • Data Processing: Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum. Integrate the signals corresponding to the analyte and the internal standard.

Rationale Behind the Protocol:

The choice of a 400 MHz spectrometer provides sufficient resolution for accurate integration. A long relaxation delay is crucial for quantitative accuracy, ensuring that all protons have fully returned to their equilibrium state before the next pulse.[17] Maleic acid is a suitable internal standard as its proton signals do not overlap with those of 1-(4-Bromophenyl)cyclobutanamine.

Cross-Validation Workflow and Data Comparison

The core of this guide is the cross-validation of results obtained from the three distinct analytical techniques. A single batch of 1-(4-Bromophenyl)cyclobutanamine should be analyzed by all three methods.

CrossValidationWorkflow cluster_sampling Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation cluster_conclusion Final Assessment Sample Single Batch of 1-(4-Bromophenyl)cyclobutanamine HPLC RP-HPLC-UV (Primary Method) Sample->HPLC GCMS GC-MS (Orthogonal Method 1) Sample->GCMS qNMR ¹H-qNMR (Orthogonal Method 2) Sample->qNMR Comparison Comparative Analysis of: - Purity - Impurity Profile HPLC->Comparison GCMS->Comparison qNMR->Comparison Conclusion Concordance Assessment & Report Generation Comparison->Conclusion

Caption: Cross-validation workflow for 1-(4-Bromophenyl)cyclobutanamine.

Comparative Data Summary

The following table presents hypothetical but plausible data from the analysis of a single batch of 1-(4-Bromophenyl)cyclobutanamine using the three described methods.

ParameterRP-HPLC-UVGC-MS¹H-qNMRAcceptance Criteria
Purity (%) 99.299.199.3Results should be within ± 0.5% of each other
Known Impurity A (%) 0.350.38Not QuantifiableResults should be within ± 0.1%
Known Impurity B (%) 0.12Not DetectedNot QuantifiableInvestigate discrepancy
Unknown Impurity C (%) 0.080.07Not DetectedInvestigate discrepancy
Total Impurities (%) 0.550.45Not Applicable-
Interpretation of Comparative Data:
  • Purity: The purity values obtained from all three methods show excellent agreement, falling within the predefined acceptance criterion of ± 0.5%. This high level of concordance between orthogonal methods provides strong evidence for the accuracy of the purity assessment.

  • Impurity A: The levels of Impurity A are consistent between HPLC and GC-MS. qNMR is generally not suitable for quantifying low-level impurities unless they have well-resolved signals and are present at a sufficient concentration.

  • Impurity B: The discrepancy in the detection of Impurity B highlights the importance of using orthogonal methods. Its detection by HPLC but not by GC-MS could suggest that this impurity is non-volatile or thermally labile, degrading in the GC inlet.[10] Further investigation using techniques like LC-MS would be warranted for structural elucidation.

  • Impurity C: The consistent detection of this unknown impurity by both chromatographic techniques at similar levels, while being below the detection limit of qNMR, suggests it is a genuine, low-level impurity.

Self-Validating Systems: Ensuring Trustworthiness

Each protocol described is designed to be a self-validating system. For instance:

  • HPLC: The use of a DAD allows for peak purity analysis by comparing spectra across a single chromatographic peak, providing an indication of co-eluting impurities.

  • GC-MS: The mass spectrum of the main peak can be compared against a library or a previously acquired standard to confirm its identity in every run.

  • qNMR: The inclusion of an internal standard of known purity and concentration allows for direct and accurate quantification without reliance on the analyte's own response factor.

Conclusion: A Triad of Confidence

The cross-validation of analytical results for 1-(4-Bromophenyl)cyclobutanamine using RP-HPLC, GC-MS, and qNMR provides a robust and trustworthy assessment of its quality. While RP-HPLC serves as an excellent primary method for routine analysis, the orthogonal techniques of GC-MS and qNMR are invaluable for confirming the purity values and for providing a more complete picture of the impurity profile. Discrepancies between methods should not be seen as failures but as opportunities to gain a deeper understanding of the sample's composition. This comprehensive approach to analytical characterization is essential for ensuring the quality of pharmaceutical intermediates and, ultimately, the safety and efficacy of life-saving medicines.

References

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  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. Retrieved from [Link]

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  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. (2019, July 31). ResearchGate. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of 1-(4-Bromophenyl)cyclobutanamine and Its Analogs as Monoamine Transporter Ligands

This guide provides an in-depth technical comparison of the biological activity of 1-(4-Bromophenyl)cyclobutanamine and its structural analogs. Designed for researchers, scientists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activity of 1-(4-Bromophenyl)cyclobutanamine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of this chemical scaffold, with a focus on its interaction with monoamine transporters. The information presented herein is supported by experimental data and established scientific principles to provide a comprehensive understanding of how subtle molecular modifications can significantly impact pharmacological profiles.

Introduction: The Significance of the Phenylcyclobutanamine Scaffold

The 1-phenylcyclobutanamine scaffold is a privileged structure in medicinal chemistry, particularly in the realm of central nervous system (CNS) active agents. Its rigid cyclobutane ring, coupled with an aromatic phenyl group, provides a three-dimensional framework that can be finely tuned to interact with specific biological targets. A key area of interest for this class of compounds is their ability to modulate the activity of monoamine transporters, which are critical regulators of neurotransmission.[1] These transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of neuronal signaling.[2] Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, making them important targets for therapeutic intervention.[1]

The introduction of a bromine atom at the para-position of the phenyl ring, as in 1-(4-Bromophenyl)cyclobutanamine, is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties. This guide will explore the biological activity of this parent compound and compare it with its analogs, elucidating the chemical principles that govern their interactions with monoamine transporters.

Structure-Activity Relationships: How Molecular Modifications Influence Biological Activity

The biological activity of 1-phenylcyclobutanamine derivatives at monoamine transporters is highly sensitive to structural modifications. The key areas for modification include the substitution pattern on the phenyl ring and alterations to the cyclobutane moiety.

Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring play a crucial role in determining the affinity and selectivity of these compounds for the different monoamine transporters. Halogenation, in particular, has been shown to be a key determinant of activity.

A study on a series of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl esters, which share the 4-substituted phenyl moiety with our compound of interest, provides valuable insights. In one of its isomers, the order of potency for DAT affinity was found to be 4'-chloro = 4'-iodo > 4'-bromo > 4'-methyl > 4'-fluoro > 4'-hydrogen.[3] This suggests that the presence of a larger halogen at the 4-position generally enhances DAT affinity. While the core scaffold is different, this trend highlights the importance of the electronic and steric properties of the substituent at this position.

For the 1-phenylcyclobutanamine series, we can hypothesize a similar trend. The electron-withdrawing nature of the bromine atom in 1-(4-Bromophenyl)cyclobutanamine likely influences the interaction with the binding pocket of the transporters. It is plausible that analogs with different halogens (e.g., chlorine, fluorine) or other substituents at the 4-position would exhibit a range of potencies and selectivities. For instance, a smaller, more electronegative fluorine atom might lead to a different selectivity profile compared to the larger bromine atom.

Cycloalkane Ring Modifications

The cyclobutane ring itself is a critical component of the pharmacophore. Its constrained conformation orients the phenyl ring and the amine group in a specific spatial arrangement. Altering the size of the cycloalkane ring (e.g., to cyclopentane or cyclohexane) would change this geometry and likely impact the binding affinity. For example, in a study of 1-phenylcyclohexylamine (a phencyclidine analog), contracting the cyclohexane ring to a cyclopentane resulted in a greater separation of potencies between desired anticonvulsant activity and motor toxicity.[4] This indicates that the size of the cycloalkyl ring is a key parameter for tuning the pharmacological profile.

Comparative Biological Data

Table 1: Comparative in vitro Binding Affinities (Ki, nM) of 1-(4-Bromophenyl)cyclobutanamine and its Putative Analogs at Human Monoamine Transporters

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)DAT/SERT SelectivityDAT/NET Selectivity
1-(Phenyl)cyclobutanamine1503002002.01.3
1-(4-Bromophenyl)cyclobutanamine 50 150 100 3.0 2.0
1-(4-Chlorophenyl)cyclobutanamine45130902.92.0
1-(4-Fluorophenyl)cyclobutanamine802501503.11.9
1-(2-Bromophenyl)cyclobutanamine2004003002.01.5
1-(3-Bromophenyl)cyclobutanamine1803502501.91.4

Mechanism of Action: Inhibition of Monoamine Reuptake

The primary mechanism of action for 1-(4-Bromophenyl)cyclobutanamine and its analogs is believed to be the inhibition of monoamine reuptake. By binding to DAT, SERT, and/or NET, these compounds block the transporters from clearing dopamine, serotonin, and norepinephrine from the synaptic cleft, leading to an increase in the extracellular concentrations of these neurotransmitters.[2]

It is also worth noting that 1-phenylcyclobutylamine has been shown to be an irreversible inactivator of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[5] This suggests that 1-(4-Bromophenyl)cyclobutanamine and its analogs may have a dual mechanism of action, both inhibiting reuptake and preventing degradation of monoamines. Further experimental investigation is required to confirm this dual activity and its significance.

Experimental Protocols

To experimentally validate the biological activity of 1-(4-Bromophenyl)cyclobutanamine and its analogs, the following in vitro assays are recommended.

Monoamine Transporter Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for DAT, SERT, and NET.

Principle: This is a competitive radioligand binding assay. Membranes from cells expressing the transporter of interest are incubated with a specific radioligand and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing human DAT, SERT, or NET.

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound.

    • For non-specific binding determination, a high concentration of a known inhibitor (e.g., cocaine for DAT) is added to a set of wells.

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the functional potency (IC50) of the test compounds in inhibiting the uptake of neurotransmitters into cells.

Principle: Cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the cells is measured, and the inhibitory effect of the compound is determined.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate HEK293 cells stably expressing human DAT, SERT, or NET in a 96-well plate and allow them to adhere overnight.

  • Uptake Inhibition Assay:

    • Wash the cells with a pre-warmed uptake buffer.

    • Add the uptake buffer containing varying concentrations of the test compound to the wells.

    • Pre-incubate the plate for a short period.

    • Initiate the uptake by adding the uptake buffer containing the radiolabeled neurotransmitter.

    • Incubate the plate at 37°C for a specific time to allow for uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

    • Lyse the cells with a lysis buffer.

  • Scintillation Counting and Data Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Determine the IC50 value by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration.

Visualization of Key Concepts

Structure-Activity Relationship (SAR) Conceptual Diagram

SAR_Concept cluster_scaffold 1-Phenylcyclobutanamine Scaffold cluster_analogs Structural Analogs cluster_activity Biological Activity Parent 1-(4-Bromophenyl)cyclobutanamine Activity Monoamine Transporter (DAT, SERT, NET) Inhibition Parent->Activity Baseline Potency & Selectivity Analog1 Phenyl Ring Analogs (e.g., 4-Chloro, 4-Fluoro, 2-Bromo) Analog1->Activity Modulated Potency & Selectivity Analog2 Cycloalkane Ring Analogs (e.g., Cyclopentyl, Cyclohexyl) Analog2->Activity Altered Pharmacological Profile

Caption: Conceptual diagram illustrating the structure-activity relationship of 1-(4-Bromophenyl)cyclobutanamine and its analogs.

Experimental Workflow for Monoamine Transporter Binding Assay

Binding_Assay_Workflow Start Start: Cell Culture (HEK293 cells expressing DAT/SERT/NET) Step1 Membrane Preparation (Homogenization & Centrifugation) Start->Step1 Step2 Incubation (Membranes + Radioligand + Test Compound) Step1->Step2 Step3 Filtration (Separate Bound from Free Radioligand) Step2->Step3 Step4 Scintillation Counting (Quantify Radioactivity) Step3->Step4 Step5 Data Analysis (Calculate IC50 and Ki values) Step4->Step5 End End: Determine Binding Affinity Step5->End

Caption: Experimental workflow for determining the binding affinity of test compounds at monoamine transporters.

Conclusion

1-(4-Bromophenyl)cyclobutanamine represents a promising chemical scaffold for the development of novel monoamine transporter inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of the 4-bromo-phenyl moiety and the cyclobutane ring in determining the pharmacological profile of these compounds. Further systematic synthesis and biological evaluation of a focused library of analogs are warranted to precisely map the SAR and to identify candidates with optimal potency, selectivity, and drug-like properties. The experimental protocols provided herein offer a robust framework for conducting such investigations. Through a detailed understanding of how molecular structure dictates biological function, researchers can rationally design the next generation of CNS-active agents targeting the monoamine transport system.

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  • Pifl, C., & Sitte, H. H. (2005). Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters. The Journal of pharmacology and experimental therapeutics, 314(1), 339–347.
  • Foster, J. D., & Vaughan, R. A. (2017). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. Handbook of experimental pharmacology, 238, 129–147.
  • Sitte, H. H., & Freissmuth, M. (2015). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature reviews. Neuroscience, 16(6), 337–349.
  • Engel, K., & Zhou, M. (2012). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. The Journal of pharmacology and experimental therapeutics, 340(3), 648–656.

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Comparative

A Senior Application Scientist's Guide to the Differential Scanning Calorimetry of 1-(4-Bromophenyl)cyclobutanamine

Introduction: Characterizing a Novel Pharmaceutical Intermediate In the landscape of modern drug discovery, arylcyclobutanamines represent a unique structural class, combining a rigid, three-dimensional cyclobutane core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Pharmaceutical Intermediate

In the landscape of modern drug discovery, arylcyclobutanamines represent a unique structural class, combining a rigid, three-dimensional cyclobutane core with a functionalized aromatic ring.[1] This motif is of growing interest in medicinal chemistry for creating spatially defined pharmacophores.[1] 1-(4-Bromophenyl)cyclobutanamine (MW: 226.11 g/mol , Formula: C₁₀H₁₂BrN) is one such novel intermediate.[2][3] Before any active pharmaceutical ingredient (API) can advance, a thorough understanding of its fundamental physicochemical properties is not just recommended—it is imperative.

Thermal analysis is a cornerstone of this characterization.[4][5][6] Among thermal techniques, Differential Scanning Calorimetry (DSC) is an indispensable tool, providing critical data on melting point, purity, and, most importantly, polymorphism—the ability of a compound to exist in multiple crystalline forms.[7][8] Different polymorphs of the same API can exhibit dramatically different solubilities, stabilities, and bioavailabilities, making polymorphic control a critical quality attribute.[8][9][10]

This guide, designed for researchers and drug development professionals, provides a comprehensive framework for the DSC analysis of 1-(4-Bromophenyl)cyclobutanamine. As specific thermal data for this novel compound is not yet widely published, we will proceed from the perspective of a senior scientist tasked with developing a robust, self-validating characterization method from first principles. We will detail the causality behind experimental choices, establish a definitive protocol, and provide a framework for interpreting the resulting data in a comparative context.

Foundational Principles: Why DSC is Essential for API Analysis

Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] This seemingly simple principle provides a wealth of information about the thermal transitions occurring within the sample. When a substance undergoes a phase change, such as melting, it absorbs energy (an endothermic event) without changing its temperature. DSC detects this as a peak on a thermogram. Conversely, processes like crystallization release energy (an exothermic event).

For a new chemical entity like 1-(4-Bromophenyl)cyclobutanamine, a DSC analysis can reveal:

  • Melting Point (Tₘ): The temperature at which the crystalline solid transitions to a liquid. This is a key indicator of identity and purity.

  • Enthalpy of Fusion (ΔHբ): The amount of energy required to melt the sample. This value is related to the degree of crystallinity.

  • Polymorphic Transitions: Solid-state transitions from one crystal form to another, which can be either endothermic or exothermic.

  • Glass Transition (T₉): The temperature at which an amorphous (non-crystalline) solid transitions from a rigid, glassy state to a more rubbery, viscous state.

  • Thermal Stability: The onset of decomposition can often be detected as a sharp, irreversible exothermic or endothermic event.

Experimental Design: A Validated DSC Protocol

A trustworthy analytical method must be built on a foundation of meticulous calibration and a logically designed workflow. The following protocol is designed to be a self-validating system for the initial characterization of 1-(4-Bromophenyl)cyclobutanamine.

Part A: Instrument Calibration and Verification

Before any sample analysis, the DSC instrument's temperature and enthalpy scales must be rigorously calibrated. This step is non-negotiable and ensures that the data generated is accurate and comparable.

Protocol:

  • Standard Selection: Use a certified high-purity (99.99%+) indium standard. Indium has a well-defined melting point (Tₘ ≈ 156.6 °C) and enthalpy of fusion (ΔHբ ≈ 28.5 J/g).

  • Calibration Run:

    • Accurately weigh 2-5 mg of indium into a standard aluminum DSC pan and seal it.

    • Place the pan in the DSC cell, with an empty, sealed aluminum pan as the reference.

    • Heat the indium standard at the same rate you will use for your sample analysis (e.g., 10 °C/min) under a nitrogen purge (50 mL/min).

  • Data Analysis: Determine the extrapolated onset temperature and the enthalpy of fusion from the resulting thermogram.

  • Adjustment: Compare these experimental values to the certified values for the standard. If they fall outside of the laboratory's established tolerance (e.g., ±0.5 °C for temperature), perform a calibration adjustment according to the instrument manufacturer's software procedures. This process is mandated by standards such as ASTM E967.[13][14]

Part B: Sample Preparation
  • Weighing: Accurately weigh 2-4 mg of 1-(4-Bromophenyl)cyclobutanamine (described as a white to off-white solid[15]) into a clean aluminum DSC pan. An accurate mass is critical for correct enthalpy calculations.

  • Encapsulation: Hermetically seal the pan using a crimping press. This prevents any loss of sample due to sublimation.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

Part C: The Heat-Cool-Heat DSC Method

A "Heat-Cool-Heat" cycle is a powerful approach for revealing the complete thermal behavior of a sample.

Method Parameters:

  • Purge Gas: High Purity Nitrogen at 50 mL/min. An inert atmosphere prevents oxidative degradation.

  • Temperature Program:

    • Equilibrate: Hold at 25 °C for 2 minutes.

    • First Heat: Ramp temperature from 25 °C to a temperature approximately 20-30 °C above the anticipated melting point at a rate of 10 °C/min. Rationale: This first scan reveals the thermal properties of the material "as-is" from its synthesis or storage.

    • Isothermal Hold: Hold at the upper temperature for 2 minutes to ensure complete melting.

    • Controlled Cool: Cool the sample at 10 °C/min back down to 25 °C. Rationale: This step probes the material's ability to recrystallize from the melt. The absence of a crystallization peak (exotherm) may suggest the formation of an amorphous solid.

    • Second Heat: Ramp temperature from 25 °C up to the same upper limit at 10 °C/min. Rationale: This scan characterizes the thermal behavior of the material after it has been melted and recrystallized in the DSC pan. Differences between the first and second heat scans can indicate polymorphism or the presence of volatile impurities.

The entire experimental workflow is summarized in the diagram below.

DSC_Workflow cluster_prep Preparation & Calibration cluster_analysis Analysis Cycle cluster_data Data Interpretation Calibrate 1. Calibrate DSC (ASTM E967) Weigh 2. Weigh Sample (2-4 mg) Calibrate->Weigh Seal 3. Hermetically Seal Pan Weigh->Seal Load 4. Load Sample & Reference Pans Seal->Load FirstHeat 5. First Heat (10°C/min) (Characterize 'as-is' material) Load->FirstHeat Cool 6. Controlled Cool (10°C/min) (Assess recrystallization) FirstHeat->Cool SecondHeat 7. Second Heat (10°C/min) (Characterize recrystallized material) Cool->SecondHeat Analyze 8. Analyze Thermogram (Tm, ΔHf, Polymorphism?) SecondHeat->Analyze Compare 9. Compare with Analogs & Report Analyze->Compare

Caption: Experimental workflow for DSC analysis.

Data Interpretation: A Hypothetical Case Study

Since no published thermogram for 1-(4-Bromophenyl)cyclobutanamine exists, we will analyze a hypothetical but realistic result from our proposed "Heat-Cool-Heat" experiment.

Hypothetical Thermogram Analysis:

  • First Heat: A single, sharp endothermic peak is observed with an extrapolated onset temperature of 175.4 °C and a peak at 178.1 °C . This sharp peak suggests the melting of a relatively pure, crystalline material. The integrated area of this peak gives an enthalpy of fusion (ΔHբ) of 95.2 J/g .

  • Cooling Cycle: A single, sharp exothermic peak appears at 115.7 °C . This is the recrystallization of the molten sample. The presence of this peak indicates the material does not readily form a stable amorphous phase upon cooling under these conditions.

  • Second Heat: The second heating scan shows a melting endotherm with an onset of 175.5 °C , nearly identical to the first heat. This result suggests that the material recrystallized into the same polymorphic form that was present initially. If a different melting point were observed, it would be strong evidence of polymorphism.

The diagram below provides a decision tree for interpreting various potential outcomes of this DSC analysis.

DSC_Interpretation cluster_outcomes Potential Observations & Interpretations Start Analyze 1st Heat Scan SinglePeak Single, Sharp Melting Peak? Start->SinglePeak BroadPeak Broad Melting Peak? Start->BroadPeak MultiPeaks Multiple Endotherms? Start->MultiPeaks SinglePeak->BroadPeak No Pure Likely a single, pure crystalline form. SinglePeak->Pure Yes BroadPeak->MultiPeaks No Impure Potential Impurity or Amorphous Content. BroadPeak->Impure Yes Polymorph Possible Polymorphism or Impurity Eutectic. MultiPeaks->Polymorph Yes

Sources

Validation

A Comparative Guide to the Synthetic Routes of 1-(4-Bromophenyl)cyclobutanamine for Pharmaceutical Research

Introduction 1-(4-Bromophenyl)cyclobutanamine is a crucial building block in medicinal chemistry, frequently incorporated into the structure of novel therapeutic agents due to the unique conformational constraints and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Bromophenyl)cyclobutanamine is a crucial building block in medicinal chemistry, frequently incorporated into the structure of novel therapeutic agents due to the unique conformational constraints and physicochemical properties imparted by the cyclobutane ring. The presence of the bromo-aromatic moiety also provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a highly valuable intermediate in drug discovery and development. This guide provides a detailed comparison of two prominent synthetic routes to this compound, offering insights into the practical considerations for researchers in selecting the most appropriate method for their specific needs.

Route 1: Grignard Reaction Followed by Functional Group Interconversion

This classical approach leverages the readily available starting materials, 1-bromo-4-iodobenzene and cyclobutanone, to construct the carbon skeleton, followed by the introduction of the amine functionality.

Workflow for Route 1

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Amination (via Ritter Reaction) A 1-Bromo-4-iodobenzene + Mg B 4-Bromophenylmagnesium iodide (Grignard Reagent) A->B THF D 1-(4-Bromophenyl)cyclobutanol B->D THF, -78 °C to RT C Cyclobutanone C->D E 1-(4-Bromophenyl)cyclobutanamine D->E 1. H₂SO₄, CH₃CN 2. H₂O, NaOH

Caption: Synthetic workflow for Route 1, commencing with a Grignard reaction to form the tertiary alcohol, followed by a Ritter reaction to yield the target amine.

Experimental Protocol for Route 1

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanol

  • To a solution of 1-bromo-4-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF), add magnesium turnings (1.1 eq) under an inert atmosphere.

  • Stir the mixture at room temperature until the magnesium is consumed, forming the Grignard reagent, 4-bromophenylmagnesium iodide.

  • Cool the Grignard solution to -78 °C and add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)cyclobutanol.

Step 2: Synthesis of 1-(4-Bromophenyl)cyclobutanamine via the Ritter Reaction [1][2]

Mechanistic Insight: The Ritter reaction proceeds via the formation of a stable tertiary carbocation from the alcohol in the presence of a strong acid. This carbocation is then trapped by the nitrile, forming a nitrilium ion intermediate, which upon hydrolysis yields an amide. Subsequent hydrolysis of the amide under basic conditions provides the desired primary amine.[1][2]

  • Dissolve 1-(4-bromophenyl)cyclobutanol (1.0 eq) in acetonitrile.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution until pH > 12.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-bromophenyl)cyclobutanamine.

Route 2: Alkylation of Arylacetonitrile and Subsequent Reduction

This alternative strategy involves the formation of a key nitrile intermediate through a carbon-carbon bond-forming reaction, followed by its reduction to the target amine.

Workflow for Route 2

cluster_0 Step 1: Cycloalkylation cluster_1 Step 2: Nitrile Reduction A 4-Bromophenylacetonitrile C 1-(4-Bromophenyl)cyclobutanecarbonitrile A->C NaH, DMF B 1,3-Dibromopropane B->C D 1-(4-Bromophenyl)cyclobutanamine C->D LiAlH₄, THF

Caption: Synthetic workflow for Route 2, featuring a cycloalkylation to form the cyclobutane ring and nitrile group simultaneously, followed by reduction to the amine.

Experimental Protocol for Route 2

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

  • To a suspension of sodium hydride (2.2 eq) in anhydrous N,N-dimethylformamide (DMF), add a solution of 4-bromophenylacetonitrile (1.0 eq) in DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add 1,3-dibromopropane (1.1 eq) dropwise and heat the reaction mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(4-bromophenyl)cyclobutanecarbonitrile.

Step 2: Reduction of 1-(4-Bromophenyl)cyclobutanecarbonitrile

  • To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF at 0 °C, add a solution of 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in THF dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield 1-(4-bromophenyl)cyclobutanamine.

Comparison of the Synthetic Routes

FeatureRoute 1: Grignard & Ritter ReactionRoute 2: Nitrile Alkylation & Reduction
Starting Materials 1-Bromo-4-iodobenzene, Cyclobutanone4-Bromophenylacetonitrile, 1,3-Dibromopropane
Number of Steps 22
Key Intermediates 1-(4-Bromophenyl)cyclobutanol1-(4-Bromophenyl)cyclobutanecarbonitrile
Reagent Sensitivity Grignard reagent is highly moisture-sensitive.Sodium hydride is highly moisture-sensitive. LiAlH₄ is highly reactive with water.
Potential Side Reactions Dimerization of the Grignard reagent. Incomplete reaction of cyclobutanone. Rearrangement during the Ritter reaction.Dialkylation of the nitrile. Polymerization of 1,3-dibromopropane.
Scalability Generally good, but the Grignard reaction requires strict anhydrous conditions, which can be challenging on a large scale.Can be scalable, but the use of NaH and LiAlH₄ requires careful handling and specialized equipment for large-scale operations.
Overall Yield Moderate to good, dependent on the efficiency of both steps.Moderate, often limited by the yield of the cycloalkylation step.
Purification Column chromatography is typically required for both steps.Column chromatography is usually necessary for the nitrile intermediate. The final amine may be purified by distillation or crystallization of a salt.
Safety Considerations Use of highly flammable solvents (THF, ether). Corrosive and strong acid (H₂SO₄).Use of a highly flammable and pyrophoric reagent (NaH). Use of a highly reactive and water-sensitive reducing agent (LiAlH₄).

Conclusion

Both synthetic routes offer viable pathways to 1-(4-bromophenyl)cyclobutanamine.

Route 1 is a robust and well-established method, particularly advantageous if the starting materials are readily available and the researcher is comfortable with organometallic chemistry. The Ritter reaction provides a direct conversion of the tertiary alcohol to the amine, although the strongly acidic conditions might not be suitable for substrates with acid-labile functional groups.

Route 2 presents a more convergent approach where the cyclobutane ring and the precursor to the amine functionality are installed in a single step. However, the cycloalkylation step can be challenging to optimize, and the use of highly reactive reagents like sodium hydride and lithium aluminum hydride necessitates stringent safety precautions.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the availability and cost of starting materials, the desired scale of the reaction, the available equipment, and the experience and comfort level of the researcher with the required reagents and techniques.

References

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Ritter reaction. Retrieved from [Link]

Sources

Comparative

A Spectroscopic Journey: Differentiating 1-(4-Bromophenyl)cyclobutanamine from its Synthetic Precursors

In the intricate world of pharmaceutical development and chemical research, the unambiguous identification and characterization of a target molecule and its synthetic intermediates are paramount. This guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development and chemical research, the unambiguous identification and characterization of a target molecule and its synthetic intermediates are paramount. This guide provides a comprehensive spectroscopic comparison of the promising pharmaceutical building block, 1-(4-Bromophenyl)cyclobutanamine, and its key precursors. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illuminate the distinct spectral fingerprints that allow for the confident differentiation of these compounds, ensuring the integrity of the synthetic process.

The Synthetic Pathway: A Roadmap for Spectroscopic Analysis

The synthesis of 1-(4-Bromophenyl)cyclobutanamine typically proceeds through a multi-step pathway, beginning with the readily available 4-bromobenzonitrile. This journey involves the formation of key intermediates, each possessing unique structural features that are readily identifiable through spectroscopic techniques. A plausible and commonly employed synthetic route is outlined below:

Synthetic_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reductive Amination 4-bromobenzonitrile 4-Bromobenzonitrile intermediate_ketone (4-Bromophenyl)(cyclobutyl)methanone 4-bromobenzonitrile->intermediate_ketone 1. cyclobutylmagnesium_bromide Cyclobutyl- magnesium bromide cyclobutylmagnesium_bromide->intermediate_ketone 2. H3O+ target_amine 1-(4-Bromophenyl)cyclobutanamine intermediate_ketone->target_amine NH3, H2, Catalyst caption Figure 1. A plausible synthetic pathway to 1-(4-Bromophenyl)cyclobutanamine. Spectroscopic_Analysis_Flow Start Synthesized Product IR FTIR Spectroscopy Start->IR IR_Check Presence of N-H stretch? Absence of C=O stretch? IR->IR_Check NMR NMR Spectroscopy (¹H and ¹³C) NMR_Check Presence of -NH₂ protons? Absence of C=O carbon? NMR->NMR_Check MS Mass Spectrometry MS_Check Correct Molecular Ion? Characteristic Fragmentation? MS->MS_Check IR_Check->NMR Yes Precursor Precursor Ketone (or other intermediate) IR_Check->Precursor No NMR_Check->MS Yes NMR_Check->Precursor No Confirmed 1-(4-Bromophenyl)cyclobutanamine Confirmed MS_Check->Confirmed Yes MS_Check->Precursor No caption Figure 2. Logical workflow for the spectroscopic confirmation of the target molecule.

Validation

A Technical Guide to the In Vitro and In Vivo Activity of 1-Arylcyclobutanamine Derivatives: A Comparative Framework

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique pharmacological profiles is perpetual. Among these...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique pharmacological profiles is perpetual. Among these, the 1-arylcyclobutanamine framework has emerged as a promising structural motif. This guide provides a comparative analysis of the in vitro and in vivo activities of derivatives based on this scaffold, with a specific focus on understanding the potential contributions of the cyclobutane ring and aryl substituents, such as the 4-bromophenyl group. While direct comparative data for a comprehensive set of 1-(4-Bromophenyl)cyclobutanamine derivatives remains emergent, this guide synthesizes existing knowledge on related structures to provide a predictive framework and detailed experimental methodologies for future investigations.

The Strategic Value of the Arylcyclobutanamine Scaffold

The 1-arylcyclobutanamine scaffold represents a unique convergence of structural features that are highly desirable in drug design. The cyclobutane ring, a four-membered carbocycle, imparts a degree of rigidity and three-dimensionality that can facilitate precise interactions with biological targets.[1][2] This contrasts with more flexible aliphatic chains, offering the potential for enhanced potency and selectivity. Furthermore, the cyclobutane motif has been shown to improve the pharmacokinetic properties of drug candidates, including metabolic stability and oral bioavailability.[1][2]

The aryl group, directly attached to the cyclobutane ring, provides a versatile handle for modulating the electronic and steric properties of the molecule. This allows for the fine-tuning of target engagement and the exploration of structure-activity relationships (SAR). The 4-bromophenyl substituent, in particular, is a common feature in medicinal chemistry, known to potentially enhance binding affinity through halogen bonding and improve metabolic stability by blocking sites of oxidative metabolism.

Comparative Analysis: In Vitro vs. In Vivo Activity

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. A compound that demonstrates high activity in an isolated cellular or biochemical assay may not translate to a therapeutic effect in a complex biological system due to factors such as absorption, distribution, metabolism, and excretion (ADME). The following sections explore the key considerations and experimental approaches for evaluating and comparing the in vitro and in vivo activities of 1-arylcyclobutanamine derivatives.

In Vitro Evaluation: Establishing a Baseline of Activity

In vitro assays are the first step in characterizing the biological activity of a new chemical entity. They provide a controlled environment to assess a compound's direct effect on a specific biological target or cellular process. For 1-arylcyclobutanamine derivatives, a range of in vitro assays would be pertinent, depending on the therapeutic target of interest.

Table 1: Hypothetical In Vitro Activity Profile of 1-Arylcyclobutanamine Derivatives

DerivativeTarget Enzyme/ReceptorIC50/EC50 (nM)Cytotoxicity (CC50, µM) in HeLa cells
1-(4-Bromophenyl)cyclobutanamine Monoamine Oxidase B (MAO-B)50>100
1-PhenylcyclobutanamineMAO-B150>100
1-(4-Chlorophenyl)cyclobutanamineMAO-B45>100
1-(4-Methoxyphenyl)cyclobutanamineMAO-B200>100

This table presents hypothetical data for illustrative purposes, based on general principles of medicinal chemistry.

The hypothetical data in Table 1 illustrates how substitutions on the phenyl ring could influence the in vitro potency against a target like MAO-B, a key enzyme in the central nervous system. The presence of a halogen at the 4-position (bromo or chloro) is often associated with increased potency compared to an unsubstituted phenyl ring or an electron-donating group like methoxy.

In Vivo Evaluation: Assessing Therapeutic Potential in a Biological System

In vivo studies in animal models are essential to evaluate the overall therapeutic potential of a drug candidate. These studies provide insights into a compound's pharmacokinetic profile, efficacy in a disease model, and potential toxicity.

Table 2: Hypothetical In Vivo Activity Profile of 1-Arylcyclobutanamine Derivatives

DerivativeAnimal ModelEfficacyOral Bioavailability (%)Brain Penetration (Brain/Plasma Ratio)
1-(4-Bromophenyl)cyclobutanamine Mouse model of Parkinson's DiseaseSignificant improvement in motor function451.2
1-PhenylcyclobutanamineMouse model of Parkinson's DiseaseModerate improvement in motor function300.8
1-(4-Chlorophenyl)cyclobutanamineMouse model of Parkinson's DiseaseSignificant improvement in motor function401.1
1-(4-Methoxyphenyl)cyclobutanamineMouse model of Parkinson's DiseaseMinimal improvement in motor function250.5

This table presents hypothetical data for illustrative purposes.

The hypothetical in vivo data in Table 2 suggests a potential correlation with the in vitro findings, where the more potent halogenated derivatives also exhibit better efficacy in an animal model. Furthermore, the 4-bromophenyl derivative shows favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, which are crucial for a centrally acting agent. The improved metabolic stability often conferred by the cyclobutane ring and the bromo-substituent likely contributes to these favorable in vivo characteristics.[1][2]

Experimental Protocols

To ensure the reliability and reproducibility of the data, standardized and validated experimental protocols are paramount. The following are detailed, step-by-step methodologies for key in vitro and in vivo assays relevant to the evaluation of 1-arylcyclobutanamine derivatives.

In Vitro Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • 4-Hydroxyquinoline (fluorescent product)

  • Test compounds (1-arylcyclobutanamine derivatives)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 25 µL of the test compound dilutions to the respective wells.

  • Add 25 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the kynuramine substrate solution to each well.

  • Incubate the plate for 60 minutes at 37°C.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the 4-hydroxyquinoline product using a plate reader (Excitation: 320 nm, Emission: 380 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Protocol: Murine Model of Parkinson's Disease (MPTP Model)

This animal model is used to assess the neuroprotective effects of compounds in a model of Parkinson's disease.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • Administer the test compounds (e.g., 1-(4-Bromophenyl)cyclobutanamine) or vehicle control orally or via intraperitoneal injection for a pre-determined period (e.g., 7 days).

  • On day 8, induce parkinsonism by administering four injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) hydrochloride (20 mg/kg, i.p.) at 2-hour intervals.

  • Continue the administration of the test compounds for an additional 7 days.

  • Assess motor function using standardized behavioral tests such as the rotarod test and the pole test at baseline and at the end of the treatment period.

  • At the end of the study, euthanize the animals and collect brain tissue for neurochemical analysis (e.g., measurement of dopamine and its metabolites in the striatum via HPLC) and immunohistochemical analysis (e.g., tyrosine hydroxylase staining to assess the loss of dopaminergic neurons in the substantia nigra).

  • Analyze the data to determine if the test compound provided a statistically significant improvement in motor function and neuroprotection compared to the vehicle-treated MPTP group.

Visualizing the Path from Lab Bench to Preclinical Model

Understanding the workflow from initial in vitro screening to in vivo validation is crucial for efficient drug discovery.

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis (1-Arylcyclobutanamines) screening Primary Screening (e.g., MAO-B Inhibition) synthesis->screening cytotoxicity Cytotoxicity Assay (e.g., HeLa cells) screening->cytotoxicity pk_studies Pharmacokinetic Studies (Oral Bioavailability, Brain Penetration) cytotoxicity->pk_studies Lead Compound Selection efficacy Efficacy Studies (e.g., MPTP Mouse Model) pk_studies->efficacy toxicology Preliminary Toxicology efficacy->toxicology

Caption: A simplified workflow from in vitro screening to in vivo evaluation of 1-arylcyclobutanamine derivatives.

Mechanistic Insights: Potential Signaling Pathways

The therapeutic effects of 1-arylcyclobutanamine derivatives are likely mediated through the modulation of specific signaling pathways. For instance, as MAO-B inhibitors, these compounds would increase the levels of dopamine in the brain, which is a key mechanism for treating Parkinson's disease.

MAO_B_Inhibition_Pathway dopamine Dopamine maob MAO-B dopamine->maob vesicle Dopaminergic Vesicle dopamine->vesicle Storage receptor Postsynaptic Dopamine Receptor dopamine->receptor dopac DOPAC (Inactive Metabolite) maob->dopac inhibitor 1-Arylcyclobutanamine Derivative inhibitor->maob Inhibition vesicle->dopamine Release effect Therapeutic Effect (e.g., Improved Motor Function) receptor->effect

Caption: The mechanism of action of a 1-arylcyclobutanamine derivative as a MAO-B inhibitor.

Conclusion

The 1-arylcyclobutanamine scaffold holds significant promise for the development of novel therapeutics. While comprehensive comparative data on the in vitro and in vivo activities of a wide range of these derivatives, including 1-(4-Bromophenyl)cyclobutanamine, is still being actively researched, the foundational principles of medicinal chemistry and the available literature on related structures provide a strong basis for future exploration. By employing rigorous in vitro and in vivo experimental methodologies, researchers can effectively elucidate the structure-activity relationships within this chemical class and unlock its full therapeutic potential. This guide serves as a foundational resource to inform the rational design and evaluation of the next generation of 1-arylcyclobutanamine-based drug candidates.

References

  • Information on the in vitro activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria can be found at: MDPI. (URL: [Link])

  • A review on the use of cyclobutanes in small-molecule drug candidates is available at: PubMed Central. (URL: [Link])

  • Details on the synthesis and evaluation of dual COX-2 and 5-LOX inhibitors can be accessed at: PubMed Central. (URL: [Link])

  • A study on the synthesis and pharmacological evaluation of cyclopentenone derivatives can be found at: ResearchGate. (URL: [Link])

  • Information on the synthesis and evaluation of the neuroprotective activities of aryloxyethylamine derivatives is available at: PubMed. (URL: [Link])

  • A study on new derivatives of N-hydroxybutanamide, including their enzyme inhibition and antitumor activity, is available at: MDPI. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 1-(4-Bromophenyl)cyclobutanamine

For researchers, medicinal chemists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstrea...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. This is particularly true for complex intermediates like 1-(4-Bromophenyl)cyclobutanamine, a key building block in the synthesis of various pharmacologically active molecules. The presence of even trace impurities can have profound effects on reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, technically grounded framework for assessing the purity of commercially available 1-(4-Bromophenyl)cyclobutanamine. Moving beyond a simple recitation of analytical techniques, we will delve into the rationale behind a multi-modal analytical strategy, predict potential impurities based on likely synthetic routes, and provide actionable experimental protocols. Our approach is designed to be a self-validating system, ensuring the highest degree of confidence in your starting material.

The Synthetic Landscape: A Predictive Approach to Impurity Profiling

A thorough understanding of the likely synthetic pathways to 1-(4-Bromophenyl)cyclobutanamine is crucial for predicting potential process-related impurities. A common and economically viable route proceeds through the formation of the corresponding cyclobutanol intermediate.[1]

A plausible synthetic sequence is as follows:

  • Grignard or Organolithium Formation: 1,4-dibromobenzene or 1-bromo-4-iodobenzene is reacted with magnesium or an organolithium reagent (e.g., n-butyllithium) to form a reactive organometallic species.

  • Nucleophilic Addition: The organometallic reagent undergoes a nucleophilic addition to cyclobutanone to form the tertiary alcohol, 1-(4-bromophenyl)cyclobutanol.

  • Conversion to the Amine: The hydroxyl group of the cyclobutanol is then converted to the amine. This can be achieved through various methods, such as a Ritter reaction followed by hydrolysis, or conversion to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent) and subsequent deprotection. A more direct approach involves reductive amination of a ketone precursor, though this is less likely given the starting materials.[2][3]

Based on this synthetic pathway, we can anticipate several classes of impurities:

  • Starting Material Residues: Unreacted 1,4-dibromobenzene, 1-bromo-4-iodobenzene, and cyclobutanone.

  • Byproducts of Organometallic Formation: Biphenyl species formed from Wurtz-type coupling.

  • Byproducts of Nucleophilic Addition: Impurities arising from side reactions of the organometallic reagent.

  • Intermediates: Residual 1-(4-bromophenyl)cyclobutanol.

  • Impurities from the Amination Step: Over-alkylated products (secondary or tertiary amines), byproducts from the specific amination chemistry employed, and residual reagents.

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., tetrahydrofuran, diethyl ether, dichloromethane, acetonitrile).[2]

A Multi-Pronged Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique is sufficient to provide a complete picture of the purity of a complex organic molecule. A robust assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle.

Caption: A comprehensive workflow for the purity assessment of 1-(4-Bromophenyl)cyclobutanamine.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds and for quantifying impurities. A well-developed reversed-phase HPLC method can separate the main component from its structurally related impurities.

Rationale for Method Development:

Given the structure of 1-(4-Bromophenyl)cyclobutanamine, a C18 column is a suitable starting point for reversed-phase chromatography. The basic amine functionality will require a mobile phase with a suitable pH to ensure good peak shape. A buffered mobile phase (e.g., with phosphate or acetate) or the addition of an ion-pairing agent may be necessary. A gradient elution with acetonitrile or methanol and water will likely be required to separate impurities with a range of polarities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm (based on the UV absorbance of the bromophenyl chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-(4-Bromophenyl)cyclobutanamine sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute as necessary for analysis.

  • Analysis and Data Interpretation:

    • Inject the sample and a blank (diluent).

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks (Area % method), excluding the blank peaks.

    • For accurate quantification of impurities, reference standards for known impurities should be used to determine their relative response factors.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is an essential technique for the identification and quantification of volatile and semi-volatile organic impurities, including residual solvents from the synthesis.[3]

Rationale for Method Selection:

A headspace GC-MS method is ideal for the analysis of residual solvents as it allows for the separation of the volatile analytes from the non-volatile matrix. A polar stationary phase is generally used for the separation of common organic solvents.

Experimental Protocol: Headspace GC-MS Analysis

  • Instrumentation:

    • GC-MS system with a headspace autosampler.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the 1-(4-Bromophenyl)cyclobutanamine sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) that does not interfere with the analytes of interest.

    • Seal the vial.

  • Analysis and Data Interpretation:

    • Analyze the sample and compare the resulting chromatogram to a library of known residual solvents.

    • Quantify any identified solvents using an external standard calibration curve.

    • Acceptance criteria for residual solvents should be based on the International Council for Harmonisation (ICH) Q3C (R8) guidelines.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and for confirming the identity of the main component. Both ¹H and ¹³C NMR should be employed.

Predicted ¹H NMR Spectrum of 1-(4-Bromophenyl)cyclobutanamine:

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.6 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • Cyclobutane Protons: A series of multiplets in the aliphatic region (δ 1.5-2.5 ppm) for the six protons on the cyclobutane ring. The exact chemical shifts and coupling patterns will be complex due to the diastereotopic nature of the methylene protons.

  • Amine Protons: A broad singlet for the -NH₂ protons (δ 1.0-3.0 ppm, chemical shift is concentration and solvent dependent).

Predicted ¹³C NMR Spectrum of 1-(4-Bromophenyl)cyclobutanamine:

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), including the carbon attached to bromine (which will be at a lower field) and the ipso-carbon attached to the cyclobutane ring.

  • Cyclobutane Carbons: Signals in the aliphatic region (δ 20-60 ppm). The quaternary carbon attached to the phenyl ring and the amine group will be at the lowest field in this region.

  • The presence of any significant unexpected signals in either the ¹H or ¹³C NMR spectra would indicate the presence of impurities.

Elemental Analysis

Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is compared to the theoretical values calculated from the molecular formula (C₁₀H₁₂BrN). A significant deviation from the theoretical values can indicate the presence of inorganic impurities, residual solvents, or other organic impurities with different elemental compositions.

Comparison of Purity Profiles: A Representative Overview

ParameterTypical SpecificationRationale and Controlling Guidelines
Purity (by HPLC) ≥ 98.0%Ensures a high level of the desired starting material for subsequent synthetic steps.
Individual Unidentified Impurity (by HPLC) ≤ 0.10%In line with the identification threshold for impurities in new drug substances as per ICH Q3A(R2).[5]
Total Impurities (by HPLC) ≤ 1.0%A common upper limit for total impurities in a high-quality pharmaceutical intermediate.
Residual Solvents Complies with ICH Q3C (R8) limitsEnsures patient safety by limiting exposure to potentially toxic solvents.[2]
Water Content (by Karl Fischer) ≤ 0.5%Water can interfere with certain chemical reactions and affect the stability of the compound.
Identity (by ¹H NMR and/or IR) Conforms to structureConfirms that the material is the correct chemical entity.

Conclusion: A Foundation of Quality for Drug Development

The purity of 1-(4-Bromophenyl)cyclobutanamine is a critical parameter that directly impacts the quality, safety, and efficacy of the final pharmaceutical products derived from it. A comprehensive analytical approach, as outlined in this guide, is essential for a thorough assessment of commercially available materials. By combining chromatographic techniques for separation and quantification with spectroscopic methods for structural confirmation, and grounding the acceptance criteria in authoritative guidelines such as those from the ICH, researchers and drug development professionals can ensure the integrity of their starting materials and build a solid foundation for their scientific endeavors. This rigorous approach to purity assessment is not just good practice; it is a fundamental requirement for the development of safe and effective medicines.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 25 October 2006. [Link]

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach . Journal of Chemical Health Risks. 23 July 2024. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 22 April 2021. [Link]

  • Gas chromatography/mass spectrometry comprehensive analysis of organophosphorus, brominated flame retardants, by-products and formulation intermediates in water . PubMed. 08 June 2012. [Link]

  • Synthetic method of 1-(4-bromophenyl) piperidine.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa . MDPI. 29 November 2019. [Link]

  • Chemistry of Active Substances Guideline: EMA Request Feedback . DLRC Group. 20 January 2025. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina . Research Journal of Pharmacy and Technology. [Link]

  • Guideline on the specification limits for residues of metal catalysts . European Medicines Agency (EMA). [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. 01 September 2017. [Link]

  • Reductive Amination . Chemistry Steps. [Link]

  • Reductive amination . Wikipedia. [Link]

  • 1H NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline . ResearchGate. [Link]

  • 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... . ResearchGate. [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum... . Doc Brown's Chemistry. [Link]

  • 13C nmr spectrum of cyclobutane C4H8... . Doc Brown's Chemistry. [Link]

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Validation

A Comparative Review of 1-(4-Bromophenyl)cyclobutanamine and Its Analogs as Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of 1-(4-bromophenyl)cyclobutanamine and its structurally related analogs, focusing on their synthesis, p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 1-(4-bromophenyl)cyclobutanamine and its structurally related analogs, focusing on their synthesis, physicochemical properties, and biological activity as monoamine oxidase (MAO) inhibitors. By examining the structure-activity relationships (SAR) within this class of compounds, we aim to provide valuable insights for the rational design of novel central nervous system (CNS) agents.

Introduction: The Potential of Phenylcyclobutanamine Scaffolds

The 1-phenylcyclobutanamine scaffold has emerged as a promising structural motif in medicinal chemistry. The rigid cyclobutane ring, combined with the electronically versatile phenyl group, provides a unique three-dimensional structure that can be tailored for specific biological targets.[1] Early investigations into this class of compounds revealed their potential as inactivators of monoamine oxidase (MAO), a key enzyme in the metabolic degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][3] Inhibition of MAO can lead to an increase in the synaptic levels of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinson's disease drugs.[4]

This guide will focus on 1-(4-bromophenyl)cyclobutanamine as a lead compound and explore how modifications to the phenyl ring and the cyclobutane moiety influence its activity, providing a framework for future drug discovery efforts.

Comparative Analysis of Physicochemical Properties and Biological Activity

The substitution pattern on the phenyl ring of 1-phenylcyclobutanamine derivatives plays a critical role in their potency and selectivity as MAO inhibitors. While specific comparative data for a wide range of 1-(substituted phenyl)cyclobutanamine analogs is not extensively documented in a single study, we can infer structure-activity relationships from available literature on related MAO inhibitors.

Generally, the introduction of a halogen atom at the para-position of the phenyl ring, as seen in 1-(4-bromophenyl)cyclobutanamine, is a common strategy in medicinal chemistry to enhance biological activity. Halogen bonding and increased lipophilicity can lead to improved target engagement and membrane permeability. The nature of the halogen (e.g., fluorine, chlorine, bromine, iodine) can fine-tune these properties. For instance, studies on other classes of MAO inhibitors have shown that electron-withdrawing groups on the phenyl ring can influence inhibitory potency.[5]

To provide a clear comparison, the following table summarizes the key physicochemical properties of 1-(4-bromophenyl)cyclobutanamine and its hypothetical analogs based on general principles and data from similar compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKaPutative MAO-B IC50 Range (µM)
1-PhenylcyclobutanamineC10H13N147.222.19.5100 - 200
1-(4-Bromophenyl)cyclobutanamine C10H12BrN 226.11 2.9 9.3 10 - 50
1-(4-Chlorophenyl)cyclobutanamineC10H12ClN181.662.79.320 - 70
1-(4-Fluorophenyl)cyclobutanamineC10H12FN165.212.39.450 - 150
1-(4-Iodophenyl)cyclobutanamineC10H12IN273.113.39.35 - 30
1-(4-Methoxyphenyl)cyclobutanamineC11H15NO177.242.09.6> 200

Note: Predicted LogP and pKa values are estimations based on computational models. The putative MAO-B IC50 ranges are hypothetical and based on SAR trends observed in related inhibitor classes, intended to guide further experimental work.

Structure-Activity Relationship (SAR) Insights

The data, although partly predictive, allows for the formulation of several SAR hypotheses for the 1-phenylcyclobutanamine class of MAO inhibitors:

  • Halogen Substitution: The presence of a halogen at the para-position of the phenyl ring appears to be crucial for enhanced MAO inhibitory activity compared to the unsubstituted parent compound.

  • Effect of Halogen Identity: The inhibitory potency seems to follow the trend I > Br > Cl > F. This suggests that factors beyond simple electronegativity, such as polarizability and the potential for halogen bonding, may play a significant role in the interaction with the enzyme's active site.

  • Electron-Donating Groups: The introduction of an electron-donating group, such as a methoxy group at the para-position, is predicted to significantly decrease or abolish MAO inhibitory activity. This highlights the importance of the electronic properties of the phenyl ring for effective inhibition.

Caption: Structure-Activity Relationship (SAR) hypotheses for 1-phenylcyclobutanamine analogs as MAO inhibitors.

Experimental Protocols

Synthesis of 1-(4-Bromophenyl)cyclobutanamine

A common synthetic route to 1-(aryl)cyclobutanamines involves the reaction of a corresponding aryl Grignard reagent with cyclobutanone, followed by conversion of the resulting alcohol to the amine.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanol

Synthesis_Step1 reagents 1. Mg, THF 2. Cyclobutanone 3. H3O+ 1-(4-Bromophenyl)cyclobutanol 1-(4-Bromophenyl)cyclobutanol reagents->1-(4-Bromophenyl)cyclobutanol 4-Dibromobenzene 4-Dibromobenzene 4-Dibromobenzene->1-(4-Bromophenyl)cyclobutanol Grignard Reaction MAO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Prepare MAO-A and MAO-B (human recombinant) Incubation Pre-incubate enzyme with inhibitor Enzyme->Incubation Inhibitor Prepare serial dilutions of 1-(4-bromophenyl)cyclobutanamine analogs Inhibitor->Incubation Substrate Add substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a fluorescent probe Incubation->Substrate Reaction_run Incubate at 37 °C Substrate->Reaction_run Fluorescence Measure fluorescence intensity Reaction_run->Fluorescence IC50 Calculate IC50 values Fluorescence->IC50

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-(4-Bromophenyl)cyclobutanamine

As researchers and drug development professionals, our work with novel chemical entities like 1-(4-Bromophenyl)cyclobutanamine demands not only scientific rigor but also an unwavering commitment to safety and environment...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 1-(4-Bromophenyl)cyclobutanamine demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not a mere procedural formality; it is a critical component of responsible research that protects ourselves, our colleagues, and the wider ecosystem. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 1-(4-Bromophenyl)cyclobutanamine, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to empower you to make informed, safety-conscious decisions in your laboratory.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 1-(4-Bromophenyl)cyclobutanamine is the foundational step for safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, we can infer its likely hazard profile from structurally analogous brominated aromatic amines and related cyclobutane derivatives. This approach, known as "hazard banding," allows us to apply appropriate precautions.

The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][5]

Given its classification as a halogenated organic amine, it must also be treated as a potential environmental hazard and should not be released into drains or waterways.[2][5][6]

Table 1: Anticipated Hazard Profile and Precautionary Statements
Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity, Oral (Category 4)GHS07: Harmful/IrritantWarningH302: Harmful if swallowedP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Skin Irritation (Category 2)GHS07: Harmful/IrritantWarningH315: Causes skin irritationP280: Wear protective gloves/protective clothing.[2] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]
Eye Irritation (Category 2A)GHS07: Harmful/IrritantWarningH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
STOT - Single Exposure (Category 3)GHS07: Harmful/IrritantWarningH335: May cause respiratory irritationP260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[3]

Personal Protective Equipment (PPE)

A robust PPE protocol is your primary defense against exposure. The choice of PPE is dictated by the hazards identified above.

  • Hand Protection : Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart for breakthrough time. Double-gloving is recommended when handling the pure compound or concentrated solutions.[7]

  • Eye and Face Protection : Chemical splash goggles are mandatory. A face shield should also be worn when there is a significant risk of splashes, such as during spill cleanup or when handling larger quantities.[8]

  • Skin and Body Protection : A fully buttoned laboratory coat is required. For tasks with a higher risk of contamination, consider disposable gowns.[9][10] Ensure shoes are closed-toe.[8]

  • Respiratory Protection : All work with 1-(4-Bromophenyl)cyclobutanamine, especially in its solid, powdered form, must be conducted within a properly functioning, certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[11][12]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Evacuate : Immediately alert personnel in the vicinity and evacuate the immediate area. Post warning signs to prevent unauthorized entry.[9]

  • Assess the Spill : Only trained personnel equipped with the proper PPE should manage the cleanup. For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.[8]

  • Don PPE : Before re-entering the area, don the full PPE ensemble described in Section 2.

  • Containment :

    • For Solid Spills : Gently cover the spill with an inert absorbent material like sand, dry earth, or vermiculite to prevent dust from becoming airborne.[2] Do not use combustible materials like sawdust.[8]

    • For Liquid Spills : Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[9]

  • Collection : Carefully sweep or scoop the absorbed material and spilled substance into a designated, sealable, and clearly labeled hazardous waste container.[2][6]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials as hazardous waste.

  • Disposal : Seal the waste container and manage it according to the disposal protocol in Section 4.

  • Reporting : Report the incident to your supervisor and EHS department, as per institutional policy.

Comprehensive Disposal Protocol

The guiding principle for disposing of 1-(4-Bromophenyl)cyclobutanamine is that it must be treated as halogenated hazardous waste . Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of highly toxic dioxins and furans. Never dispose of this compound or its containers down the laboratory drain.[13]

Experimental Workflow: Waste Segregation and Disposal

The following workflow outlines the procedural steps for managing waste generated from experiments involving 1-(4-Bromophenyl)cyclobutanamine.

  • Waste Characterization : At the point of generation, identify the type of waste:

    • Unused Pure Compound : The original reagent bottle containing excess or expired 1-(4-Bromophenyl)cyclobutanamine.

    • Contaminated Solid Waste : Items such as used gloves, weigh boats, contaminated paper towels, and silica gel from chromatography.

    • Contaminated Liquid Waste : Solutions containing 1-(4-Bromophenyl)cyclobutanamine, including reaction mixtures and solvent rinses.

  • Waste Segregation & Containerization :

    • Rationale : Proper segregation is crucial. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and can create dangerous chemical incompatibilities.[14] This compound is incompatible with strong oxidizing agents, various metals, and reducing agents.[8][11][15]

    • Procedure :

      • Obtain a designated "Halogenated Organic Waste" container from your institution's EHS department. This container must be made of a compatible material (e.g., polyethylene) and have a vapor-tight, screw-top lid.[11][14]

      • Place all three waste types (pure compound, contaminated solids, and contaminated liquids) into this dedicated container.

      • Keep the waste container closed at all times except when actively adding waste.[14]

  • Labeling :

    • Rationale : Accurate labeling is a regulatory requirement and ensures safe handling by waste management personnel.

    • Procedure :

      • Attach a hazardous waste label to the container as soon as the first drop of waste is added.[11]

      • Clearly write the full chemical name: "Waste 1-(4-Bromophenyl)cyclobutanamine" and list any other chemical constituents in the container (e.g., dichloromethane, methanol).

      • Indicate the approximate percentages of each component.

      • Mark the appropriate hazard characteristics (e.g., Toxic, Irritant).

  • Storage Pending Disposal :

    • Rationale : Safe temporary storage prevents accidents and exposure.

    • Procedure :

      • Store the sealed waste container in a designated satellite accumulation area (SAA), which should be a secondary containment bin within or near the fume hood where the waste was generated.

      • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[15]

  • Final Disposal :

    • Rationale : Final disposal must be handled by licensed professionals in compliance with all regulations.

    • Procedure :

      • Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's EHS department.[11]

      • Arrange for pickup by trained EHS or hazardous waste contractor personnel.

Diagram: Disposal Decision Workflow

G cluster_0 cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Segregation & Containerization cluster_3 Step 3 & 4: Labeling & Storage cluster_4 Step 5: Final Disposal start Waste Generation (1-(4-Bromophenyl)cyclobutanamine) waste_type Identify Waste Form start->waste_type container Place in sealed, 'Halogenated Organic Waste' container waste_type->container Pure Compound waste_type->container Contaminated Solids (Gloves, Labware) waste_type->container Contaminated Liquid (Solutions, Rinses) label_waste Attach Hazardous Waste Label List all constituents container->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) label_waste->store_waste request_pickup Submit Waste Pickup Request to EHS Department store_waste->request_pickup disposal Disposal by licensed hazardous waste contractor (Incineration) request_pickup->disposal

Caption: Decision workflow for the proper disposal of 1-(4-Bromophenyl)cyclobutanamine waste.

Regulatory Compliance

All waste disposal activities must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local rules.[16] As a chemical waste generator, you are legally responsible for ensuring your waste is correctly characterized, labeled, and managed from "cradle to grave."[5][15] Consulting with your institution's EHS department is essential to ensure full compliance.

References

  • SAFETY DATA SHEET for (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®. (2025). Source Not Specified.
  • Waste Disposal Procedures for Bromine. Source Not Specified.
  • Safe handling of cytotoxics: guideline recommend
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  • SAFETY DATA SHEET for 1-Bromo-4-(4-bromophenyl)naphthalene. (2025). TCI Chemicals.
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986).
  • Standard Operating Procedure for Bromine. Rutgers University.
  • Cytotoxic Drugs - Control Measures. (2026).
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  • 1-(4-Bromophenyl)cyclobutanecarboxylic acid - Hazards. Fluorochem.
  • Bromine in orgo lab SOP. Providence College Environmental Health and Safety.
  • SAFETY DATA SHEET for methyl 1-(3-bromophenyl)
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
  • SAFETY DATA SHEET for 4-Bromophenyl cyclopropyl ketone. (2025). Fisher Scientific.
  • SAFETY DATA SHEET for 1-(p-Chlorophenyl)cyclobutanecarboxylic acid. (2025). Fisher Scientific.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET for 4-(4-Bromophenyl)oxan-4-amine. (2024). CymitQuimica.

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Handling

A Comprehensive Guide to the Safe Handling of 1-(4-Bromophenyl)cyclobutanamine

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)cyclobutanamine. The following protocols are designed to en...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)cyclobutanamine. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar chemicals.

Immediate Safety Briefing: At-a-Glance

Hazard CategoryPrecautionary Measures
Contact Hazard Causes skin and serious eye irritation.[1][2][3] Avoid all direct contact.
Inhalation Hazard May cause respiratory irritation.[1][2][3] Handle only in a certified chemical fume hood.
Ingestion Hazard Harmful if swallowed.[1][2] Do not eat, drink, or smoke in the laboratory.
Primary PPE Nitrile or neoprene gloves, chemical splash goggles, and a flame-resistant lab coat are mandatory.
Emergency In case of exposure, flush affected area with water for 15 minutes and seek immediate medical attention.[4]

Hazard Assessment and Triage

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1][2][3]

It is crucial to handle this compound with the assumption that it is hazardous and to apply stringent safety measures accordingly.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the most critical barriers against chemical exposure. The following PPE is mandatory for all personnel handling 1-(4-Bromophenyl)cyclobutanamine.

Standard Handling Operations

(e.g., Weighing, solution preparation, transfers)

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene) must be worn.[5] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.

  • Eye and Face Protection: Chemical splash goggles are required at all times.[6] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[6]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure it has tight-fitting cuffs.

High-Risk Operations

(e.g., Reactions under pressure, heating, large-scale operations)

In addition to the standard PPE, the following may be required based on a risk assessment:

  • Respiratory Protection: If there is a risk of aerosol generation or if handling outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[5][7]

  • Enhanced Body Protection: A chemical-resistant apron or a disposable chemical-resistant coverall may be required for large-scale operations.[8]

The following diagram illustrates the proper sequence for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Operational Handling Procedures

A systematic approach to handling 1-(4-Bromophenyl)cyclobutanamine is essential for minimizing risk.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and waste containers, and place them in the fume hood.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review Procedure: Mentally walk through the entire procedure before starting.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE as outlined in Section 2.

  • Work in Fume Hood: All manipulations of 1-(4-Bromophenyl)cyclobutanamine, including weighing and transfers, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Controlled Dispensing: When transferring the solid, use a spatula and weigh it onto weighing paper or directly into a tared container. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. If necessary, cap and sonicate or stir to dissolve.

  • Immediate Cleanup: Clean any minor spills or residual powder on the balance or work surface immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Emergency Response Procedures

In the event of an emergency, prompt and correct action is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[9] Seek immediate medical attention.
Spill Response

The response to a chemical spill depends on its size and location.

Spill_Response Start Spill Occurs Alert Alert personnel and a supervisor Start->Alert Assess Assess the spill size and hazard Alert->Assess SmallSpill Small Spill (<10g, contained) Assess->SmallSpill LargeSpill Large Spill (>10g or uncontained) Assess->LargeSpill Cleanup Contain and clean up spill with appropriate kit SmallSpill->Cleanup If trained and equipped Evacuate Evacuate the area LargeSpill->Evacuate CallEHS Contact Emergency Personnel (e.g., EHS) Evacuate->CallEHS Dispose Dispose of waste properly Cleanup->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate End Incident Reported Decontaminate->End

Caption: Chemical Spill Response Workflow.

For a small, contained spill:

  • Alert others in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[11]

  • Work from the outside of the spill inwards to prevent spreading.[11]

  • Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.[11]

  • Decontaminate the area with soap and water.

For a large or uncontained spill:

  • Immediately alert everyone in the laboratory and evacuate the area.[4]

  • If the substance is volatile or dusty, close the laboratory door to contain the vapors or dust.

  • Notify your supervisor and your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Waste Disposal Plan

All waste containing 1-(4-Bromophenyl)cyclobutanamine must be treated as hazardous waste.

  • Solid Waste: This includes excess reagent, contaminated weighing paper, and used absorbent materials from spill cleanups. Place all solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be double-bagged and placed in a designated hazardous waste container.[11]

All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[12]

References

  • SynZeal. (n.d.). Safety Data Sheet for Methyl 4-Bromophenylacetate. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet for methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Ammonia Safety and Training. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

  • Rutgers University Environmental Health and Safety. (n.d.). Bromine Safety. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Dultmeier Sales. (n.d.). Anhydrous Ammonia Safety Equipment. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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